SU0268
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-[4-[[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c27-25(30)21-4-1-3-20(15-21)17-9-12-23(13-10-17)34(32,33)28-22-11-8-18-5-2-14-29(24(18)16-22)26(31)19-6-7-19/h1,3-4,8-13,15-16,19,28H,2,5-7,14H2,(H2,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGNCZLDTJOSFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)C(=O)N)N(C1)C(=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of SU0268: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU0268 is a potent and selective, non-covalent small-molecule inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for recognizing and removing the mutagenic DNA lesion 8-oxo-7,8-dihydroguanine (8-oxoG).[1][2][3] By competitively binding to the active site of OGG1, this compound prevents the enzyme from engaging with its DNA substrate, leading to the intracellular accumulation of 8-oxoG.[2][3] This primary mechanism of action has significant downstream consequences on inflammatory signaling. Notably, this compound has been shown to attenuate pro-inflammatory pathways, such as the KRAS-ERK1-NF-κB axis, while simultaneously promoting an antiviral-like type I interferon response through the cGAS-STING pathway.[4][5][6] This dual activity makes this compound a valuable research tool for studying the role of OGG1 in disease and a potential therapeutic candidate for inflammatory conditions and bacterial infections.[5] However, researchers should be aware of potential off-target effects, including the inhibition of ABC transporters and perturbation of mitotic progression at higher concentrations.[2]
Primary Mechanism of Action: OGG1 Inhibition
This compound acts as a competitive inhibitor of the OGG1 enzyme.[2] It directly binds to the enzyme's active site, the same pocket that recognizes and binds the 8-oxoG lesion within DNA.[2] This prevents OGG1 from performing its glycosylase activity, which is the first step in the BER pathway for this type of oxidative DNA damage.[1] Unlike its substrate, this compound does not bind to DNA directly.[7][8] This specific, non-covalent interaction effectively blocks the repair of 8-oxoG lesions, leading to their accumulation within the cell's genome.[3]
Quantitative Data: Potency and Selectivity
This compound demonstrates high potency for OGG1 and selectivity over other DNA repair enzymes.[3]
| Parameter | Value | Species/Cell Line | Notes | Reference |
| IC₅₀ | 0.059 µM (59 nM) | Human OGG1 | In vitro enzyme activity assay. | [1][9] |
| Toxicity IC₅₀ | 14.7 µM | MH-S (mouse) | Cell viability measured by MTT assay. | [6] |
| Toxicity | No apparent toxicity | HEK293, HeLa (human) | Tested at concentrations up to 10 µM. | [1][3] |
Downstream Signaling Pathways
The inhibition of OGG1 by this compound modulates at least two critical signaling pathways involved in the inflammatory response.
Inhibition of the KRAS-ERK1-NF-κB Pro-Inflammatory Pathway
In the context of bacterial infection (e.g., Pseudomonas aeruginosa), OGG1 can contribute to an excessive inflammatory response.[5][6] The binding of OGG1 to 8-oxoG lesions can activate a signaling cascade involving KRAS, ERK1, and ultimately the transcription factor NF-κB, which drives the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][6] By blocking OGG1's interaction with DNA, this compound effectively dampens this entire pathway, leading to a significant reduction in pro-inflammatory cytokine production.[1][6]
Caption: this compound inhibits the OGG1-mediated KRAS-ERK1-NF-κB pro-inflammatory pathway.
Activation of the cGAS-STING-IRF3 Antiviral Pathway
Concurrently, the inhibition of OGG1 by this compound leads to the accumulation of damaged mitochondrial DNA (mtDNA).[4] This damaged mtDNA can be released into the cytoplasm, where it is recognized by the DNA sensor cGAS (cyclic GMP-AMP synthase).[7][8] cGAS activation leads to the production of cGAMP, which in turn activates STING (stimulator of interferon genes). The STING pathway culminates in the activation of the transcription factor IRF3, which drives the production of type I interferons (e.g., IFN-β).[4][5][6] This response is typically associated with antiviral immunity and, in the context of bacterial infection, helps to reduce bacterial loads and control the infection.[4][7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 3. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-Molecule Inhibitor of 8-Oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during Pseudomonas aeruginosa Infection [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. This compound | OGG1 inhibitor | Mechanism | Concentration [selleckchem.com]
SU0268: A Selective OGG1 Inhibitor for Modulating Inflammatory Responses
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SU0268 is a potent and selective small-molecule inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1)[1][2][3][4]. OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for the recognition and removal of 8-oxo-7,8-dihydroguanine (8-oxoG), a common form of oxidative DNA damage[2][5]. Beyond its canonical role in DNA repair, OGG1 has been implicated in the regulation of gene expression and inflammatory signaling pathways[2][5]. By inhibiting OGG1, this compound provides a valuable chemical tool to probe the multifaceted functions of this enzyme and presents a promising therapeutic strategy for a range of inflammatory diseases and other pathological conditions. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and a summary of its impact on key signaling pathways.
Core Properties of this compound
This compound is characterized by its high potency and selectivity for OGG1. It acts as a noncovalent inhibitor, displaying competitive behavior by occupying the active site of the enzyme and preventing its binding to the DNA substrate[6]. This mechanism of action effectively halts the initiation of the BER pathway for 8-oxoG lesions.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its inhibitory activity and cellular effects.
| Parameter | Value | Assay Conditions | Reference |
| OGG1 IC50 | 59 nM (0.059 µM) | In vitro enzymatic assay | [2][3][4] |
Table 1: In Vitro Inhibitory Activity of this compound against OGG1.
| Cell Line | IC50 | Assay | Incubation Time | Reference |
| MH-S (mouse alveolar macrophages) | 14.7 µM | MTT | 24 hours | [2][5] |
| HEK293T (human embryonic kidney) | > 100 µM | MTT | Not Specified | [5] |
| HeLa (human cervical cancer) | > 100 µM | MTT | Not Specified | [5] |
Table 2: Cytotoxicity Profile of this compound in Various Cell Lines.
| Enzyme | Inhibition at 20 µM this compound | Reference |
| MTH1 | Negligible | |
| dUTPase | Negligible | |
| NUDT16 | Negligible | |
| hABH2 | Negligible | |
| hABH3 | Negligible | |
| SMUG1 | Negligible |
Table 3: Selectivity Profile of this compound against Other DNA Repair Enzymes.
| Animal Model | Dosage and Administration | Key Findings | Reference |
| C57BL/6N mice | 10 mg/kg, intranasally | Significantly inhibits inflammatory responses and mitigates P. aeruginosa infection. Increases survival rates. | [1] |
Table 4: In Vivo Efficacy of this compound.
Signaling Pathways Modulated by this compound
This compound, through its inhibition of OGG1, has been shown to modulate distinct signaling pathways involved in inflammation and the innate immune response.
OGG1-Mediated Pro-inflammatory Signaling
In the context of bacterial infection, OGG1 can contribute to a pro-inflammatory response. This compound has been demonstrated to inhibit this pathway.
This compound-Induced Type I Interferon Response
Interestingly, inhibition of OGG1 by this compound can also lead to the activation of an anti-bacterial innate immune response through the cGAS-STING pathway.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published literature.
OGG1 Activity Assay (Fluorescence-based)
This protocol describes a method to measure the enzymatic activity of OGG1 in cell lysates using a fluorescent probe.
Materials:
-
MH-S cell lysate (or other source of OGG1)
-
This compound (1 µM in DMSO)
-
DMSO (vehicle control)
-
Fluorescent OGG1 substrate probe
-
Assay buffer (e.g., NEBuffer 4)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare MH-S cell lysates and determine the total protein concentration.
-
In a 96-well black plate, prepare the reaction mixture containing 0.1 mg/mL of total protein from the cell lysate.
-
Add this compound to a final concentration of 1 µM or an equivalent volume of DMSO for the control.
-
Initiate the reaction by adding the fluorescent OGG1 substrate.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.
-
Calculate the OGG1 activity as the rate of increase in fluorescence, and express the activity in the this compound-treated samples as a percentage of the DMSO control.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxicity of this compound on MH-S cells.
Materials:
-
MH-S cells
-
This compound (stock solution in DMSO)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Seed MH-S cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.39 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Replace the culture medium with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT reagent to each well and incubate for another 4 hours.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of this compound concentration.
Quantitative Real-Time PCR (qPCR) for Cytokine Expression
This protocol is for measuring the mRNA expression levels of pro-inflammatory cytokines in MH-S cells treated with this compound.
Materials:
-
MH-S cells
-
This compound (2 µM in DMSO)
-
P. aeruginosa (PA14 strain)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Treat MH-S cells with 2 µM this compound or DMSO for 8 hours.
-
Infect the cells with P. aeruginosa PA14 for 2 hours.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and qPCR master mix.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
This protocol is for quantifying the secretion of pro-inflammatory cytokines from this compound-treated MH-S cells.
Materials:
-
Cell culture supernatants from the qPCR experiment
-
ELISA kits for mouse TNF-α, IL-1β, and IL-6
-
Microplate reader
Procedure:
-
Collect the cell culture supernatants from MH-S cells treated as described in the qPCR protocol.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of each cytokine in the supernatants based on the standard curve.
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the protein expression and phosphorylation status of key components of the KRAS-ERK1-NF-κB pathway.
Materials:
-
Cell lysates from treated MH-S cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against OGG1, KRAS, p-ERK1/2, ERK1/2, p-NF-κB p65, NF-κB p65, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from MH-S cells treated with this compound and/or P. aeruginosa.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
This compound is a valuable research tool for investigating the diverse biological roles of OGG1. Its high potency and selectivity make it suitable for both in vitro and in vivo studies. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers aiming to utilize this compound in their studies of inflammation, DNA repair, and associated diseases. As research in this area continues, this compound may pave the way for novel therapeutic interventions targeting OGG1.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Role of SU0268 in DNA Repair Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU0268 is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for excising the premutagenic lesion 8-oxoguanine (8-oxoG) from DNA.[1][2] While its primary role is the direct inhibition of DNA repair, emerging evidence reveals a more complex mechanism of action involving the modulation of critical signaling pathways that regulate inflammation and innate immunity. This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on DNA repair and associated signaling cascades, and detailed experimental protocols for its study.
Introduction to this compound
This compound is an amidobiphenyl compound that acts as a noncovalent, competitive inhibitor of OGG1.[2] It binds to the active site of OGG1, preventing its interaction with 8-oxoG lesions within the DNA.[2] This inhibition leads to the accumulation of 8-oxoG in the genome.[1] this compound has demonstrated high selectivity for OGG1 over other DNA glycosylases and has shown a favorable toxicity profile in various human cell lines.[1][2]
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of OGG1. By occupying the active site, this compound prevents the enzyme from binding to and excising 8-oxoG, a common form of oxidative DNA damage.[2] This leads to an increase in the intracellular levels of 8-oxoG.[1] Beyond this direct effect on DNA repair, the inhibition of OGG1 by this compound triggers two major downstream signaling pathways that have significant implications for inflammation and immune responses.
Signaling Pathways Modulated by this compound
Downregulation of the Pro-Inflammatory KRAS-ERK1-NF-κB Pathway
Inhibition of OGG1 by this compound has been shown to suppress pro-inflammatory responses by downregulating the KRAS-ERK1-NF-κB signaling pathway.[3] OGG1, beyond its repair function, is thought to act as a guanine nucleotide exchange factor (GEF) for KRAS, activating it and initiating a downstream signaling cascade that leads to the activation of the transcription factor NF-κB, a key regulator of inflammation.[3] By inhibiting OGG1, this compound prevents KRAS activation, leading to reduced phosphorylation of ERK1/2 and subsequent inhibition of NF-κB nuclear translocation and transcriptional activity.[3]
Activation of the mtDNA-cGAS-STING-IRF3-IFN-β Pathway
Paradoxically, while suppressing pro-inflammatory signaling, this compound also induces a type I interferon (IFN) response through the mitochondrial DNA (mtDNA)-cGAS-STING-IRF3-IFN-β pathway.[3] The accumulation of oxidative damage in mitochondrial DNA, due to OGG1 inhibition, is thought to trigger the release of mtDNA into the cytoplasm.[3] This cytosolic mtDNA is recognized by the cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cGAMP. cGAMP binds to and activates the stimulator of interferon genes (STING), leading to the phosphorylation of interferon regulatory factor 3 (IRF3) and the subsequent transcription of type I interferons, such as IFN-β.[3] This pathway is crucial for antiviral and antibacterial responses.
Quantitative Data
The following tables summarize the key quantitative data associated with this compound.
| Parameter | Value | Assay | Reference |
| IC50 for OGG1 | 0.059 µM | Fluorogenic 8-OG excision assay | [4][5] |
| IC50 in MH-S cells | 14.7 µM | MTT assay | [3] |
Table 1: Potency and Cytotoxicity of this compound.
| Cell Line | This compound Concentration | Effect | Reference |
| HeLa | 0.5 µM | Increased accumulation of 8-oxoG in DNA | [1] |
| MCF-7 | Not specified | Inhibition of OGG1 activity in cell lysates | [1] |
| MH-S | 2 µM | Inhibition of inflammatory responses | [3] |
Table 2: Cellular Effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
OGG1 Inhibition Assay (Fluorogenic)
This assay measures the ability of this compound to inhibit the enzymatic activity of OGG1.
-
Reagents:
-
Recombinant human OGG1 (hOGG1)
-
Fluorogenic OGG1 substrate (e.g., a DNA duplex containing 8-oxoG and a fluorophore/quencher pair)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 100 µg/mL BSA)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add hOGG1 to each well (except for the no-enzyme control).
-
Add the this compound dilutions to the wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic OGG1 substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Calculate the initial reaction rates and determine the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Measurement of 8-oxoG Accumulation (LC-MS/MS)
This method quantifies the levels of 8-oxoG in cellular DNA following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa) to ~80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 0.5 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
DNA Extraction and Digestion:
-
Harvest cells and extract genomic DNA using a commercial kit, ensuring minimal oxidative damage during the process.
-
Quantify the extracted DNA.
-
Digest the DNA to nucleosides using a cocktail of enzymes (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).
-
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a mobile phase gradient of water and acetonitrile, both containing a small amount of formic acid.
-
Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor the specific transitions for 8-oxo-dG and an internal standard (e.g., 15N5-8-oxo-dG).
-
Quantify the amount of 8-oxo-dG relative to the total amount of deoxyguanosine (dG) to normalize for DNA input.
-
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting the phosphorylation status of key proteins in the KRAS-ERK1-NF-κB pathway.
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates and separate them on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-NF-κB p65, and total NF-κB p65 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Immunofluorescence for NF-κB Nuclear Translocation
This method visualizes the subcellular localization of NF-κB.
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a multi-well plate.
-
Treat the cells with a pro-inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB to determine the extent of nuclear translocation.
-
Detection of Mitochondrial DNA Release
This protocol is to assess the presence of mtDNA in the cytoplasm.
-
Subcellular Fractionation:
-
Treat cells with this compound.
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.
-
-
DNA Extraction:
-
Extract DNA from both the cytosolic and mitochondrial fractions.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for mitochondrial genes (e.g., MT-CO1) and a nuclear gene (e.g., B2M) as a control.
-
The relative amount of mtDNA in the cytosolic fraction compared to the mitochondrial fraction indicates the extent of mtDNA release.
-
Conclusion
This compound is a valuable research tool for studying the intricate roles of OGG1 in DNA repair and cellular signaling. Its ability to selectively inhibit OGG1 has unveiled a fascinating interplay between DNA damage, inflammation, and innate immunity. The dual action of this compound—suppressing NF-κB-mediated inflammation while promoting a type I interferon response—highlights the complex consequences of modulating DNA repair pathways. Further investigation into the therapeutic potential of this compound and similar OGG1 inhibitors is warranted, particularly in the context of inflammatory diseases and infections where these pathways are dysregulated. The detailed protocols provided in this guide should facilitate further research into the multifaceted functions of this compound and its therapeutic promise.
References
- 1. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | OGG1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
SU0268's Effect on 8-oxoguanine DNA glycosylase 1 (OGG1) Activity: An In-depth Technical Guide
Introduction to OGG1 and SU0268
The Role of OGG1 in DNA Repair
8-oxoguanine DNA glycosylase 1 (OGG1) is a crucial enzyme in the base excision repair (BER) pathway.[1][2][3] Its primary function is to recognize and excise the oxidized guanine lesion, 8-oxo-7,8-dihydroguanine (8-oxoG), from DNA.[1][2][4] This lesion is one of the most common forms of DNA damage caused by reactive oxygen species (ROS) and is highly mutagenic, often leading to G:C to T:A transversions if not repaired.[2] OGG1 is present in both the nucleus and mitochondria, safeguarding both genomes from oxidative damage.[2][5] Beyond its canonical role in DNA repair, OGG1 has been implicated in transcriptional regulation and inflammation-related pathologies.[2][4][6] The enzyme's activity is linked to various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][3]
This compound: A Potent and Selective OGG1 Inhibitor
This compound is a small molecule that has been identified as a potent and specific inhibitor of OGG1.[7][8][9] It was developed through the optimization of a tetrahydroquinoline scaffold.[2] this compound acts as a competitive inhibitor, binding to the active site of OGG1 and preventing the recognition and excision of 8-oxoG lesions.[10] This inhibitory action makes this compound a valuable tool for studying the multifaceted roles of OGG1 in cellular processes and its involvement in various diseases.[2]
Quantitative Analysis of this compound's Inhibitory Activity
The inhibitory potency of this compound against OGG1 has been quantified, along with its cytotoxic effects on different cell lines.
Table 1: In Vitro Inhibitory Activity of this compound on OGG1
| Parameter | Value | Assay System | Reference |
| IC50 | 0.059 µM (59 nM) | Fluorogenic 8-OG excision assay | [2][8][9][11] |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Parameter | Value | Exposure Time | Reference |
| Mouse Alveolar Macrophages (MH-S) | IC50 | 14.7 µM | 24 hours | [1] |
| Human Embryonic Kidney (HEK293) | Toxicity | No toxicity observed at 10 µM | Not specified | [2] |
| Human Breast Cancer (MCF-7) | Toxicity | No toxicity observed at 10 µM | Not specified | [2] |
| Human Cervical Cancer (HeLa) | Toxicity | No toxicity observed at 10 µM | Not specified | [2] |
Mechanism of Action and Selectivity
Competitive Inhibition of OGG1
Kinetic studies have elucidated the mechanism by which this compound inhibits OGG1. A Lineweaver-Burk plot analysis revealed that this compound increases the Michaelis constant (Km) with little to no effect on the maximum reaction rate (kcat), which is characteristic of a competitive inhibitor.[2] This indicates that this compound directly competes with the 8-oxoG substrate for binding to the active site of the OGG1 enzyme.[10] Surface plasmon resonance studies have further confirmed that this compound binds to the OGG1 enzyme both in the absence and presence of DNA.[2][9]
Selectivity Profile
This compound has demonstrated high selectivity for OGG1 over other DNA repair enzymes. At a concentration of 20 µM, it did not inhibit the activity of MTH1, dUTPase, NUDT16, ABH2, ABH3, or SMUG1.[11] This specificity makes it a reliable tool for investigating OGG1-specific pathways.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
OGG1 Activity Assay (Fluorescence-Based)
This protocol is used to measure the enzymatic activity of OGG1 in cell lysates.
-
Cell Lysis:
-
Harvest cells (e.g., HeLa, MH-S) and wash with 1X PBS.
-
Resuspend the cell pellet in 5 times the packed cell volume of lysis buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 1 mM DTT, and 1X protease inhibitor cocktail).[2]
-
Determine the total protein concentration using a Bradford assay.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing cell lysate (e.g., 0.1 mg/mL total protein), an 8-oxoG containing substrate (5 µM), and a glycosylase probe such as CCVJ1 (25 µM).[1] This is based on the Universal Base Excision Reporter (UBER) probe system.[1]
-
Add this compound (e.g., 1 µM) or a DMSO vehicle control to the respective reaction tubes.
-
Incubate the reaction mixture for a specified time (e.g., 4 hours).[1]
-
-
Data Analysis:
-
Measure the fluorescence signal.
-
Calculate the percent activity relative to the DMSO control after subtracting the background fluorescence (lysate and probe without the 8-oxoG substrate).[1]
-
Cell Viability (MTT) Assay
This protocol assesses the cytotoxicity of this compound.
-
Cell Seeding:
-
Seed cells (e.g., MH-S macrophages) in a 96-well plate at a suitable density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.39 µM to 50 µM) for a specified duration (e.g., 24 hours).[1] Include a vehicle control (e.g., ethanol or DMSO).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
-
Data Analysis:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[1]
-
Western Blotting for Protein Expression Analysis
This protocol is used to determine the expression levels of proteins in signaling pathways affected by this compound.
-
Protein Extraction:
-
Treat cells with this compound (e.g., 2 µM for 8 hours) and/or other stimuli (e.g., P. aeruginosa infection).[1]
-
Lyse the cells and quantify the total protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., OGG1, KRAS, p-ERK1, NF-κB) overnight.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or vinculin).
-
Immunofluorescence for NF-κB Activation
This protocol visualizes the subcellular localization of NF-κB, an indicator of its activation.
-
Cell Culture and Treatment:
-
Grow cells on coverslips and treat with this compound (e.g., 2 µM for 8 hours) followed by an inflammatory stimulus (e.g., P. aeruginosa infection for 2 hours).[1]
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).
-
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., goat serum).
-
Incubate with a primary antibody against NF-κB (e.g., p65 subunit).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Visualize and capture images using a fluorescence microscope. Nuclear translocation of NF-κB indicates its activation.[1]
-
Signaling Pathways Modulated by this compound
OGG1-Mediated Base Excision Repair Pathway
OGG1 initiates the BER pathway by recognizing and excising the 8-oxoG lesion. This creates an apurinic/apyrimidinic (AP) site, which is further processed by other enzymes to restore the correct DNA sequence.
Caption: OGG1-initiated base excision repair (BER) pathway for 8-oxoG lesions.
This compound's Modulation of Inflammatory Signaling
This compound has been shown to inhibit pro-inflammatory responses by targeting the OGG1-GEFs/KRAS-NF-κB signaling axis.[1]
Caption: this compound inhibits the OGG1-mediated KRAS-ERK1-NF-κB pro-inflammatory pathway.[1]
This compound's Induction of Type I Interferon Response
Interestingly, inhibition of OGG1 by this compound can also lead to the activation of an anti-bacterial and anti-inflammatory response through the cGAS-STING pathway.[1]
Caption: this compound induces a Type I Interferon response via the mtDNA-cGAS-STING axis.[1][7]
Experimental Workflow for Investigating this compound's Effects
A typical workflow to study the cellular effects of this compound involves a series of in vitro experiments.
References
- 1. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are OGG1 modulators and how do they work? [synapse.patsnap.com]
- 4. Whole transcriptome analysis reveals a role for OGG1-initiated DNA repair signaling in airway remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Oxoguanine DNA glycosylase protects cells from senescence via the p53-p21 pathway: OGG1 inhibits cell senescence through p53-p21 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of OGG1 in Transcriptional Regulation and Maintenance of Metabolic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | OGG1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. medkoo.com [medkoo.com]
- 10. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 11. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Biological Functions of SU0268
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU0268 is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1).[1][2] OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising the oxidized guanine lesion, 8-oxo-7,8-dihydroguanine (8-oxoG), from DNA. The accumulation of 8-oxoG is associated with mutagenesis, genotoxicity, and inflammation. This compound offers a valuable tool for investigating the multifaceted roles of OGG1 in cellular processes and its potential as a therapeutic target in various diseases. This guide provides a comprehensive overview of the biological functions of this compound, including its mechanism of action, effects on key signaling pathways, and detailed experimental protocols.
Core Mechanism of Action
This compound functions as a non-covalent, competitive inhibitor of OGG1.[3][4] It binds to the active site of the OGG1 enzyme, preventing it from binding to its DNA substrate containing the 8-oxoG lesion.[4][5] This inhibition of substrate binding effectively blocks the initial step of the BER pathway for this specific type of DNA damage, leading to an accumulation of 8-oxoG within the DNA.[6][7] Notably, this compound does not bind to DNA itself, highlighting its specificity for the OGG1 enzyme.[1][8]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity
| Target | Assay | IC50 Value | Reference |
| OGG1 | Fluorogenic 8-OG excision assay | 0.059 µM | [2][3] |
Table 2: Cellular Activity
| Cell Line | Assay | Effect | Concentration | Time | Reference |
| MH-S (mouse alveolar macrophages) | MTT Assay | IC50 of 14.7 µM | 0.39 - 50 µM | 24 hours | [9] |
| MH-S | OGG1 Activity Assay | ~85% inhibition of OGG1 activity in cell lysates | 1 µM | - | [9] |
| A549 shGFP | Cell Viability | Increased susceptibility to OGG1 inhibition | 0.1 - 10 µM | 24 or 48 hours | [1] |
| A549 shMTH1 | Cell Viability | Less sensitive to this compound compared to shGFP cells | 5 - 10 µM | 24 or 48 hours | [1] |
| HeLa | 8-oxodG Lesion Accumulation | Increased number of 8-oxodG lesions in DNA | 0.5 µM | - | [6] |
| HeLa, MCF-7 | Toxicity | No apparent toxicity | 10 µM | - | [3][7] |
Table 3: In Vivo Data
| Animal Model | Dosage and Administration | Effect | Reference |
| C57BL/6N mice with P. aeruginosa infection | 10 mg/kg, intranasally | Increased survival rates, significantly inhibited inflammatory responses, and mitigated infection | [1] |
Key Signaling Pathways Modulated by this compound
This compound has been shown to significantly impact two critical signaling pathways involved in inflammation and immune response.
Inhibition of the KRAS-ERK1-NF-κB Pro-inflammatory Pathway
During bacterial infections, such as with Pseudomonas aeruginosa, OGG1 can contribute to an excessive inflammatory response. This compound has been demonstrated to inhibit these pro-inflammatory responses by down-regulating the KRAS-ERK1-NF-κB signaling axis.[3][5][9][10] By inhibiting OGG1, this compound prevents the activation of this pathway, leading to reduced expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[9]
Induction of the mtDNA-cGAS-STING-IRF3-IFN-β Pathway
Paradoxically, while suppressing pro-inflammatory signaling, this compound can also induce a beneficial type I interferon (IFN) response.[5][10] The inhibition of OGG1 leads to the accumulation of oxidatively damaged mitochondrial DNA (mtDNA).[3][5] This damaged mtDNA can be released into the cytoplasm, where it is detected by the DNA sensor cyclic GMP-AMP synthase (cGAS). cGAS activation leads to the production of cyclic GMP-AMP (cGAMP), which in turn activates the stimulator of interferon genes (STING). This cascade culminates in the phosphorylation and activation of interferon regulatory factor 3 (IRF3), which translocates to the nucleus and induces the expression of type I interferons, such as IFN-β.[3][5][9][10] This IFN-β release helps to decrease bacterial loads and control the infection.[5][10]
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from studies assessing the cytotoxicity of this compound in MH-S cells.[9]
Materials:
-
MH-S cells
-
This compound
-
RPMI 1640 medium with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Spectrometric plate reader
Procedure:
-
Seed MH-S cells in a 96-well plate at a desired density (e.g., 2 x 10^3 cells/well).
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium (e.g., from 0.39 µM to 50 µM).
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 560 nm using a spectrometric plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
OGG1 Activity Assay in Cell Lysates
This protocol is based on a fluorescence assay used to measure OGG1 activity in MH-S cell lysates.[9]
Materials:
-
MH-S cells
-
This compound
-
Lysis buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 1 mM DTT, and protease inhibitors)
-
Fluorescent OGG1 activity probe (e.g., a DNA duplex containing 8-oxoG)
-
Fluorometer
Procedure:
-
Culture MH-S cells to confluence.
-
Harvest the cells and prepare cell lysates using the lysis buffer.
-
Determine the total protein concentration of the lysate (e.g., using a BCA assay).
-
In a reaction plate, combine the cell lysate (e.g., 0.1 mg/mL total protein) with the fluorescent OGG1 activity probe.
-
For the inhibitor group, add this compound to a final concentration of 1 µM. For the control group, add the vehicle (e.g., DMSO).
-
Incubate the reaction at 37°C and monitor the increase in fluorescence over time using a fluorometer. The fluorescence signal is generated upon the excision of the 8-oxoG base by OGG1.
-
Calculate the OGG1 activity as the rate of fluorescence increase and express the inhibited activity as a percentage of the control.
In Vivo Murine Model of P. aeruginosa Infection
This protocol is a generalized representation of in vivo studies conducted to evaluate the efficacy of this compound.[1]
Materials:
-
C57BL/6N mice
-
Pseudomonas aeruginosa (e.g., PA14 strain)
-
This compound
-
Anesthetic
-
Intranasal administration equipment
Procedure:
-
Anesthetize the mice according to approved animal care protocols.
-
For the treatment group, intranasally administer this compound at a dose of 10 mg/kg. The control group receives a vehicle control.
-
After a specified pre-treatment period, infect the mice with a sublethal dose of P. aeruginosa via the intranasal route.
-
Monitor the mice for survival rates and clinical signs of illness over a set period.
-
At defined time points, euthanize subsets of mice and collect bronchoalveolar lavage fluid (BALF), blood, and lung tissue.
-
Quantify bacterial loads in the collected samples by plating serial dilutions on appropriate agar plates and counting colony-forming units (CFU).
-
Assess lung inflammation by measuring pro-inflammatory cytokine levels (e.g., via ELISA) in the BALF and by histological analysis of lung tissue sections.
Conclusion
This compound is a powerful research tool for elucidating the complex roles of OGG1 in DNA repair, inflammation, and host-pathogen interactions. Its ability to selectively inhibit OGG1 provides a means to dissect the downstream consequences of 8-oxoG accumulation and to explore the therapeutic potential of targeting this enzyme. The dual mechanism of suppressing detrimental pro-inflammatory pathways while promoting a protective type I interferon response makes this compound a particularly interesting candidate for further investigation in the context of infectious and inflammatory diseases. This guide provides a solid foundation for researchers and drug development professionals to design and interpret experiments involving this promising OGG1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
- 9. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-Molecule Inhibitor of 8-Oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during Pseudomonas aeruginosa Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
SU0268: A Technical Guide to its Impact on Cellular Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU0268 is a potent and selective small molecule inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for excising the oxidative DNA lesion 8-oxoguanine (8-oxoG).[1][2][3][4] By inhibiting OGG1, this compound directly impacts cellular oxidative stress by allowing the accumulation of 8-oxoG in DNA. This guide provides an in-depth technical overview of this compound, detailing its mechanism of action, its effects on cellular oxidative stress, and its influence on associated signaling pathways. It also includes a summary of its off-target activities, quantitative data on its efficacy and cellular effects, and detailed experimental protocols for key assays.
Introduction to Cellular Oxidative Stress and the Role of OGG1
Cellular oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products and repair the resulting damage.[5] ROS can damage cellular macromolecules, including DNA, with one of the most common lesions being 8-oxoG.[5] If left unrepaired, 8-oxoG can lead to G:C to T:A transversions during DNA replication, contributing to mutagenesis and genomic instability.
The primary enzyme responsible for recognizing and removing 8-oxoG from DNA is OGG1.[2] It initiates the BER pathway by cleaving the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site that is subsequently processed by other enzymes to restore the correct DNA sequence. Given its central role in repairing oxidative DNA damage, OGG1 is a critical component of the cellular defense against oxidative stress.
This compound: Mechanism of Action and Impact on Oxidative DNA Damage
This compound is a potent and specific inhibitor of OGG1, with a reported half-maximal inhibitory concentration (IC50) of 0.059 μM.[1][4] It functions as a competitive inhibitor, binding to the active site of OGG1 and preventing its interaction with 8-oxoG lesions in the DNA.[6] This inhibition of OGG1's glycosylase activity leads to the accumulation of 8-oxoG within the cellular genome.[2][7]
Quantitative Data on this compound Activity and Cellular Effects
The following tables summarize key quantitative data related to this compound's inhibitory activity and its effects on cells.
| Parameter | Value | Cell Line/System | Reference |
| OGG1 Inhibition | |||
| IC50 | 0.059 µM | in vitro fluorogenic 8-OG excision assay | [1][4] |
| Cellular Cytotoxicity | |||
| IC50 | 14.7 µM | MH-S (mouse alveolar macrophage) | [7] |
| No toxicity observed | at 10 µM | HEK293T and HeLa | [2] |
| Efflux Pump Inhibition | |||
| BCRP (ABCG2) | 76% inhibition at 10 µM | Vesicle transport assay | [8] |
| MDR1 (ABCB1) | 76% inhibition at 10 µM | Vesicle transport assay | [8] |
| MRP1 | 15% inhibition at 10 µM | Vesicle transport assay | [8] |
Impact on Cellular Signaling Pathways
Beyond its direct effect on DNA repair, the inhibition of OGG1 by this compound has been shown to modulate key cellular signaling pathways involved in inflammation and the response to oxidative stress.
The OGG1-KRAS-ERK1-NF-κB Signaling Pathway
Recent studies have revealed a novel role for OGG1 in initiating pro-inflammatory signaling. The OGG1-initiated repair of 8-oxoG is a prerequisite for the activation of the KRAS-GTP-driven signaling cascade, which proceeds through MAP kinases (ERK1/2) and PI3 kinases to activate the transcription factor NF-κB.[7][9][10] NF-κB, in turn, upregulates the expression of various pro-inflammatory cytokines and chemokines.[11]
This compound, by inhibiting OGG1, has been shown to down-regulate this OGG1-GEFs/KRAS-ERK1-NF-κB axis, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7] This anti-inflammatory effect highlights a significant consequence of this compound's impact on cellular processes beyond DNA repair.
Mitochondrial DNA Release and Type I Interferon Response
This compound has also been implicated in the release of mitochondrial DNA (mtDNA) into the cytoplasm following ROS-induced DNA damage.[7] This released mtDNA can activate the cGAS-STING-IRF3 pathway, leading to the production of type I interferons (IFN-β).[12][13] This suggests a complex interplay where this compound can suppress certain inflammatory responses while potentially promoting others.
Off-Target Effects of this compound
It is crucial for researchers to be aware of the off-target effects of this compound, which are independent of its OGG1 inhibitory activity.
Inhibition of Efflux Pumps
This compound has been shown to inhibit the activity of the ATP-binding cassette (ABC) transporters MDR1 (P-glycoprotein) and BCRP.[8][14] These pumps are responsible for the efflux of a wide range of substrates from cells, including fluorescent dyes and chemotherapeutic agents. Inhibition of these pumps by this compound can lead to increased intracellular accumulation of these substrates, which could potentiate the effects of co-administered drugs.
Impairment of Mitotic Progression
This compound has been observed to impair mitotic progression, leading to an accumulation of cells in mitosis.[6][15] This anti-mitotic activity is also independent of OGG1 and can contribute to cellular toxicity, particularly in actively dividing cells.[14][15]
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the effects of this compound.
OGG1 Inhibition Assay (in vitro)
A common method to assess OGG1 inhibition is a fluorogenic 8-oxoG excision assay.
-
Principle: A DNA probe containing a centrally located 8-oxoG residue and a fluorophore-quencher pair is used. Upon excision of the 8-oxoG by OGG1, the DNA strand is cleaved, separating the fluorophore and quencher, resulting in an increase in fluorescence.
-
Protocol Outline:
-
Incubate recombinant human OGG1 with varying concentrations of this compound in an appropriate reaction buffer.
-
Initiate the reaction by adding the fluorogenic 8-oxoG DNA probe.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction rates and determine the IC50 value of this compound.
-
Measurement of Cellular 8-oxoG Accumulation
-
Principle: Quantify the levels of 8-oxoG in genomic DNA from cells treated with this compound.
-
Protocol Outline (ELISA-based):
-
Culture cells to the desired confluency and treat with this compound for a specified duration.
-
Isolate total DNA from the cells.
-
Digest the DNA to single nucleosides using nuclease P1 and alkaline phosphatase.
-
Quantify the amount of 8-hydroxy-2'-deoxyguanosine (8-OHdG) using a competitive ELISA kit.[7]
-
-
Protocol Outline (LC-MS/MS-based):
-
Isolate and digest genomic DNA as described above.
-
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for highly sensitive and accurate quantification of 8-OHdG, often using an isotope-labeled internal standard.[2]
-
Assessment of Cellular ROS Levels
-
Principle: Use fluorescent probes that become fluorescent upon oxidation by ROS.
-
Protocol Outline (H2DCF-DA assay):
-
Treat cells with this compound.
-
Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA), which is de-esterified intracellularly to H2DCF.
-
In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.[7]
-
Conclusion
This compound is a valuable research tool for investigating the roles of OGG1 and oxidative DNA damage in various cellular processes. Its high potency and specificity for OGG1 make it a powerful probe for dissecting the immediate consequences of impaired 8-oxoG repair. However, the documented off-target effects on efflux pumps and mitosis necessitate careful experimental design and data interpretation, particularly when using this compound in combination with other therapeutic agents or in studies focused on cell proliferation. A thorough understanding of both its on-target and off-target activities is essential for leveraging this compound to its full potential in advancing our knowledge of cellular responses to oxidative stress.
References
- 1. medkoo.com [medkoo.com]
- 2. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | OGG1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. 8-Oxoguanine targeted by 8-oxoguanine DNA glycosylase 1 (OGG1) is central to fibrogenic gene activation upon lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 7. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Innate Inflammation Induced by the 8-Oxoguanine DNA Glycosylase-1-KRAS-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Innate inflammation induced by the 8-oxoguanine DNA glycosylase-1-KRAS-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Small-Molecule Inhibitor of 8-Oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during Pseudomonas aeruginosa Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
SU0268: A Potent and Selective Inhibitor of 8-Oxoguanine DNA Glycosylase 1 (OGG1) for Research in Inflammation and Disease
An In-depth Technical Guide
Abstract
SU0268 is a potent and selective, non-covalent small molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for excising the oxidative DNA lesion 8-oxoguanine (8-oxoG).[1][2][3][4] Developed through the optimization of a tetrahydroquinoline scaffold, this compound has emerged as a valuable tool for investigating the multifaceted roles of OGG1 in genomic stability, inflammation, and the pathogenesis of various diseases.[1][4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support its use in research settings.
Introduction
Reactive oxygen species (ROS) are byproducts of normal cellular metabolism and can be elevated under conditions of environmental stress, leading to damage of cellular macromolecules, including DNA.[2] One of the most common and mutagenic forms of oxidative DNA damage is 8-oxo-7,8-dihydroguanine (8-oxoG).[2][6] The accumulation of 8-oxoG in the genome is associated with an increased risk of mutagenesis, carcinogenesis, and inflammatory responses.[2][5]
The primary enzyme responsible for the recognition and removal of 8-oxoG from DNA is 8-oxoguanine DNA glycosylase 1 (OGG1).[1][2] OGG1 initiates the BER pathway by cleaving the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site that is subsequently processed by other BER enzymes.[2] Given its central role in maintaining genomic integrity and its emerging role in the regulation of gene expression and inflammation, OGG1 has become an attractive therapeutic target.[7][8][9]
This compound was identified through a high-throughput screening campaign using a novel fluorogenic 8-oxoG excision assay, followed by medicinal chemistry optimization of a lead tetrahydroquinoline hit.[1][5] This potent and selective inhibitor has demonstrated efficacy in cellular and animal models, particularly in modulating inflammatory responses, making it a critical tool for researchers in drug discovery and chemical biology.[7][8]
Physicochemical Properties and In Vitro Activity
This compound is an amidobiphenyl compound derived from a tetrahydroquinoline scaffold.[9] Its chemical and physical properties, along with its in vitro inhibitory activity against OGG1, are summarized below.
| Property | Value | Reference |
| IUPAC Name | 4'-[[[1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydro-7-quinolinyl]amino]sulfonyl]-[1,1'-biphenyl]-3-carboxamide | [4] |
| Molecular Formula | C26H25N3O4S | [4][10] |
| Molecular Weight | 475.56 g/mol | [4][10] |
| CAS Number | 2210228-45-6 | [4][10] |
| Appearance | White to off-white solid | [1] |
| IC50 (OGG1) | 0.059 µM (59 nM) | [4][10][11] |
| Solubility | DMSO: 95 mg/mL (199.76 mM) | [10][11] |
Mechanism of Action and Signaling Pathways
This compound functions as a competitive inhibitor of OGG1, binding to the enzyme's active site and preventing the recognition and excision of 8-oxoG lesions from DNA.[6] Unlike some other OGG1 inhibitors, this compound has been shown to inhibit the binding of OGG1 to DNA.[12] Surface plasmon resonance (SPR) studies have confirmed that this compound binds to OGG1 both in the absence and presence of DNA.[1][2][3][4][5]
Recent studies have elucidated the role of this compound in modulating key inflammatory signaling pathways. In the context of Pseudomonas aeruginosa infection, this compound has been shown to suppress pro-inflammatory responses by inhibiting the KRAS-ERK1-NF-κB signaling pathway.[7][8][9] Furthermore, this compound promotes an antiviral-like type I interferon (IFN) response through the mitochondrial DNA (mtDNA)-cGAS-STING-IRF3-IFN-β axis.[7][8][13] This dual activity leads to a reduction in bacterial load and an increase in survival rates in animal models of infection.[7][8]
Signaling Pathway Diagrams
Caption: this compound modulates inflammatory responses via two distinct pathways.
Preclinical Data
In Vitro Studies
This compound has been evaluated in various cell lines to determine its cellular activity and cytotoxicity.
| Cell Line | Assay | Concentration Range | Incubation Time | Results | Reference |
| A549 shGFP and shMTH1 | Cell Viability | 0.1 - 10 µM | 24 or 48 h | shGFP cells were more susceptible to OGG1 inhibition than shMTH1 cells. | [1] |
| MH-S (mouse alveolar macrophages) | Cell Viability (MTT) | 0.39 - 50 µM | 24 h | IC50 of 14.7 µM. | [12] |
| HeLa and MCF-7 | OGG1 Activity in Lysates | 0.5 µM | N/A | Inhibition of cellular OGG1 activity. | [1] |
| HeLa | 8-oxoG Accumulation | 0.5 µM and 5 µM | 24 h | Increased accumulation of 8-oxoG in cellular DNA. | [1] |
| HEK293T and HeLa | Cytotoxicity | Up to 10 µM | N/A | No significant toxicity observed. | [1][2][3][4][5] |
In Vivo Studies
The efficacy of this compound has been demonstrated in a mouse model of P. aeruginosa infection.
| Animal Model | Dosage and Administration | Treatment Regimen | Key Findings | Reference |
| C57BL/6N mice | 10 mg/kg, intranasally | Pretreatment before infection | Significantly inhibited inflammatory responses, mitigated infection, and increased survival rates. | [1] |
Experimental Protocols
General Experimental Workflow
The development and characterization of this compound followed a logical progression from initial screening to in vivo validation.
Caption: A streamlined workflow for the discovery and validation of this compound.
OGG1 Inhibition Assay (Fluorogenic 8-OG Excision Assay)
This assay directly measures the excision of 8-oxoG in real-time.[1]
-
Principle: A fluorogenic probe (e.g., OGR1) containing an 8-oxoG base paired with a fluorescent DNA base is used. The 8-oxoG acts as a quencher. Upon enzymatic excision of 8-oxoG by OGG1, the fluorophore is unquenched, leading to an increase in fluorescence emission.[1][5]
-
Reagents:
-
Fluorogenic DNA probe (e.g., OGR1)
-
Recombinant human OGG1 enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100)
-
This compound or other test compounds dissolved in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the fluorogenic probe.
-
Add this compound or control (DMSO) to the reaction mixture at various concentrations.
-
Initiate the reaction by adding OGG1 enzyme.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the rate of reaction and determine the IC50 value for this compound.
-
Detection of 8-oxoG in Cellular DNA by LC-MS/MS
This method provides a quantitative measurement of 8-oxoG levels in genomic DNA.[1]
-
Principle: Genomic DNA is isolated from cells, enzymatically digested to nucleosides, and the amount of 8-oxo-2'-deoxyguanosine (8-oxodG) is quantified relative to 2'-deoxyguanosine (dG) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Reagents:
-
Cell culture reagents
-
DNA isolation kit
-
Nuclease P1, alkaline phosphatase
-
LC-MS/MS system
-
Internal standards ([¹⁵N₅]dG)
-
-
Procedure:
-
Treat cells (e.g., HeLa) with this compound (e.g., 0.5 µM or 5 µM) for a specified time (e.g., 24 hours).[1]
-
Harvest cells and isolate genomic DNA using a commercial kit, taking precautions to prevent artifactual oxidation.[1]
-
Digest the DNA to single nucleosides using nuclease P1 and alkaline phosphatase.
-
Analyze the digested sample by LC-MS/MS. Separate the nucleosides using a C18 reverse-phase column.
-
Quantify 8-oxodG and dG using selected reaction monitoring (SRM).
-
Express the level of oxidative damage as the ratio of 8-oxodG to 10⁶ dG.
-
In Vivo Pseudomonas aeruginosa Infection Model
This protocol outlines the procedure for evaluating the efficacy of this compound in a murine lung infection model.[12]
-
Animals: C57BL/6N mice (6-8 weeks old).[12]
-
Bacterial Strain: P. aeruginosa strain PA14.[12]
-
Reagents:
-
Procedure:
-
Culture P. aeruginosa PA14 to mid-log phase.
-
Anesthetize mice with ketamine (45 mg/kg).[12]
-
Administer this compound (10 mg/kg) or vehicle control intranasally as a pretreatment.[1]
-
After a specified pretreatment time, infect the mice intranasally with a sublethal dose of PA14 (e.g., 6 x 10⁶ CFU).[12]
-
Monitor the mice for survival and clinical signs of illness.
-
At selected time points, euthanize subsets of mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue for bacterial load determination (CFU counting) and analysis of inflammatory markers (e.g., cytokines by ELISA or qPCR).
-
Selectivity Profile
This compound exhibits high selectivity for OGG1 over other DNA repair enzymes, including other base excision repair enzymes.[1][2][3][4][5] This specificity is crucial for its use as a chemical probe to dissect the biological functions of OGG1.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of OGG1. Its ability to modulate inflammatory responses through the KRAS-ERK1-NF-κB and mtDNA-cGAS-STING-IRF3-IFN-β pathways highlights the non-canonical roles of OGG1 beyond simple DNA repair.[7][8][9] The data and protocols presented in this technical guide demonstrate that this compound is an invaluable tool for researchers investigating the therapeutic potential of OGG1 inhibition in infectious diseases, inflammatory disorders, and cancer. Further research is warranted to explore the full clinical potential of this promising compound. However, it is important to note that some off-target effects of this compound on efflux pumps and mitotic progression have been reported, which should be considered when interpreting experimental results.[14][15][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. In Vitro Fluorogenic Real-time Assay of the Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Small-Molecule Inhibitor of 8-Oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during Pseudomonas aeruginosa Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | OGG1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | TargetMol [targetmol.com]
- 14. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 16. researchgate.net [researchgate.net]
SU0268 and its Role in the cGAS-STING Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU0268 is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair pathway responsible for excising oxidized guanine lesions (8-oxoG) from DNA. Recent research has uncovered a novel role for this compound in modulating the innate immune system, specifically through the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This document provides an in-depth technical guide on the mechanism of action of this compound in the context of cGAS-STING signaling, summarizing key quantitative data and experimental methodologies.
Introduction to the cGAS-STING Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal that can indicate viral or bacterial infection, as well as cellular damage. Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3). Activated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α, IFN-β) and other inflammatory cytokines, mounting an antiviral and anti-bacterial response.
This compound: A Modulator of the cGAS-STING Pathway
This compound's primary molecular target is OGG1. However, its inhibitory action on this DNA repair enzyme has downstream consequences on innate immune signaling. Studies have shown that treatment with this compound can lead to the activation of the cGAS-STING pathway, particularly in the context of bacterial infection.[1][2] The proposed mechanism involves the accumulation of mitochondrial DNA (mtDNA) in the cytoplasm, which then acts as a ligand for cGAS.
Mechanism of Action
During cellular stress, such as that induced by Pseudomonas aeruginosa infection, reactive oxygen species (ROS) can damage mtDNA. OGG1 is involved in the repair of this damage. Inhibition of OGG1 by this compound is thought to lead to an accumulation of damaged mtDNA, which is then released into the cytoplasm. This cytosolic mtDNA is recognized by cGAS, initiating the signaling cascade that results in the production of type I interferons.[1][2] This IFN-β release contributes to decreased bacterial loads and a controlled inflammatory response.[1][2][3][4]
References
- 1. Small-Molecule Inhibitor of 8-Oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during Pseudomonas aeruginosa Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
SU0268: A Technical Guide for Cancer Research Professionals
An In-depth Examination of the OGG1 Inhibitor SU0268, its Mechanism of Action, Preclinical Data, and Methodologies for Investigation in Oncology.
Introduction
This compound is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for excising the oxidative DNA lesion 8-oxoguanine (8-oxoG).[1][2] The accumulation of 8-oxoG in the genome is associated with mutagenesis and genomic instability, hallmarks of cancer.[1] By inhibiting OGG1, this compound presents a promising therapeutic strategy to exploit the increased reactive oxygen species (ROS) and oxidative stress commonly observed in cancer cells. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals in the field of oncology. We will delve into its mechanism of action, summarize key preclinical findings, provide detailed experimental protocols, and discuss its potential in cancer therapy.
Mechanism of Action
This compound is a noncovalent inhibitor that binds to the active site of OGG1, preventing the recognition and excision of 8-oxoG from DNA.[2][3] This leads to the accumulation of this mutagenic lesion in the genome. While normal cells can tolerate a certain level of OGG1 inhibition, cancer cells, with their elevated levels of ROS and replication stress, are hypothesized to be more susceptible to the detrimental effects of 8-oxoG accumulation, leading to replication fork collapse, DNA double-strand breaks, and ultimately, cell death.[4]
Recent studies have also uncovered important off-target effects of this compound that are highly relevant in the context of cancer research. Notably, this compound has been shown to inhibit the activity of ATP-binding cassette (ABC) transporters, specifically ABCB1 (MDR1) and ABCG2 (BCRP), which are major contributors to multidrug resistance in cancer.[3][5][6] Furthermore, this compound has been observed to perturb mitotic progression, leading to a mitotic arrest.[3][5] These off-target activities may contribute to its anti-cancer effects and its ability to sensitize cancer cells to other chemotherapeutic agents.
Signaling Pathways
In the context of inflammation and infection, this compound has been shown to modulate the KRAS-ERK1-NF-κB and the mitochondrial DNA-cGAS-STING-IRF3-IFNβ signaling pathways.[1] The direct impact of this compound on key cancer-related signaling pathways, such as the MAPK and PI3K/AKT pathways, is an area of ongoing investigation. The inhibition of OGG1 and the resulting genomic stress, along with its off-target effects, may indirectly influence these critical cancer cell survival pathways.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Reference |
| OGG1 | Fluorogenic 8-oxoG Excision Assay | 0.059 µM | [2] |
Table 2: Off-Target Inhibition of Efflux Pumps by this compound (at 10 µM)
| Efflux Pump | Cell Line(s) | Percent Inhibition | Reference |
| ABCB1/MDR1 | U2OS | 76% | [3] |
| ABCG2/BCRP | U2OS | 76% | [3] |
| ABCC1/MRP1 | U2OS | 15% | [3] |
Table 3: Effect of this compound on Cancer Cell Proliferation
| Cell Line | Assay | Concentration | Effect | Reference |
| U2OS (Wild-Type and OGG1 KO) | IncuCyte® Live-Cell Analysis | 10 µM | Dramatic proliferation arrest | [3] |
| A549 (shGFP and shMTH1) | Cell Viability Assay | 0.1 - 10 µM | Dose-dependent decrease in viability | [1] |
Experimental Protocols
Cell Viability and Proliferation Assays
A common method to assess the effect of this compound on cancer cell viability is the MTT assay. For real-time monitoring of cell proliferation, the IncuCyte® Live-Cell Analysis System can be utilized.
MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay
Apoptosis induction by this compound can be quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Annexin V/PI Staining Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Studies
To evaluate the in vivo efficacy of this compound, a subcutaneous xenograft mouse model is commonly used.
Xenograft Model Protocol:
-
Cell Preparation: Harvest cancer cells and resuspend them in a mixture of serum-free medium and Matrigel.
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dosing schedule.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., weight measurement, histological analysis, and biomarker assessment).
Conclusion and Future Directions
This compound is a valuable research tool for investigating the role of OGG1 in cancer biology. Its potent and selective inhibition of OGG1, coupled with its intriguing off-target effects on multidrug resistance pumps and mitosis, makes it a compelling candidate for further preclinical and potentially clinical development. Future research should focus on:
-
Expanding the evaluation of this compound across a broader range of cancer types and in combination with a wider array of standard-of-care chemotherapeutics and targeted agents.
-
Elucidating the precise molecular mechanisms by which this compound perturbs mitosis and inhibits efflux pumps.
-
Identifying predictive biomarkers of response to this compound, which could include high levels of oxidative stress or specific DNA repair deficiencies.
-
Optimizing in vivo dosing and delivery strategies to maximize anti-tumor efficacy and minimize potential toxicities.
By addressing these key areas, the full therapeutic potential of this compound in oncology can be more clearly defined, paving the way for its potential translation into the clinic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 4. Targeting OGG1 arrests cancer cell proliferation by inducing replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
SU0268's effect on gene expression.
An In-depth Technical Guide on the Core Effects of SU0268 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and specific small-molecule inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for excising the oxidative DNA lesion 8-oxo-7,8-dihydroguanine (8-oxoG).[1][2][3] Beyond its canonical role in DNA repair, OGG1 is increasingly recognized as a modulator of gene expression, particularly in the context of inflammation. This guide delineates the molecular mechanisms through which this compound impacts gene expression, focusing on its dual role in suppressing pro-inflammatory signaling and promoting type I interferon responses. Detailed experimental protocols and quantitative data are provided to facilitate further research and drug development efforts.
Core Mechanism of Action
This compound functions as a non-covalent, selective inhibitor of OGG1 with a reported IC50 of 0.059 μM.[2][4] It acts by binding to OGG1, both in the presence and absence of DNA, thereby preventing the enzyme from recognizing and excising 8-oxoG lesions from DNA.[3] This inhibition of OGG1's catalytic activity leads to an accumulation of 8-oxoG in the genome.[3] The modulation of gene expression by this compound is primarily attributed to its influence on two key signaling pathways: the suppression of the KRAS-ERK1-NF-κB axis and the activation of the mtDNA-cGAS-STING-IRF3-IFN-β pathway.[1][4][5]
Impact on Gene Expression: Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's activity and its effects on gene and protein expression.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (OGG1 Inhibition) | 0.059 μM | In vitro enzyme assay | [2] |
| Effective Concentration | 1-10 μM | Various cell lines | [1][6] |
| Toxicity | No apparent toxicity at 10 μM | HeLa, MCF-7 | [3] |
Table 1: Potency and Cellular Activity of this compound
| Target Gene/Protein | Effect of this compound Treatment | Experimental Context | Reference |
| TNF-α | Decreased expression | P. aeruginosa infection in MH-S cells | [1] |
| IL-1β | Decreased expression | P. aeruginosa infection in MH-S cells | [1] |
| IL-6 | Decreased expression | P. aeruginosa infection in MH-S cells | [1] |
| Type I Interferon (IFN-β) | Increased release | P. aeruginosa infection in MH-S cells | [1][7] |
| COL1A1 | Decreased mRNA levels | MRC5 cells (3-day treatment) | [7][8] |
| FN1 | Decreased mRNA levels | MRC5 cells (3-day treatment) | [7][8] |
| VIM | Decreased mRNA levels | MRC5 cells (3-day treatment) | [7][8] |
| Bak | Significantly increased expression | P. aeruginosa infection in MH-S cells | [1] |
| Bax | Significantly increased expression | P. aeruginosa infection in MH-S cells | [1] |
Table 2: Summary of this compound's Effect on the Expression of Key Genes and Proteins
Signaling Pathways Modulated by this compound
This compound's influence on gene expression is mediated through distinct signaling cascades.
Inhibition of the KRAS-ERK1-NF-κB Pro-inflammatory Pathway
In the context of bacterial infection, such as with Pseudomonas aeruginosa, this compound has been shown to inhibit pro-inflammatory responses.[1][5] This is achieved by suppressing the KRAS-ERK1-NF-κB signaling axis.[1][4] NF-κB, a master regulator of inflammation, is typically sequestered in the cytoplasm by IκB proteins.[1] Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1] this compound treatment dampens this activation, leading to reduced expression of these inflammatory mediators.[1]
Caption: this compound inhibits the KRAS-ERK1-NF-κB pathway.
Activation of the mtDNA-cGAS-STING-IRF3-IFN-β Pathway
A significant finding is that this compound induces the release of type I interferons (IFN-β) through the mitochondrial DNA (mtDNA)-cGAS-STING-IRF3-IFN-β axis.[1][6][7] By inhibiting OGG1, this compound treatment leads to an increase in the expression of Bak and Bax, proteins involved in mitochondrial outer membrane permeabilization.[1] This is thought to facilitate the release of mtDNA into the cytoplasm. Cytosolic mtDNA is detected by the cyclic GMP-AMP synthase (cGAS), which then activates the stimulator of interferon genes (STING).[1][7] This activation cascade culminates in the phosphorylation of interferon regulatory factor 3 (IRF3), its translocation to the nucleus, and subsequent transcription of IFN-β.[1][7] This increased type I IFN response contributes to decreased bacterial loads and disease progression.[1][6]
Caption: this compound activates the cGAS-STING pathway.
Detailed Experimental Protocols
The following are representative protocols for studying the effects of this compound on gene expression.
Cell Culture and this compound Treatment
-
Cell Lines:
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI 1640) supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[3]
-
This compound Preparation: A stock solution of this compound is prepared in DMSO.[2][9] For cell-based assays, the stock solution is diluted in culture medium to the desired final concentration (e.g., 1-10 μM).[1][6] An equivalent concentration of DMSO should be used as a vehicle control.
-
Treatment Duration: Incubation times can range from hours to days depending on the experiment (e.g., 8 hours for infection studies, 24-48 hours for viability assays, or 3 days for chronic exposure).[1][8]
Gene Expression Analysis by qPCR
-
RNA Isolation: Total RNA is extracted from this compound-treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: Real-time quantitative PCR is performed using a qPCR system with SYBR Green or TaqMan probes for target genes (e.g., TNF-α, IL-1β, IL-6, IFN-β, COL1A1, FN1, VIM) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).
-
Data Analysis: Relative gene expression is calculated using the 2^-ΔΔCt method.
Protein Expression Analysis by Western Blotting and ELISA
-
Western Blotting:
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., OGG1, KRAS, p-ERK1, NF-κB, p-IRF3) followed by HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
-
ELISA:
-
Sample Collection: Cell culture supernatants are collected.
-
Assay: The concentrations of secreted cytokines (e.g., TNF-α, IL-1β, IL-6, IFN-β) are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
OGG1 Activity Assay
-
Cell Lysate Preparation: Cells are lysed in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 1 mM DTT, and protease inhibitors).[3]
-
Fluorescence Assay: A fluorogenic probe for OGG1 activity is used. The assay measures the increase in fluorescence upon the excision of 8-oxoG by OGG1 in the cell lysate.[1][3] this compound is added to the lysate to determine its inhibitory effect on OGG1 activity.[1]
Caption: General workflow for studying this compound's effects.
Conclusion and Future Directions
This compound represents a valuable research tool for dissecting the roles of OGG1 in both DNA repair and the regulation of gene expression. Its ability to modulate inflammatory pathways by suppressing NF-κB signaling and promoting a type I interferon response highlights its therapeutic potential for inflammatory diseases and bacterial infections.[1][5][7] Furthermore, its impact on the expression of fibrotic genes suggests a possible role in treating fibrotic diseases.[7][8] Future research should focus on further elucidating the off-target effects of this compound, its efficacy in various in vivo disease models, and its potential for combination therapies.[10]
References
- 1. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | OGG1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Small-Molecule Inhibitor of 8-Oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during Pseudomonas aeruginosa Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
SU0268: A Technical Guide to Initial Studies and Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
SU0268 has emerged as a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for excising the premutagenic lesion 8-oxoguanine (8-oxoG) from DNA.[1] This document provides a comprehensive overview of the initial studies and preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo activity, and potential therapeutic applications.
Quantitative Data Summary
The following tables summarize the key quantitative data from initial preclinical studies of this compound.
Table 1: In Vitro Activity
| Parameter | Value | Cell Line / Enzyme | Notes |
| IC50 | 0.059 µM | Human OGG1 | Determined by a fluorogenic 8-OG excision assay.[1] |
| Cellular Toxicity | No toxicity observed at 10 µM | HeLa and HEK293T cells | Assessed after 24 hours of incubation.[1] |
| OGG1 Inhibition in Cell Lysates | ~85% inhibition at 1 µM | Murine MH-S cells | Demonstrates potent intracellular activity.[2] |
Table 2: In Vivo Data
| Parameter | Value | Animal Model | Notes |
| Dosage | 10 mg/kg | C57BL/6N mice | Administered intranasally.[2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial studies of this compound are provided below.
Fluorogenic 8-OG Excision Assay for OGG1 Inhibition
This assay was central to the discovery and characterization of this compound.[1]
-
Principle: A dual-labeled DNA oligonucleotide probe containing a centrally located 8-oxoG lesion is used. A fluorophore is placed on one side of the lesion and a quencher on the other. In the intact probe, the fluorescence is quenched. Upon excision of 8-oxoG by OGG1 and subsequent strand cleavage, the fluorophore and quencher are separated, resulting in a detectable increase in fluorescence.
-
Procedure: a. Recombinant human OGG1 is incubated with the fluorogenic probe in an appropriate assay buffer. b. This compound, at varying concentrations, is added to the reaction mixture. c. The reaction is monitored in real-time by measuring the increase in fluorescence intensity using a microplate reader. d. The rate of reaction is calculated from the linear phase of the fluorescence curve. e. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Toxicity (MTT) Assay
This assay was used to assess the cytotoxic effects of this compound on human cell lines.[1]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
-
Procedure: a. HeLa and HEK293T cells were seeded into 96-well plates and allowed to adhere overnight.[1] b. The cells were then treated with various concentrations of this compound (ranging from 10 nM to 100 µM) for 24 hours.[1] c. After the incubation period, the medium was replaced with fresh medium containing MTT. d. The cells were incubated for a further 3-4 hours to allow for formazan formation. e. The formazan crystals were solubilized with a solubilization solution (e.g., DMSO). f. The absorbance of the solubilized formazan was measured at 570 nm using a microplate reader. g. Cell viability was expressed as a percentage of the untreated control.
Surface Plasmon Resonance (SPR) for Binding Confirmation
SPR studies were conducted to confirm the direct binding of this compound to the OGG1 enzyme.[1]
-
Principle: SPR is a label-free technique that measures changes in the refractive index on the surface of a sensor chip to detect and quantify biomolecular interactions in real-time.
-
Procedure: a. The OGG1 enzyme was immobilized on the surface of a sensor chip. b. A solution containing this compound was flowed over the chip surface. c. The binding of this compound to OGG1 was detected as a change in the SPR signal. d. The binding was assessed both in the absence and presence of DNA to understand the inhibitor's interaction with the enzyme-substrate complex.[1]
LC-MS/MS for 8-oxodG Quantification in Cellular DNA
This highly sensitive method was used to confirm that OGG1 inhibition by this compound leads to the accumulation of its substrate in cellular DNA.[1]
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for the separation, identification, and quantification of specific molecules in a complex mixture.
-
Procedure: a. HeLa cells were treated with this compound to inhibit OGG1. b. Genomic DNA was isolated from the treated cells. c. The DNA was enzymatically hydrolyzed to its constituent deoxynucleosides. d. The resulting mixture of deoxynucleosides was separated using reverse-phase liquid chromatography. e. The eluent from the LC was introduced into a tandem mass spectrometer for the specific detection and quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) and 2'-deoxyguanosine (dG). f. The levels of 8-oxodG were normalized to the levels of dG to account for variations in DNA recovery.
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: OGG1-Mediated Base Excision Repair and Inhibition by this compound
References
Methodological & Application
Application Notes and Protocols for SU0268 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU0268 is a potent and specific small-molecule inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for recognizing and removing the oxidative DNA lesion 8-oxo-7,8-dihydroguanine (8-oxoG).[1][2][3] By competitively binding to the active site of OGG1, this compound prevents the repair of 8-oxoG, leading to the accumulation of this mutagenic lesion in the genome.[3][4] This inhibitory action has significant implications for cellular processes, including inflammation and cell survival, making this compound a valuable tool for studying the roles of OGG1 in various pathological conditions, particularly in cancer and inflammatory diseases.[3][5][6]
Recent studies have elucidated that this compound can modulate inflammatory responses by suppressing the KRAS-ERK1-NF-κB signaling pathway and promoting type I interferon (IFN) responses through the mitochondrial DNA-cGAS-STING-IRF3-IFN-β axis.[5][6][7] These application notes provide detailed protocols for the in vitro use of this compound, including cell-based assays and guidelines for data interpretation, to facilitate research into its therapeutic potential.
Mechanism of Action
This compound acts as a competitive inhibitor of OGG1.[3][4] It occupies the active site of the enzyme, thereby preventing it from binding to its substrate, 8-oxoG, within the DNA strand. This leads to an accumulation of 8-oxoG lesions, which can trigger specific downstream signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| OGG1 IC50 | 0.059 µM | - | [2] |
| Effective Concentration (Cell Viability) | 0.1 - 10 µM | A549 | [1] |
| Effective Concentration (Inflammation) | 2 µM | MH-S | [7] |
| Observed Off-Target Effects | Inhibition of ABC B1 (MDR1) and ABC G2 (BCRP) efflux pumps; anti-mitotic activity at ~10 µM | U2OS, HMLE, A549, T47D | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.76 mg of this compound (MW: 475.56 g/mol ) in 1 mL of DMSO.
-
Gently vortex or sonicate at a low frequency to ensure complete dissolution.[8]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to one month or at -80°C for up to one year.[2]
Cell Culture and Treatment
Materials:
-
Selected cell line (e.g., A549, MH-S, U2OS)
-
Complete cell culture medium (specific to the cell line)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 96-well, 6-well)
Procedure:
-
Culture the cells in a suitable incubator at 37°C with 5% CO2.
-
Seed the cells into the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare the desired concentrations of this compound by diluting the stock solution in a complete culture medium. It is recommended to perform a serial dilution.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing the various concentrations of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Following the treatment period with this compound, add 20 µL of MTT solution to each well.[7]
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Incubate the plate for at least 2 hours at room temperature in the dark, or overnight at 37°C.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis for Signaling Pathway Components
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-NF-κB, anti-IRF3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Mandatory Visualizations
Caption: Mechanism of this compound action on the OGG1 enzyme.
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for in vitro this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | OGG1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Small-Molecule Inhibitor of 8-Oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during Pseudomonas aeruginosa Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
- 9. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve and prepare SU0268 for experiments.
Introduction
SU0268 is a potent and specific small-molecule inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for excising the oxidative DNA lesion 8-oxo-7,8-dihydroguanine (8-oxoG).[1][2] By inhibiting OGG1, this compound has been shown to modulate inflammatory responses and has potential applications in studying the roles of OGG1 in various disease models, including bacterial infections and cancer.[1][3] These notes provide detailed protocols for the dissolution, preparation, and experimental use of this compound for both in vitro and in vivo research applications.
Chemical Properties and Solubility
Proper dissolution is critical for the efficacy and reproducibility of experiments involving this compound. The compound is a crystalline solid, white to off-white in color, with a molecular weight of 475.56 g/mol .[4][5] It is important to use fresh, anhydrous (hygroscopic) dimethyl sulfoxide (DMSO) for preparing stock solutions, as moisture can significantly reduce solubility.[2][6]
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent / Formulation | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 95 - 100 mg/mL[2][7][8] | 199.76 - 210.28 mM[2][7][8] | Sonication or warming to 37°C may be required to fully dissolve. Use fresh, anhydrous DMSO.[7][8] |
| Ethanol | 2 - 15 mg/mL[2][4] | 4.2 - 31.5 mM[2][4] | |
| Water / PBS (pH 7.2) | Insoluble[2][4] | Insoluble[2][4] | |
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 - 4 mg/mL[5][7] | ≥ 5.26 - 8.41 mM[5][7] | Add solvents sequentially.[7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[5][6] | ≥ 5.26 mM[5][6] | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[5][6] | ≥ 5.26 mM[5][6] |
Protocols for Solution Preparation
Materials and Equipment
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS), cell culture medium, or other aqueous buffers
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and serological pipettes
-
Vortex mixer
-
Ultrasonic water bath or sonicator probe
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
This high-concentration stock solution is suitable for long-term storage and subsequent dilution for working solutions.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 4.76 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration. To make a 100 mM solution with 4.76 mg of this compound (MW: 475.56), add 100 µL of DMSO.
-
Dissolution: Vortex the tube vigorously. If the compound does not fully dissolve, use an ultrasonic water bath for 5-10 minutes or gently warm the solution to 37°C until it becomes clear.[7][8]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[5][8]
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
Working solutions are typically prepared by diluting the high-concentration DMSO stock solution into a sterile aqueous buffer or cell culture medium immediately before use.
-
Determine Final Concentration: Decide on the final concentration required for your experiment. In vitro studies have used this compound at concentrations ranging from 0.1 µM to 20 µM.[1][6]
-
Serial Dilution: Perform a serial dilution of the 100 mM DMSO stock solution. For example, to prepare a 10 µM working solution in 10 mL of cell culture medium: a. First, dilute the 100 mM stock 1:100 in DMSO to create an intermediate 1 mM stock (e.g., 2 µL of 100 mM stock + 198 µL of DMSO). b. Add 10 µL of the 1 mM intermediate stock to 10 mL of pre-warmed cell culture medium.
-
Mixing: Mix thoroughly by gentle inversion or pipetting. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Usage: Use the freshly prepared working solution immediately. If precipitation occurs upon dilution into aqueous media, brief sonication may help to redissolve the compound.[7]
Protocol 3: Preparation of Formulation for In Vivo Animal Studies
This protocol describes the preparation of a common vehicle for parenteral administration. In vivo studies in mice have utilized a dosage of 10 mg/kg via intranasal administration.[6][7]
-
Prepare a 25 mg/mL this compound Stock: Dissolve 25 mg of this compound in 1 mL of anhydrous DMSO. Use sonication if necessary to achieve a clear solution.
-
Vehicle Preparation (Example for 1 mL total volume): a. In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution (10% of final volume). b. Add 400 µL of PEG300 and mix thoroughly until the solution is homogeneous.[6] c. Add 50 µL of Tween-80 and mix again until clear.[6] d. Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix thoroughly.[6]
-
Final Concentration: This procedure yields a 2.5 mg/mL clear solution of this compound.[6] The formulation should be prepared fresh on the day of use. Adjust volumes as needed for the required dosage and number of animals.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily by inhibiting OGG1. This inhibition leads to the modulation of at least two distinct signaling pathways involved in the inflammatory response, particularly during bacterial infection.[1][9]
-
Inhibition of Pro-Inflammatory Signaling: this compound suppresses pro-inflammatory responses mediated by the KRAS-ERK1-NF-κB signaling pathway .[1][3][9] This action helps to attenuate excessive inflammation.
-
Induction of Type I Interferon: this compound also promotes the release of type I interferon (IFN-β) through the mitochondrial DNA (mtDNA)-cGAS-STING-IRF3-IFN-β axis .[1][6][7] This pathway contributes to bacterial clearance and halts disease progression.
Caption: Dual signaling pathways modulated by the OGG1 inhibitor this compound.
Storage and Stability
-
Powder: Store the solid compound at -20°C for up to 3 years.[5]
-
Stock Solutions (in DMSO): Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[5][8] Avoid repeated freeze-thaw cycles.
-
Working Solutions: Aqueous working solutions should be prepared fresh and used immediately. Do not store diluted aqueous solutions.
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.[7][10]
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | OGG1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Small-Molecule Inhibitor of 8-Oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during Pseudomonas aeruginosa Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
SU0268 Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended working concentrations for the use of SU0268, a potent and specific inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1), in various cell lines. This compound is a valuable tool for studying the role of OGG1 in DNA repair, inflammation, and cancer.
Mechanism of Action
This compound is a small molecule that selectively inhibits the enzymatic activity of OGG1.[1][2] OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising the oxidized guanine lesion, 8-oxo-7,8-dihydroguanine (8-oxoG), from DNA.[1][3] By inhibiting OGG1, this compound leads to the accumulation of 8-oxoG in cellular DNA.[3] This inhibitor has been shown to modulate inflammatory responses through two key signaling pathways:
-
Inhibition of the KRAS-ERK1-NF-κB pathway : This leads to a reduction in pro-inflammatory cytokine production.[1][4]
-
Induction of the mtDNA-cGAS-STING-IRF3-IFNβ axis : This results in the production of type I interferons, which can help decrease bacterial loads and halt disease progression.[1][4][5]
Recommended Working Concentrations
The optimal working concentration of this compound can vary depending on the cell line, assay type, and experimental goals. The following table summarizes previously reported concentrations for various applications. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
| Cell Line | Application | Concentration Range | Incubation Time | Reference |
| A549 (human lung carcinoma) | OGG1 Inhibition | 0.1 - 10 µM | 24 or 48 h | [6] |
| MH-S (mouse alveolar macrophage) | OGG1 Inhibition / Anti-inflammatory activity | 1 - 2 µM | 8 - 36 h | [1] |
| MH-S (mouse alveolar macrophage) | Cell Viability (MTT Assay) | 0.39 - 50 µM | 24 h | [1] |
| HEK293T (human embryonic kidney) | Toxicity Assessment (MTT Assay) | 10 nM - 100 µM | 24 h | [3] |
| HeLa (human cervical cancer) | Toxicity Assessment (MTT Assay) | 10 nM - 100 µM | 24 h | [3] |
| HeLa (human cervical cancer) | OGG1 Inhibition in cells | 0.5 µM and 5 µM | 24 h | [3] |
| MCF-7 (human breast cancer) | OGG1 Inhibition in cell lysates | Not specified | Not applicable | [3] |
| U2OS (human bone osteosarcoma) | Proliferation and Mitotic Progression | 10 µM | Not specified | [7] |
| MTH1-depleted cells | OGG1 Inhibition | 5 - 10 µM | Not specified | [5] |
Note: this compound has an IC50 of 0.059 µM for OGG1.[8][9] In HEK293T and HeLa cell lines, it showed no significant toxicity at concentrations up to 10 µM.[3] However, at 10 µM, it caused a proliferation arrest in U2OS cells.[7] The IC50 for toxicity in MH-S cells was determined to be 14.7 µM.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for a cell-based experiment.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxicity of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Stop solution (e.g., 20% SDS in 50% DMF)
-
Spectrometric plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1.2 x 10^4 to 1.6 x 10^4 cells per well and incubate for 16-30 hours.[3]
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to keep the final DMSO concentration below 2%.[6]
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for the desired time (e.g., 24 or 48 hours).[6]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Add stop solution to dissolve the formazan product.
-
Measure the absorbance at 560 nm using a spectrometric plate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Inhibition of OGG1 Activity in Cell Culture
This protocol is designed to assess the ability of this compound to inhibit OGG1 activity within cells, leading to an accumulation of 8-oxoG.
Materials:
-
Cells of interest (e.g., HeLa)
-
Complete culture medium
-
This compound stock solution
-
Optional: Oxidative stress-inducing agents (e.g., H₂O₂ and CrCl₃)
-
DNA isolation kit
-
LC-MS/MS system for 8-oxoG detection
Procedure:
-
Seed HeLa cells in culture dishes and grow to confluence.[3]
-
Treat the cells with the desired concentration of this compound (e.g., 0.5 µM or 5 µM) for 24 hours. Replenish the medium with fresh this compound every 6 hours.[3]
-
Optional: For a positive control for DNA damage, treat a separate set of cells with an oxidative agent like 0.5 mM H₂O₂ and 0.3 mM CrCl₃.[3]
-
After incubation, wash the cells twice with PBS and harvest for DNA isolation.
-
Isolate genomic DNA using a commercial kit according to the manufacturer's protocol.[3]
-
Quantify the levels of 8-oxoG and deoxyguanosine (dG) in the isolated DNA using LC-MS/MS.[3]
-
An increase in the 8-oxoG/dG ratio in this compound-treated cells compared to control cells indicates inhibition of OGG1.
Protocol 3: Assessment of Anti-Inflammatory Effects
This protocol details how to evaluate the anti-inflammatory properties of this compound in macrophages following a bacterial challenge.
Materials:
-
MH-S (mouse alveolar macrophage) cells
-
Complete culture medium (RPMI-1640 with 10% FBS, antibiotics, and 0.05 M 2-mercaptoethanol)[1]
-
This compound stock solution (diluted in pure ethanol)[1]
-
Pseudomonas aeruginosa (PA14)
-
Reagents for qPCR (RNA isolation kit, cDNA synthesis kit, primers for TNF-α, IL-1β, IL-6)
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Culture MH-S cells in a humidified incubator at 37°C with 5% CO₂.[1]
-
Treat the cells with this compound (e.g., 2 µM) for 8 hours. Use an equal amount of pure ethanol as a vehicle control.[1]
-
Infect the cells with P. aeruginosa (PA14) for 2 hours.[1]
-
For qPCR analysis: a. Harvest the cells and isolate total RNA. b. Synthesize cDNA. c. Perform qPCR to measure the relative expression levels of Tnf-α, Il-1β, and Il-6.
-
For ELISA analysis: a. Collect the cell culture supernatants. b. Measure the concentration of TNF-α, IL-1β, and IL-6 proteins using specific ELISA kits according to the manufacturer's instructions.
-
A decrease in the expression and secretion of these pro-inflammatory cytokines in this compound-treated cells compared to the control group indicates an anti-inflammatory effect.
Storage and Handling
This compound is typically supplied as a solid. For stock solutions, dissolve in DMSO. It is recommended to store the stock solution at -20°C for up to one month or at -80°C for up to six months.[6] When preparing working solutions, it is advisable to prepare them fresh for each experiment. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[6]
References
- 1. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitor of 8-Oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during Pseudomonas aeruginosa Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 8. This compound | OGG1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vivo Administration of SU0268 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and dosage of SU0268, a potent and specific inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1), in mouse models. The information is based on currently available preclinical research.
Introduction
This compound is a small molecule inhibitor of the DNA repair enzyme OGG1.[1] OGG1 plays a critical role in the base excision repair pathway by recognizing and removing the oxidatively damaged base 8-oxoguanine (8-oxoG) from DNA. Inhibition of OGG1 by this compound has been shown to modulate inflammatory responses, making it a valuable tool for studying the role of OGG1 in various pathological conditions.[1][2] Notably, in a mouse model of Pseudomonas aeruginosa infection, this compound treatment demonstrated a significant reduction in inflammation and bacterial load, leading to improved survival rates.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the in vivo administration of this compound in a mouse model.
| Parameter | Details | Reference |
| Mouse Model | C57BL/6N mice (6-8 weeks old) with Pseudomonas aeruginosa (PA14) induced lung infection. | [1] |
| Dosage | 10 mg/kg body weight | [1][3] |
| Administration Route | Intranasal | [1][3] |
| Treatment Schedule | Single dose administered 12 hours prior to infection with PA14. | [1] |
| Vehicle/Formulation | While the specific vehicle for the in vivo study was not explicitly detailed, a common formulation for in vivo administration of this compound consists of a mixture of DMSO, PEG300, Tween 80, and saline. A suggested ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Another option includes 10% DMSO and 90% corn oil. | [3] |
Signaling Pathways Affected by this compound
This compound has been shown to impact key inflammatory signaling pathways. Its inhibitory effect on OGG1 leads to the modulation of downstream signaling cascades.
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
This protocol provides a method for preparing a this compound solution suitable for administration in mice, based on common solvent formulations for hydrophobic compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 10 mg/kg) and the average weight of the mice to be treated, calculate the total mass of this compound needed.
-
Prepare the vehicle solution: In a sterile tube, prepare the vehicle solution by mixing the components in the desired ratio. For a 1 ml solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline:
-
Add 100 µl of DMSO.
-
Add 400 µl of PEG300 and vortex thoroughly.
-
Add 50 µl of Tween 80 and vortex thoroughly.
-
Add 450 µl of sterile saline and vortex until the solution is clear and homogenous.
-
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the prepared vehicle solution to the this compound powder to achieve the final desired concentration.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming and sonication may be required to aid dissolution.
-
-
Final Preparation:
-
Visually inspect the solution for any precipitates. If present, continue mixing or warming until fully dissolved.
-
The final formulation should be prepared fresh on the day of administration.
-
Intranasal Administration of this compound in Mice
This protocol describes the intranasal administration of this compound to mice, a method used to target the respiratory tract.
Materials:
-
Prepared this compound formulation
-
Anesthesia (e.g., isoflurane) and anesthesia chamber
-
Micropipette and sterile, fine-tipped pipette tips
-
Mouse restraint device (optional)
Procedure:
-
Anesthetize the mouse: Place the mouse in an anesthesia chamber with an appropriate concentration of isoflurane until it is lightly anesthetized (unresponsive to a toe pinch but maintaining a steady respiratory rate).
-
Position the mouse: Remove the mouse from the chamber and hold it in a supine position with its head tilted slightly back to prevent the solution from entering the esophagus.
-
Administer the dose:
-
Using a micropipette with a fine-tipped pipette tip, carefully dispense the calculated volume of the this compound solution onto the nares of the mouse.
-
Administer the solution drop by drop, allowing the mouse to inhale the liquid between drops. Alternate between nostrils.
-
The typical volume for intranasal administration in mice is 20-50 µl.
-
-
Recovery:
-
After administration, continue to hold the mouse in the supine position for a few seconds to ensure the solution is fully inhaled.
-
Place the mouse in a clean cage and monitor it until it has fully recovered from the anesthesia. Ensure normal breathing and movement are restored.
-
Important Considerations
-
Limited In Vivo Data: The currently available peer-reviewed literature on the in vivo use of this compound is limited to a single study in a bacterial lung infection model. Researchers should exercise caution when extrapolating these findings to other disease models or administration routes.
-
Formulation Optimization: The provided formulation is a general guideline. The optimal vehicle and concentration may vary depending on the specific experimental needs and should be determined empirically.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
-
Off-Target Effects: As with any small molecule inhibitor, the potential for off-target effects should be considered when interpreting experimental results.
These application notes and protocols are intended to serve as a starting point for researchers working with this compound in vivo. It is crucial to consult the primary literature and adapt these methods to the specific requirements of your research.
References
Application Notes and Protocols for SU0268 Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of SU0268, a potent and specific inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1), when used in combination with other therapeutic agents. The protocols detailed below are intended to guide researchers in designing and executing experiments to explore the synergistic effects of this compound in various therapeutic contexts, particularly in oncology and inflammatory diseases.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets OGG1, a key enzyme in the base excision repair (BER) pathway responsible for removing the oxidative DNA lesion 8-oxoguanine (8-oxoG). By inhibiting OGG1, this compound can modulate cellular responses to oxidative stress and inflammation. This has significant implications for cancer therapy, where tumor cells often exhibit increased levels of reactive oxygen species (ROS) and reliance on specific DNA repair pathways. Furthermore, this compound has been shown to regulate inflammatory responses, making it a candidate for treating inflammatory conditions.
Mechanism of Action and Rationale for Combination Therapy
This compound's primary mechanism of action is the inhibition of OGG1's glycosylase activity, preventing the excision of 8-oxoG from DNA. This leads to the accumulation of this lesion, which can be cytotoxic or lead to replication fork collapse in rapidly dividing cancer cells. Beyond its direct impact on DNA repair, this compound has been shown to modulate key signaling pathways, including:
-
KRAS-ERK1-NF-κB Pathway: this compound can inhibit pro-inflammatory responses mediated by this pathway.
-
mtDNA-cGAS-STING-IRF3-IFN-β Pathway: this compound can induce the release of type I interferons through this pathway, which can enhance anti-tumor immunity.
The rationale for using this compound in combination with other therapies stems from its potential to:
-
Sensitize cancer cells to DNA-damaging agents (e.g., chemotherapy, radiotherapy) by compromising a critical DNA repair pathway.
-
Enhance the efficacy of immunotherapies by modulating the tumor microenvironment and promoting an anti-tumor immune response.
-
Synergize with other targeted therapies , such as PARP inhibitors, by creating synthetic lethal interactions in cancer cells with specific DNA repair deficiencies.
Signaling Pathways Modulated by this compound
KRAS-ERK1-NF-κB Signaling Pathway
This compound has been demonstrated to attenuate pro-inflammatory signaling through the KRAS-ERK1-NF-κB axis. OGG1-initiated repair of oxidative DNA damage can lead to the activation of KRAS, which in turn activates the downstream MAPK and PI3K signaling cascades, culminating in the activation of the transcription factor NF-κB and the expression of pro-inflammatory cytokines. By inhibiting OGG1, this compound can dampen this inflammatory response.[1][2][3]
mtDNA-cGAS-STING-IRF3-IFN-β Signaling Pathway
This compound can induce the release of mitochondrial DNA (mtDNA) into the cytoplasm. This cytosolic mtDNA is recognized by the DNA sensor cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cGAMP. cGAMP binds to and activates the stimulator of interferon genes (STING) on the endoplasmic reticulum. Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-β), leading to an enhanced anti-tumor immune response.[4][5][6][7][8]
Combination Therapy Applications and Protocols
This compound in Combination with Chemotherapy (Etoposide)
Rationale: Etoposide is a topoisomerase II inhibitor that induces DNA double-strand breaks (DSBs). Combining etoposide with this compound, which inhibits the repair of oxidative DNA damage, can lead to an accumulation of unrepaired DNA lesions, ultimately resulting in enhanced cancer cell death.
Experimental Data:
| Cell Line | Combination Treatment | Outcome | Reference |
| U2OS (osteosarcoma) | This compound (10 µM) + Etoposide | Increased number of γH2AX foci (marker of DSBs) and higher cell mortality compared to Etoposide alone. | [9] |
Protocol: In Vitro Combination of this compound and Etoposide
This protocol outlines a general procedure for assessing the synergistic effects of this compound and etoposide on cancer cell lines.
Detailed Protocol Steps:
-
Cell Seeding: Seed U2OS cells (or other cancer cell lines of interest) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of etoposide in culture medium.
-
Treat cells with this compound at a fixed concentration (e.g., 10 µM) and varying concentrations of etoposide. Include controls for each drug alone and a vehicle control (DMSO).
-
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
Cell Viability Assay (MTT Assay):
-
γH2AX Immunofluorescence Staining:
-
For this assay, cells should be grown on coverslips in a 24-well plate.
-
After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mount the coverslips with a DAPI-containing mounting medium.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope.
-
This compound in Combination with PARP Inhibitors (e.g., Olaparib)
Rationale: PARP inhibitors are effective in cancers with deficiencies in homologous recombination (HR) repair, a major pathway for DSB repair. By inhibiting OGG1, this compound can lead to an accumulation of single-strand breaks (SSBs) that can be converted to DSBs during replication. In HR-deficient cells, the combination of this compound and a PARP inhibitor can lead to synthetic lethality. This combination may also be effective in glioblastoma, where PARP inhibitors have shown promise.[15][16][17][18]
Experimental Data:
| Cell Line | Combination Treatment | Outcome | Reference |
| U87MG, U251MG, T98G (Glioblastoma) | Olaparib (dose-response) + TMZ (sensitizer) | Olaparib enhanced TMZ-induced cytotoxicity in all cell lines. | [19] |
Protocol: In Vitro Combination of this compound and Olaparib in Glioblastoma Cells
This protocol provides a framework for investigating the synergistic effects of this compound and olaparib in glioblastoma cell lines.
-
Cell Culture: Culture glioblastoma cell lines (e.g., U87MG, T98G) in their recommended media.
-
Treatment: Treat cells with a matrix of concentrations of this compound and olaparib to identify synergistic dose ranges.
-
Cell Viability and Clonogenic Assays:
-
Perform MTT or CellTiter-Glo assays to assess cell viability after 72 hours of treatment.
-
For clonogenic assays, treat cells for 24 hours, then re-plate them at low density and allow colonies to form over 10-14 days. Stain colonies with crystal violet and count them.
-
-
Analysis of DNA Damage: Perform γH2AX immunofluorescence or comet assays to assess the level of DNA damage.
This compound in Combination with Immunotherapy (e.g., Anti-PD-1)
Rationale: By activating the cGAS-STING pathway, this compound can promote the production of type I interferons, which play a crucial role in anti-tumor immunity. This can enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies by increasing T-cell infiltration and activation within the tumor microenvironment. This approach is particularly promising for "cold" tumors with a non-inflamed phenotype.[20][21][22][23][24]
Experimental Data:
| Animal Model | Combination Treatment | Outcome | Reference |
| B16-F10 melanoma in C57BL/6 mice | Anti-PD-1 | Moderate tumor growth inhibition. | [22][24] |
Protocol: In Vivo Combination of this compound and Anti-PD-1 in a Syngeneic Mouse Model
This protocol describes a general approach to evaluate the combination of this compound and an anti-PD-1 antibody in a melanoma mouse model.
Detailed Protocol Steps:
-
Tumor Implantation: Subcutaneously inject B16-F10 melanoma cells into the flank of C57BL/6 mice.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups: vehicle control, this compound alone, anti-PD-1 alone, and this compound + anti-PD-1.
-
Administer this compound via a suitable route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule.
-
Administer the anti-PD-1 antibody intraperitoneally, typically twice a week.
-
-
Monitoring: Measure tumor volumes with calipers every 2-3 days. Monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition for each treatment group compared to the control.
-
Immunophenotyping: Prepare single-cell suspensions from the tumors and spleens and analyze the immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells) by flow cytometry.
-
Survival Study: In a separate cohort, monitor the mice for survival and generate Kaplan-Meier survival curves.
-
This compound in Combination with Radiotherapy
Rationale: Radiotherapy induces a variety of DNA lesions, including SSBs and DSBs, as well as oxidative damage. By inhibiting OGG1, this compound can prevent the repair of radiation-induced 8-oxoG lesions, potentially leading to increased cell death and radiosensitization.[25][26][27]
Experimental Data:
| Cell Line | Combination Treatment | Outcome | Reference |
| A549 (lung cancer) | Ionizing Radiation (2, 4, 6, 8 Gy) | Dose-dependent decrease in colony formation. |
Protocol: In Vitro Radiosensitization with this compound
This protocol describes how to assess the radiosensitizing effects of this compound using a clonogenic survival assay.
-
Cell Culture: Culture A549 lung cancer cells or other relevant cell lines.
-
Treatment and Irradiation:
-
Treat cells with a non-toxic concentration of this compound for a predetermined time (e.g., 24 hours) prior to irradiation.
-
Expose the cells to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Clonogenic Survival Assay:
-
Immediately after irradiation, trypsinize the cells and plate them at low densities in fresh medium.
-
Allow the cells to grow for 10-14 days until visible colonies are formed.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies (containing at least 50 cells).
-
-
Data Analysis: Calculate the surviving fraction for each radiation dose and treatment condition. Plot the data on a semi-logarithmic graph to generate cell survival curves and determine the sensitizer enhancement ratio.
In Vivo Xenograft Studies
For all combination therapies, promising in vitro results should be validated in in vivo models.
General Protocol for Subcutaneous Xenograft Model: [28][29][30]
-
Cell Preparation: Harvest cancer cells in their logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., PBS or serum-free medium), often mixed with Matrigel to improve tumor take rate.
-
Implantation: Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Treatment: Once tumors are established, initiate the combination treatment as described in the specific protocols above.
-
Monitoring and Endpoint: Monitor tumor growth, animal health, and survival. At the study endpoint, tumors can be harvested for further analysis (e.g., histology, western blotting, immunophenotyping).
Summary and Future Directions
This compound presents a versatile platform for developing novel combination therapies. Its ability to modulate DNA repair and immune signaling pathways provides a strong rationale for its use with chemotherapy, radiotherapy, PARP inhibitors, and immunotherapy. The protocols outlined in these application notes offer a starting point for researchers to explore these exciting therapeutic possibilities. Future research should focus on optimizing dosing and scheduling for different combinations, identifying predictive biomarkers of response, and ultimately translating these promising preclinical findings into clinical applications.
References
- 1. Oncogenic mutant RAS signaling activity is rescaled by the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activation of the cGAS-STING pathway by a mitochondrial DNA-targeted emissive rhodium(iii) metallointercalator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | mtDNA-STING Axis Mediates Microglial Polarization via IRF3/NF-κB Signaling After Ischemic Stroke [frontiersin.org]
- 6. TNF leads to mtDNA release and cGAS/STING-dependent interferon responses that support inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, safety, and tolerability of olaparib and temozolomide for recurrent glioblastoma: results of the phase I OPARATIC trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KPT330 promotes the sensitivity of glioblastoma to olaparib by retaining SQSTM1 in the nucleus and disrupting lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Olaparib Enhances the Efficacy of Third‐Generation Oncolytic Adenoviruses Against Glioblastoma by Modulating DNA Damage Response and p66shc‐Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigating the Effects of Olaparib on the Susceptibility of Glioblastoma Multiforme Tumour Cells to Natural Killer Cell-Mediated Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Epigenetic therapy to enhance therapeutic effects of PD-1 inhibition in therapy-resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A multimodal drug-diet-immunotherapy combination restrains melanoma progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CD8+T cell responsiveness to anti-PD-1 is epigenetically regulated by Suv39h1 in melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modification of the Tumor Microenvironment Enhances Anti-PD-1 Immunotherapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. B16 melanoma control by anti-PD-L1 requires CD8+ T cells and NK cells: application of anti-PD-L1 Abs and Trp2 peptide vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inter-assay precision of clonogenic assays for radiosensitivity in cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inter-assay precision of clonogenic assays for radiosensitivity in cancer cell line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. BiTE® Xenograft Protocol [protocols.io]
- 28. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SU0268 in the Study of Inflammatory Responses to Pseudomonas aeruginosa Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, frequently implicated in severe nosocomial infections, particularly in immunocompromised individuals and those with cystic fibrosis. The pathogenicity of P. aeruginosa is intricately linked to the host's inflammatory response. While a robust inflammatory reaction is crucial for bacterial clearance, an excessive or dysregulated response can lead to severe tissue damage and disease progression. SU0268, a potent and specific inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1), has emerged as a promising small molecule for modulating these inflammatory responses during P. aeruginosa infection.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate and potentially control the inflammatory cascade in the context of P. aeruginosa infection.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting OGG1, a key DNA repair enzyme that excises 8-oxo-7,8-dihydroguanine (8-oxoG) lesions induced by reactive oxygen species (ROS).[2][5] During P. aeruginosa infection, the host's innate immune cells produce high levels of ROS to combat the bacteria, leading to oxidative DNA damage. OGG1's repair activity can inadvertently trigger pro-inflammatory signaling.
This compound's inhibition of OGG1 impacts two critical signaling pathways:
-
Inhibition of the KRAS-ERK1-NF-κB Pro-inflammatory Pathway: this compound suppresses the activation of this pathway, which is a central regulator of pro-inflammatory cytokine production. By inhibiting OGG1, this compound prevents the downstream activation of KRAS, ERK1/2, and NF-κB, leading to a reduction in the expression of cytokines such as TNF-α, IL-1β, and IL-6.[2][3][6]
-
Induction of the mtDNA-cGAS-STING-IRF3-IFN-β Pathway: this compound promotes the release of mitochondrial DNA (mtDNA) into the cytoplasm.[2][3] This cytosolic mtDNA is then detected by the cyclic GMP-AMP synthase (cGAS), which activates the STIMULATOR of interferon genes (STING). This cascade culminates in the phosphorylation of interferon regulatory factor 3 (IRF3) and the production of type I interferons (IFN-β), which have been shown to aid in bacterial clearance and temper excessive inflammation.[2][3][5]
Data Presentation
In Vitro Efficacy of this compound in Mouse Alveolar Macrophages (MH-S cells)
The following table summarizes the quantitative effects of this compound on pro-inflammatory cytokine expression in MH-S cells infected with P. aeruginosa (PA14).
| Treatment | TNF-α mRNA Expression (Fold Change vs. Control) | IL-1β mRNA Expression (Fold Change vs. Control) | IL-6 mRNA Expression (Fold Change vs. Control) |
| PA14 Infection | Significant Increase | Significant Increase | Significant Increase |
| PA14 Infection + this compound (2 µM) | Significantly Reduced vs. PA14 alone[2][6] | Significantly Reduced vs. PA14 alone[2][6] | Significantly Reduced vs. PA14 alone[2][6] |
In Vivo Efficacy of this compound in a Murine Model of P. aeruginosa Lung Infection
The table below outlines the key outcomes observed in C57BL/6 mice infected with P. aeruginosa (PA14) and treated with this compound.
| Treatment Group | Survival Rate | Bacterial Load in Lungs (CFU) | Pro-inflammatory Cytokine Levels in BALF |
| PA14 Infection (Vehicle Control) | Lower Survival | High | Elevated TNF-α, IL-1β, IL-6 |
| PA14 Infection + this compound (10 mg/kg) | Significantly Increased[1][4] | Significantly Decreased[1][3] | Significantly Decreased[3] |
Mandatory Visualizations
Caption: Inhibition of the Pro-inflammatory KRAS-ERK1-NF-κB Pathway by this compound.
References
- 1. Measurement of Mitochondrial DNA Release in Response to ER Stress [bio-protocol.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Pseudomonas aeruginosa lung infection [bio-protocol.org]
- 4. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of SU0268 in assays for OGG1 inhibition.
Application Notes: SU0268 in OGG1 Inhibition Assays
Introduction
8-oxoguanine DNA glycosylase 1 (OGG1) is a primary enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising the oxidative DNA lesion 7,8-dihydro-8-oxoguanine (8-oxoG).[1][2][3] This lesion is highly mutagenic as it can cause G:C to T:A transversions if not repaired.[2] Beyond its canonical role in DNA repair, OGG1 is also implicated in transcriptional regulation and inflammatory signaling pathways.[4][5][6] The dual function of OGG1 has made it a significant target in studies related to cancer, inflammation, and other diseases.[2][3]
This compound is a potent, selective, and noncovalent small-molecule inhibitor of OGG1.[3][7][8] It functions by preventing OGG1 from binding to DNA, thereby inhibiting both its DNA repair and signaling functions.[4] These notes provide detailed protocols and data for the application of this compound in various assays to study OGG1 inhibition, intended for researchers in molecular biology, pharmacology, and drug development.
Product Information and Inhibitory Activity
This compound is an amidobiphenyl compound developed from a tetrahydroquinoline scaffold.[2][3] It exhibits high potency and selectivity for OGG1 over other DNA repair enzymes.[2][3] Surface plasmon resonance studies have confirmed that this compound binds to the OGG1 enzyme both in the presence and absence of DNA.[2][9]
| Parameter | Value | Assay Type | Reference |
| IC₅₀ | 0.059 µM (59 nM) | Fluorogenic 8-oxoG Excision Assay | [9][10] |
| Mechanism | Competitive Inhibitor | Michaelis-Menten Kinetics | [2] |
| Binding | Binds to OGG1 enzyme | Surface Plasmon Resonance | [2][9] |
| Cellular Toxicity | No toxicity observed at 10 µM | HEK293T and HeLa cells | [2][9] |
Signaling Pathways and Experimental Workflows
OGG1's role extends beyond simple DNA repair, acting as a modulator of key signaling pathways. This compound is an invaluable tool for dissecting these functions.
One critical pathway involves OGG1 in pro-inflammatory signaling. During infection or inflammation, OGG1 can promote the expression of pro-inflammatory cytokines through the KRAS-ERK1-NF-κB axis.[4] Inhibition of OGG1 by this compound has been shown to suppress this response.[4]
Conversely, this compound treatment can induce a type I interferon (IFN) response via the mtDNA-cGAS-STING-IRF3-IFNβ axis, which aids in bacterial clearance and reduces disease progression during infections like P. aeruginosa.[4]
A typical workflow for assessing OGG1 inhibition involves biochemical assays followed by cell-based validation.
Experimental Protocols
Protocol 1: In Vitro OGG1 Inhibition Assay (Fluorogenic)
This assay quantitatively measures the base excision activity of OGG1 using a fluorogenic probe, allowing for the determination of inhibitor potency (IC₅₀).[2]
Materials:
-
Recombinant human OGG1 (hOGG1)
-
This compound (or other test compounds) dissolved in DMSO
-
OGR1 probe (a DNA duplex containing 8-oxoG paired with a fluorophore-quencher pair)
-
Assay Buffer: NEBuffer 4 (1X) with BSA (1X)
-
96-well black plates
-
Fluorescence plate reader (λex = 355 nm, λem = 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 100 nM of hOGG1 and the desired concentration of this compound to the assay buffer. Include a DMSO-only control.
-
Incubate the enzyme-inhibitor mixture at 37°C for 15 minutes. The total reaction volume should be 100 µL.
-
Initiate the reaction by adding the OGR1 probe to a final concentration of 1.2 µM.
-
Immediately measure the fluorescence at 460 nm using a plate reader. Continue to record measurements over an initial period of 12 minutes.
-
Calculate the initial rate (slope) of the reaction for each concentration.
-
Determine the percent inhibition relative to the DMSO control and plot the values against the logarithm of the inhibitor concentration to calculate the IC₅₀.
Protocol 2: Measuring OGG1 Activity in Cell Lysates
This protocol assesses the ability of this compound to inhibit endogenous OGG1 activity within a cellular context.[2][4]
Materials:
-
HeLa or other suitable cells
-
Lysis Buffer: 10 mM HEPES (pH 7.9), 1.5 mM MgCl₂, 10 mM KCl, 1 mM DTT, and 1X protease inhibitor cocktail
-
This compound
-
Fluorogenic OGG1 assay materials (as in Protocol 1)
-
Bradford or BCA protein assay kit
Procedure:
-
Culture cells to full confluence. For inhibitor treatment, cells can be pre-treated with this compound (e.g., 1 µM) for a specified duration before harvesting.
-
Harvest cells by scraping, wash with 1X PBS, and pellet by centrifugation.
-
Resuspend the cell pellet in 5 volumes of ice-cold lysis buffer.
-
Lyse the cells by sonication or dounce homogenization on ice.
-
Clarify the lysate by centrifuging at 14,000 rpm for 15 minutes at 4°C.
-
Determine the total protein concentration of the supernatant.
-
Use the cell lysate (e.g., 0.1 mg/mL total protein) as the source of OGG1 in the fluorogenic assay described in Protocol 1. If cells were not pre-treated, this compound can be added directly to the lysate mixture.
-
Measure the reaction rate and calculate the percentage of OGG1 activity relative to the control. In one study, 1 µM this compound reduced OGG1 activity in MH-S cell lysates to approximately 15% of the control.[4]
Protocol 3: Cell Viability (MTT) Assay
This assay is used to determine the cytotoxicity of this compound on cell lines.
Materials:
-
A549, MH-S, or other cells of interest
-
This compound
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells (e.g., 2,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for 24 to 48 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Studies have shown this compound has an IC₅₀ of 14.7 µM in MH-S cells, while showing no toxicity up to 10 µM in HeLa and HEK293 cells.[2][4]
Summary of Assay Parameters
The following tables summarize typical concentrations and conditions for using this compound in various experimental settings.
Table 1: In Vitro and Cell-Based Assay Parameters
| Assay Type | Cell Line | This compound Concentration(s) | Incubation Time | Observed Effect | Reference |
| OGG1 Inhibition | MH-S cell lysate | 1 µM | N/A (direct addition) | OGG1 activity reduced to ~15% of control | [4] |
| Cell Viability (MTT) | A549 shGFP/shMTH1 | 0.1 - 10 µM | 24 or 48 h | shGFP cells more susceptible to inhibition | [7] |
| Cell Viability (MTT) | MH-S | 0.39 - 50 µM | 24 h | IC₅₀ determined to be 14.7 µM | [4] |
| Inflammatory Response | MH-S | 2 µM | 8 h pre-treatment | Decreased expression of TNF-α, IL-1β, IL-6 | [4] |
Table 2: In Vivo Experimental Parameters
| Animal Model | Administration Route | Dosage | Treatment Schedule | Observed Effect | Reference |
| C57BL/6N Mice | Intranasal | 10 mg/kg | Pre-treatment | Increased survival rates during P. aeruginosa infection | [7] |
Off-Target Considerations
While this compound is highly selective for OGG1 over other BER enzymes, researchers should be aware of potential off-target effects, especially at higher concentrations (≥10 µM).[2][3] Recent studies have indicated that this compound can directly inhibit efflux pumps (like MDR1 and BCRP) and perturb mitotic progression, independent of OGG1 activity.[11][12] These effects should be considered when interpreting data from experiments using high concentrations of the inhibitor.
References
- 1. Whole transcriptome analysis reveals a role for OGG1-initiated DNA repair signaling in airway remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of 8-oxoguanine DNA glycosylase (OGG1) expression suppresses polycystic ovarian syndrome via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of OGG1 in Transcriptional Regulation and Maintenance of Metabolic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | OGG1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for SU0268 Treatment in A549 and MCF-7 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU0268 is a potent and specific small-molecule inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for excising oxidized guanine bases from DNA.[1][2][3][4][5][6][7] While its primary mechanism involves the inhibition of OGG1, recent studies have revealed significant off-target effects, particularly in cancer cell lines. These include the induction of mitotic arrest and the inhibition of multidrug resistance efflux pumps.[8][9][10] This document provides detailed application notes and experimental protocols for the treatment of A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines with this compound.
Data Summary
The following tables summarize the quantitative effects of this compound treatment on A549 and MCF-7 cell lines based on available literature.
Table 1: Effects of this compound on Cell Proliferation and Viability
| Cell Line | Assay | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| A549 | Proliferation Assay | 10 | 1 week | Dramatic proliferation arrest | [8] |
| A549 (shGFP) | Cell Viability Assay | 0.1 - 10 | 48 h | Increased susceptibility to this compound compared to shMTH1 cells | [4] |
| HEK293T, HeLa | MTT Assay | 10 | Not specified | No toxicity observed | [7][11] |
Table 2: Off-Target Effects of this compound
| Cell Line | Effect | Concentration (µM) | Method | Key Findings | Reference |
| A549, U2OS | Mitotic Arrest | 10 | Flow Cytometry (Phospho-Histone H3) | Accumulation of cells in mitosis, comparable to Nocodazole treatment.[8][10] | [8][10] |
| A549 | Efflux Pump Inhibition | Not specified | Vesicular Transport Assay | Inhibition of BCRP (76%) and MDR1 (76%); milder effect on MRP1 (15%).[8] | [8] |
| MCF-7 | OGG1 Activity Inhibition | 0.5 | Fluorescence Probe Assay in Cell Lysate | 95% inhibition of OGG1 activity. | [11] |
Signaling Pathways and Mechanisms of Action
This compound exhibits a multi-faceted mechanism of action. As a primary inhibitor of OGG1, it leads to an accumulation of 8-oxoguanine in the DNA, which can contribute to genomic instability.[11] However, its more pronounced cytotoxic effects in cancer cells appear to be OGG1-independent.
In A549 and other cell lines, this compound induces a potent mitotic arrest by interfering with the completion of metaphase, an effect similar to that of microtubule-disrupting agents like Nocodazole.[8][10] This leads to a significant halt in cell proliferation.
Furthermore, this compound has been shown to inhibit the activity of key efflux pumps, namely BCRP (ABCG2) and MDR1 (ABCB1).[8][9] This action can increase the intracellular concentration and efficacy of co-administered chemotherapeutic agents.
In the context of inflammatory responses, particularly in immune cells, this compound has been demonstrated to suppress the KRAS-ERK1-NF-κB signaling pathway and promote the mtDNA-cGAS-STING-IRF3-IFNβ axis, leading to the production of type I interferons.[1][2][12] The direct relevance of this pathway to the cytotoxic effects in A549 and MCF-7 cells requires further investigation.
Caption: Mechanism of action for this compound.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound treatment of A549 and MCF-7 cells. It is recommended to optimize these protocols for specific experimental conditions.
Cell Culture and Maintenance
-
Cell Lines: A549 (ATCC® CCL-185™) and MCF-7 (ATCC® HTB-22™).
-
Culture Medium:
-
A549: F-12K Medium (e.g., ATCC® 30-2004™) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) (e.g., ATCC® 30-2003™) supplemented with 0.01 mg/mL human recombinant insulin, 10% FBS, and 1% penicillin-streptomycin.[13]
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Passage cells upon reaching 80-90% confluency.
This compound Stock Solution Preparation
-
Solvent: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[1][14]
-
Cell Seeding: Seed A549 or MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caption: Workflow for the MTT cell viability assay.
Flow Cytometry for Cell Cycle Analysis
This protocol allows for the quantification of cells in different phases of the cell cycle, which is crucial for assessing the mitotic arrest induced by this compound.[8][14]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 10 µM) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting
This protocol is for analyzing changes in protein expression levels, such as those related to apoptosis or cell cycle regulation (e.g., cleaved PARP, Caspase-3, Cyclin B1, Phospho-Histone H3).[1][15]
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Conclusion
This compound is a valuable research tool for investigating the consequences of OGG1 inhibition and for exploring novel anti-cancer strategies. Its ability to induce mitotic arrest and inhibit efflux pumps, particularly in the A549 cell line, makes it a compound of significant interest. The provided protocols offer a foundation for researchers to explore the effects of this compound in A549 and MCF-7 cells, contributing to a deeper understanding of its therapeutic potential. Researchers should note the OGG1-independent effects of this compound and design experiments accordingly to delineate its various mechanisms of action.
References
- 1. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitor of 8-Oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during Pseudomonas aeruginosa Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual Cytotoxic Responses Induced by Treatment of A549 Human Lung Cancer Cells with Sweet Bee Venom in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scutellarin-induced A549 cell apoptosis depends on activation of the transforming growth factor-β1/smad2/ROS/caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage and Stability of SU0268 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU0268 is a potent and specific inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for excising the premutagenic lesion 8-oxoguanine (8-oxoG) from DNA. Due to its role in modulating inflammatory responses and its potential as a therapeutic agent, understanding the long-term stability and optimal storage conditions of this compound solutions is critical for ensuring experimental reproducibility and the development of viable drug formulations.
These application notes provide a comprehensive overview of the recommended storage conditions, stability profile, and analytical methodologies for assessing the integrity of this compound solutions. The provided protocols are intended to serve as a guide for researchers to establish appropriate handling and storage procedures.
Chemical Structure and Properties
-
IUPAC Name: 4'-[[[1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydro-7-quinolyl]amino]sulfonyl]-[1,1'-biphenyl]-3-carboxamide
-
Molecular Formula: C₂₆H₂₅N₃O₄S
-
Molecular Weight: 475.56 g/mol
-
CAS Number: 2210228-45-6
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and activity of this compound. The following conditions are recommended based on available data from various suppliers.
Solid Form
| Storage Temperature | Duration | Notes |
| -20°C | ≥ 4 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | 2 years | For shorter-term storage, refrigeration is acceptable. |
Stock Solutions
The stability of this compound in solution is dependent on the solvent and storage temperature. It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use. For in vitro studies, stock solutions can be stored as follows:
| Solvent | Storage Temperature | Duration | Notes |
| DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility and stability. |
| DMSO | -20°C | Up to 1 month | For shorter-term storage. |
| Ethanol | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Ethanol | -20°C | Up to 1 month | For shorter-term storage. |
Stability Profile of this compound Solutions
While specific long-term quantitative stability data for this compound under various stress conditions (e.g., pH, light, oxidation) is not extensively published, its chemical structure, containing sulfonamide and tetrahydroquinoline moieties, provides insights into potential degradation pathways.
Potential Degradation Pathways
Hydrolysis and oxidation are the most probable degradation pathways for this compound.
-
Hydrolysis: The sulfonamide bond may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the cleavage of the molecule.
-
Oxidation: The tetrahydroquinoline ring and other parts of the molecule could be susceptible to oxidation, especially when exposed to air, light, or oxidizing agents.
-
Photodegradation: Exposure to UV or visible light may induce degradation. Photostability testing is recommended for solutions that will be handled outside of dark conditions for extended periods.
The following diagram illustrates the potential degradation of this compound.
Experimental Protocols
To ensure the quality and reliability of experimental results, it is essential to perform stability-indicating analytical methods. The following are generalized protocols that can be adapted for this compound.
Protocol 1: Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) can be applied if necessary.
-
Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability-Indicating UPLC-MS/MS Method for this compound Quantification
A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method coupled with tandem mass spectrometry (MS/MS) is recommended for the sensitive and specific quantification of this compound and its potential degradation products.
Instrumentation:
-
UPLC system with a binary solvent manager and sample manager
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1-5 µL
Mass Spectrometry Conditions (Example - to be optimized):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M+H]⁺ (m/z 476.16) should be selected, and characteristic product ions should be identified.
Sample Preparation:
-
Thaw the this compound solution sample.
-
Dilute the sample to an appropriate concentration within the calibration curve range using the initial solvent (e.g., DMSO) and then further with the mobile phase.
-
Vortex and centrifuge the sample before injection.
Protocol 3: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the analytical method.
General Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., a mixture of acetonitrile and water).
-
Expose the solutions to the stress conditions outlined in the table below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by the UPLC-MS/MS method.
-
Analyze the stressed samples alongside a control sample (stored at -80°C) to identify and quantify any degradation products.
| Stress Condition | Example Protocol |
| Acid Hydrolysis | Add 1 M HCl and incubate at 60°C for 24-48 hours. |
| Base Hydrolysis | Add 1 M NaOH and incubate at 60°C for 24-48 hours. |
| Oxidation | Add 3-30% H₂O₂ and store at room temperature, protected from light, for 24-48 hours. |
| Thermal Degradation | Store the solution at 60-80°C for 24-72 hours. |
| Photostability | Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light. |
The following workflow illustrates the process for assessing the long-term stability of this compound.
Conclusion
The stability of this compound solutions is critical for obtaining reliable and reproducible results in research and development. Adherence to the recommended storage conditions, particularly storing stock solutions in aliquots at -80°C, is paramount. The provided protocols for solution preparation, stability-indicating analysis, and forced degradation studies offer a framework for researchers to establish robust procedures for handling and evaluating the long-term stability of this compound. It is recommended that each laboratory validates its own storage and handling procedures to ensure the integrity of this important research compound.
Flow Cytometry Analysis Following SU0268 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing cellular responses to SU0268 treatment using flow cytometry. This compound is a potent and specific inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for removing the oxidative DNA lesion 8-oxoguanine.[1][2] By inhibiting OGG1, this compound can modulate cellular responses to oxidative stress, inflammation, and DNA damage, making it a valuable tool in cancer research and drug development.[3] This document outlines detailed protocols for assessing apoptosis and cell cycle distribution in this compound-treated cells, along with data presentation guidelines and visualizations of the implicated signaling pathways.
Application Notes
This compound primarily functions by binding to OGG1 and inhibiting its enzymatic activity, leading to the accumulation of 8-oxoguanine in the DNA. This can trigger various downstream cellular events. Notably, this compound has been shown to regulate inflammatory responses by suppressing the KRAS-ERK1-NF-κB signaling pathway and inducing the release of type I interferons via the mitochondrial DNA-cGAS-STING-IRF3-IFN-β axis.[4][5]
Beyond its on-target effects, this compound has been reported to have off-target activities, including the impairment of mitotic progression, which is independent of OGG1.[6][7] This anti-mitotic effect can lead to an accumulation of cells in the G2/M phase of the cell cycle.[7] Therefore, flow cytometry is an essential tool for dissecting the multifaceted effects of this compound on cell fate.
Key Flow Cytometry Applications for this compound:
-
Apoptosis Analysis: To determine if this compound induces programmed cell death, Annexin V and Propidium Iodide (PI) staining is recommended. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: To investigate the impact of this compound on cell proliferation and its potential to induce cell cycle arrest, PI staining of DNA content is a standard method. This analysis reveals the distribution of cells in the G0/G1, S, and G2/M phases.
-
Analysis of Mitosis: To specifically quantify the percentage of cells in mitosis, intracellular staining for phosphorylated Histone H3 (Ser10) can be employed.
Data Presentation
Quantitative data from flow cytometry experiments should be summarized in clear and structured tables to facilitate comparison between different treatment conditions.
Table 1: Example of Apoptosis Analysis Data after this compound Treatment
| Treatment | Concentration (µM) | Incubation Time (h) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | - | 48 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound | 5 | 48 | 85.6 ± 3.5 | 8.9 ± 1.5 | 5.5 ± 1.2 |
| This compound | 10 | 48 | 70.3 ± 4.2 | 18.4 ± 2.8 | 11.3 ± 2.1 |
| This compound | 20 | 48 | 55.1 ± 5.1 | 29.7 ± 3.9 | 15.2 ± 2.5 |
Table 2: Example of Cell Cycle Analysis Data after this compound Treatment
| Treatment | Concentration (µM) | Incubation Time (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | - | 24 | 60.5 ± 3.3 | 25.1 ± 2.5 | 14.4 ± 1.9 |
| This compound | 5 | 24 | 58.2 ± 2.9 | 23.8 ± 2.1 | 18.0 ± 2.3 |
| This compound | 10 | 24 | 50.7 ± 4.1 | 20.5 ± 2.8 | 28.8 ± 3.5 |
| This compound | 10 | 48 | 45.3 ± 3.8 | 15.2 ± 1.9 | 39.5 ± 4.2 |
Table 3: Quantitative Data on Mitotic Arrest Induced by this compound in U2OS Cells
| Treatment | Concentration (µM) | Incubation Time (h) | Mitotic Cells (%) (Phospho-Histone H3 Positive) |
| Control | - | 6 | ~2 |
| This compound | 10 | 6 | Up to 16 |
Data adapted from a study on U2OS cells.[8]
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps for staining this compound-treated cells with Annexin V-FITC and PI to analyze apoptosis by flow cytometry.[9][10][11]
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium and wash the cells once with PBS.
-
Trypsinize the cells and collect them in a centrifuge tube.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the procedure for fixing and staining this compound-treated cells with PI to analyze DNA content and cell cycle distribution.[1][12][2][4]
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
PI Staining Solution (containing Propidium Iodide and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow step 1 as described in Protocol 1.
-
-
Cell Harvesting:
-
Harvest cells as described in Protocol 1 (steps 2a-2d).
-
-
Fixation:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 30 minutes on ice or at -20°C for long-term storage.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use software with a cell cycle analysis model (e.g., Dean-Jett-Fox) to deconvolute the DNA content histograms and determine the percentage of cells in each phase.
-
Mandatory Visualizations
References
- 1. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. vet.cornell.edu [vet.cornell.edu]
Measuring 8-oxoG Accumulation with SU0268: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-oxo-7,8-dihydroguanine (8-oxoG) is one of the most common oxidative DNA lesions, arising from cellular exposure to reactive oxygen species (ROS). If left unrepaired, 8-oxoG can lead to G:C to T:A transversions, a frequent somatic mutation observed in cancer.[1] The primary enzyme responsible for the recognition and excision of 8-oxoG in both nuclear and mitochondrial DNA is 8-Oxoguanine DNA glycosylase 1 (OGG1), which initiates the base excision repair (BER) pathway.[1][2][3] SU0268 is a potent and specific small-molecule inhibitor of OGG1.[4][5] It acts as a competitive inhibitor, binding to the active site of OGG1 and preventing it from recognizing and repairing 8-oxoG lesions in the DNA.[1] This inhibition leads to the accumulation of 8-oxoG, providing a valuable tool for studying the roles of OGG1 and oxidative DNA damage in various cellular processes and disease states, including cancer and inflammation.[1][2][6]
Mechanism of Action
This compound functions by competitively inhibiting the DNA glycosylase activity of OGG1. By occupying the active site, this compound prevents OGG1 from binding to and excising 8-oxoG from the DNA.[1] This leads to an increase in the steady-state levels of this mutagenic lesion within the cell. The accumulation of 8-oxoG can be leveraged to study its impact on genomic instability, transcription, and cell signaling pathways.
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of this compound in cell-based assays.
| Parameter | Value | Cell Lines/System | Reference |
| IC50 for OGG1 | 0.059 µM | In vitro fluorogenic 8-OG excision assay | [2][5][6] |
| Cellular Concentration Range | 0.1 µM - 10 µM | A549, HeLa, MCF-7 | [2][4] |
| Effect on 8-oxoG Levels | ~25% increase in 8-oxodG in DNA | HeLa cells (0.5 µM this compound for 24h) | [2] |
| Toxicity | No apparent toxicity at 10 µM | Two human cell lines | [2][6] |
Signaling Pathways Affected by this compound
Inhibition of OGG1 by this compound has been shown to modulate inflammatory signaling pathways. In the context of Pseudomonas aeruginosa infection, this compound treatment was found to suppress pro-inflammatory responses mediated by the KRAS-ERK1-NF-κB pathway.[7][8][9] Concurrently, this compound can induce the release of type I interferons through the mitochondrial DNA-cGAS-STING-IRF3-IFN-β axis.[4][7][8][9][10]
Caption: Signaling pathways modulated by this compound-mediated OGG1 inhibition.
Experimental Protocols
General Experimental Workflow for Measuring 8-oxoG Accumulation
The following diagram outlines a typical workflow for inducing and measuring 8-oxoG accumulation in cultured cells using this compound.
Caption: General workflow for this compound treatment and 8-oxoG detection.
Protocol 1: Induction and Measurement of 8-oxoG in Cultured Cells
This protocol describes the treatment of cultured mammalian cells with this compound to inhibit OGG1 and the subsequent quantification of genomic 8-oxoG levels by ELISA.
Materials:
-
Mammalian cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
DNA isolation kit
-
8-hydroxy-2-deoxyguanosine (8-OHdG) ELISA kit
-
Nuclease P1
-
Alkaline phosphatase
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
This compound Treatment:
-
Prepare a working solution of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Aspirate the old medium and replace it with the this compound-containing medium. A typical concentration is 0.5 µM.[2]
-
Incubate the cells for the desired period (e.g., 24-48 hours).[2][4]
-
-
Induction of Oxidative Stress (Optional): To study the effect of this compound on the repair of induced damage, cells can be treated with an oxidizing agent such as potassium bromate (KBrO3) or hydrogen peroxide (H₂O₂) with Fe²⁺.[1][9]
-
Cell Harvesting and DNA Isolation:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Isolate genomic DNA using a commercial DNA isolation kit according to the manufacturer's instructions.
-
-
DNA Digestion:
-
Quantification of 8-oxoG by ELISA:
-
Use a commercial 8-OHdG ELISA kit.
-
Follow the manufacturer's protocol to measure the concentration of 8-OHdG in the digested DNA samples.
-
Normalize the 8-OHdG levels to the total amount of dG or total DNA input.
-
Protocol 2: OGG1 Activity Assay in Cell Lysates
This protocol allows for the direct measurement of OGG1 inhibition by this compound in cell lysates using a fluorogenic probe.
Materials:
-
HeLa or MCF-7 cells
-
Lysis buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 1 mM DTT, with protease inhibitors)
-
This compound
-
Fluorogenic OGG1 activity probe (e.g., a DNA duplex containing 8-oxoG)
-
Bradford assay reagent
-
Fluorometer
Procedure:
-
Cell Lysate Preparation:
-
OGG1 Activity Assay:
-
In a microplate, combine the cell lysate with the fluorogenic OGG1 probe.
-
Add this compound at the desired concentration (e.g., 0.5 µM) or a DMSO vehicle control.[2]
-
Incubate the reaction, protecting it from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition of OGG1 activity relative to the DMSO control.
-
Concluding Remarks
This compound is a valuable research tool for investigating the biological consequences of 8-oxoG accumulation. By potently and selectively inhibiting OGG1, this compound allows for the controlled study of oxidative DNA damage and its role in mutagenesis, cancer, and inflammatory diseases. The protocols outlined above provide a framework for utilizing this compound to measure 8-oxoG levels and assess OGG1 activity in a laboratory setting. Researchers should note that off-target effects have been reported for this compound, such as the inhibition of efflux pumps and impairment of mitotic progression, which should be considered in the interpretation of experimental results.[1][11]
References
- 1. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 2. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Oxoguanine targeted by 8-oxoguanine DNA glycosylase 1 (OGG1) is central to fibrogenic gene activation upon lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | OGG1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small-Molecule Inhibitor of 8-Oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during Pseudomonas aeruginosa Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: SU0268 and OGG1 Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SU0268 as an inhibitor for the 8-oxoguanine DNA glycosylase 1 (OGG1).
Troubleshooting Guide
Question: My experiment with this compound is not showing the expected level of OGG1 inhibition. What are the possible reasons?
Answer:
Several factors could contribute to a lack of expected OGG1 inhibition when using this compound. Below is a step-by-step guide to troubleshoot your experiment.
1. Verify Compound Integrity and Handling:
-
Solubility: this compound is soluble in DMSO.[1] Ensure you are preparing a fresh stock solution and that it is fully dissolved. For in vivo studies, specific formulations with PEG300, Tween-80, and saline are recommended.[1] If precipitation is observed, gentle heating and/or sonication may be necessary.[2]
-
Storage: this compound stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[2] Improper storage can lead to compound degradation.
-
Working Solution: It is recommended to prepare working solutions fresh for each experiment.[1][2]
2. Review Experimental Conditions:
-
Concentration: While this compound has a potent IC50 of 0.059 µM in biochemical assays, higher concentrations (typically 5-10 µM) are often used in cellular experiments to achieve effective inhibition.[2][3] However, be aware of potential off-target effects at these concentrations.
-
Incubation Time: The optimal incubation time can vary depending on the cell type and the specific experimental endpoint. For some assays, a 24 to 48-hour incubation period has been used.[2][4]
-
Cell Type: The cellular context is crucial. The expression levels of OGG1 and potential off-target proteins can influence the observed effect of this compound.[5]
3. Consider Off-Target Effects:
Recent studies have revealed that this compound has significant off-target activities that can confound experimental results and may mask the specific effects of OGG1 inhibition.[5][6]
-
Inhibition of Efflux Pumps: this compound inhibits the activity of ABC transporters like MDR1 (ABCB1) and BCRP (ABCG2).[5][6] This can lead to an intracellular accumulation of other compounds or dyes used in your assay, producing misleading results. This effect is OGG1-independent.[5]
-
Anti-Mitotic Activity: this compound can interfere with mitotic progression, specifically metaphase completion, leading to cell toxicity.[5][6] This cytotoxic effect is also independent of OGG1.[5]
4. Assay-Specific Troubleshooting:
-
Fluorescence-Based OGG1 Activity Assay: If you are using a fluorescence-based assay, ensure that this compound itself is not interfering with the fluorescence signal. Run appropriate controls with the inhibitor in the absence of the enzyme.
-
8-oxoG Quantification: When measuring the accumulation of 8-oxoguanine (8-oxoG), consider the kinetics of DNA repair in your specific cell line. Some cell lines may have slower repair kinetics.[7]
Troubleshooting Workflow
Caption: A flowchart for troubleshooting unexpected results with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a competitive inhibitor of OGG1. It binds to the active site of the enzyme, preventing it from recognizing and excising 8-oxoguanine (8-oxoG) from DNA.[5][8]
Q2: At what concentration does this compound exhibit off-target effects?
Off-target effects, such as the inhibition of efflux pumps and anti-mitotic activity, have been observed at a concentration of 10 µM, which is a commonly used dose for in-cellulo OGG1 inhibition studies.[5]
Q3: How can I be sure that the phenotype I observe is due to OGG1 inhibition and not an off-target effect of this compound?
To confirm that your observed phenotype is OGG1-dependent, it is crucial to use appropriate controls. The gold standard would be to replicate the experiment in OGG1 knockout (KO) cells. If the effect of this compound is still present in OGG1 KO cells, it is likely an off-target effect.[5]
Q4: Are there alternative inhibitors for OGG1?
Yes, another commonly used OGG1 inhibitor is TH5487. However, it is important to note that TH5487 has also been shown to have off-target effects, including the inhibition of efflux pumps.[5][6]
Q5: What are the recommended cell lines for studying this compound?
This compound has been used in a variety of cell lines, including HeLa, MCF-7, HEK293T, A549, and MH-S.[2][4][9] However, the choice of cell line should be guided by your specific research question and the expression levels of OGG1 and relevant efflux pumps.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 for OGG1 | 0.059 µM | [3][10] |
| Commonly Used Cellular Concentration | 5 - 10 µM | [2] |
| Off-Target Efflux Pump Inhibition (at 10 µM) | BCRP: 76% inhibition, MDR1: 76% inhibition, MRP1: 15% inhibition | [5] |
Key Experimental Protocols
Protocol 1: In Vitro OGG1 Inhibition Assay (Fluorescence-Based)
This protocol is adapted from fluorescence-based assays used to identify OGG1 inhibitors.[4][11]
Materials:
-
Recombinant human OGG1 protein
-
Fluorescently labeled DNA oligonucleotide probe containing an 8-oxoG lesion (e.g., with a fluorophore and a quencher on opposite strands)[11]
-
Apurinic/apyrimidinic (AP) endonuclease 1 (APE1)
-
Assay buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 1 mM DTT)[4]
-
This compound stock solution (in DMSO)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO).
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the OGG1 protein to each well (a final concentration of ~0.8 nM can be a starting point).[11]
-
Add APE1 to each well (a final concentration of ~2 nM can be a starting point).[11]
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to OGG1.
-
Initiate the reaction by adding the fluorescent DNA probe (a final concentration of ~10 nM can be a starting point).[11]
-
Immediately measure the fluorescence at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction for each concentration of this compound and determine the IC50 value.
Protocol 2: Cellular 8-oxoG Accumulation Assay
This protocol is a general guide for measuring changes in genomic 8-oxoG levels in cells treated with this compound.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM culture medium with supplements (10% FBS, penicillin/streptomycin)
-
This compound
-
Oxidizing agent (e.g., KBrO₃ or H₂O₂) to induce 8-oxoG
-
DNA extraction kit
-
LC-MS/MS system for 8-oxoG quantification
Procedure:
-
Seed cells in culture dishes and allow them to attach and grow.
-
Treat the cells with the desired concentration of this compound (e.g., 5 µM) for a specified time (e.g., 24 hours). Include a vehicle control.[4]
-
Optional: To induce a higher level of 8-oxoG, treat the cells with an oxidizing agent like KBrO₃ (e.g., 20 mM for 1 hour) towards the end of the this compound incubation.[11]
-
Harvest the cells and extract genomic DNA using a commercial kit, taking precautions to prevent artificial oxidation of the DNA during extraction.
-
Digest the DNA to nucleosides.
-
Analyze the levels of 8-oxoG and a reference nucleoside (e.g., dG) using LC-MS/MS.[4]
-
Express the data as the ratio of 8-oxoG to the reference nucleoside.
Signaling Pathways and Workflows
OGG1-Mediated Base Excision Repair Pathway
Caption: The role of OGG1 in the base excision repair pathway and its inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow to evaluate the cellular effects of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | OGG1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 6. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
SU0268 Off-Target Effects: A Technical Support Resource for Researchers
For Researchers, Scientists, and Drug Development Professionals: Navigating the Experimental Nuances of the OGG1 Inhibitor SU0268.
This technical support center provides essential guidance for researchers utilizing this compound in their experiments. While a potent and selective inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), recent findings have highlighted significant off-target effects that require careful consideration in experimental design and data interpretation. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to address potential challenges arising from these off-target activities.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments with this compound, directly linking them to its known off-target effects.
Question: My cells are showing increased sensitivity to a co-administered cytotoxic drug when treated with this compound, even in OGG1 knockout cells. What could be the cause?
Answer: This enhanced sensitivity is likely due to the off-target inhibition of ATP-binding cassette (ABC) transporters by this compound.[1][2][3] Specifically, this compound has been shown to inhibit ABCB1 (also known as MDR1) and ABCG2 (also known as BCRP).[1][2][3] These transporters are efflux pumps that actively remove a wide range of substrates, including many chemotherapeutic agents, from the cell. By inhibiting these pumps, this compound can lead to increased intracellular accumulation of the co-administered drug, thereby potentiating its cytotoxic effect, independent of OGG1 activity.
Question: I am observing a significant decrease in cell proliferation and a high number of rounded, mitotic-like cells in my culture after treating with 10 µM this compound. Is this an expected on-target effect of OGG1 inhibition?
Answer: No, this is a known off-target effect of this compound. At concentrations around 10 µM, this compound induces a mitotic arrest, leading to a dramatic halt in cell proliferation.[1] This effect is independent of OGG1, as it is observed in both wild-type and OGG1 knockout cells.[1] The observed phenotype of rounded cells is characteristic of cells arrested in mitosis.
Question: I am using a fluorescent dye to track intracellular processes, and the signal is unexpectedly high in this compound-treated cells. Is this compound interfering with my dye?
Answer: It is very likely that this compound is not directly interfering with your dye, but rather inhibiting its efflux from the cell. Many fluorescent dyes are substrates of ABC transporters like ABCB1 and ABCG2. By blocking these transporters, this compound causes the intracellular accumulation of the dye, leading to a stronger fluorescent signal. This phenomenon has been observed with various fluorescent probes.
Question: At what concentrations do the off-target effects of this compound become prominent?
Answer: The anti-mitotic activity of this compound has been clearly observed at a concentration of 10 µM.[1] While specific IC50 values for the inhibition of ABCB1 and ABCG2 by this compound are not yet published, the inhibitory effects on these transporters have also been demonstrated at concentrations used for in vivo studies. It is crucial to consider these off-target activities, especially when using this compound at concentrations in the micromolar range.
Quantitative Data Summary
The following table summarizes the available quantitative data for the on-target and off-target effects of this compound.
| Target | Effect | Reported Value | Cell Line/System | Reference |
| OGG1 | Inhibition (IC50) | 59 nM | In vitro assay | [4] |
| Mitosis | Proliferation Arrest | ~10 µM | U2OS WT and OGG1 KO | [1] |
| ABCB1 (MDR1) | Inhibition | Not yet quantified | U2OS, various cancer cell lines | [1] |
| ABCG2 (BCRP) | Inhibition | Not yet quantified | U2OS, various cancer cell lines | [1] |
Key Experimental Protocols
Below are detailed methodologies for experiments relevant to investigating the off-target effects of this compound, based on published studies.
Protocol 1: Vesicular Transport Assay for ABC Transporter Inhibition
This in vitro assay is used to determine if a compound directly inhibits the activity of ABC transporters.
Principle: Inside-out membrane vesicles containing high concentrations of a specific ABC transporter (e.g., ABCB1 or ABCG2) are used. The transport of a known fluorescent or radiolabeled substrate into the vesicles is measured in the presence and absence of the test compound (this compound). Inhibition of transport indicates a direct interaction between the compound and the transporter.
Materials:
-
Membrane vesicles expressing ABCB1 or ABCG2
-
Known fluorescent or radiolabeled substrate for the specific transporter
-
This compound
-
Assay buffer (e.g., Tris-sucrose buffer)
-
ATP and AMP (as a negative control)
-
96-well microplates
-
Plate reader (for fluorescent substrates) or scintillation counter (for radiolabeled substrates)
Procedure:
-
Prepare a reaction mixture containing the membrane vesicles and the known substrate in the assay buffer.
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the transport reaction by adding ATP. For the negative control, add AMP instead of ATP.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction by adding an ice-cold stop buffer.
-
Rapidly filter the mixture through a filter plate to separate the vesicles from the assay buffer.
-
Wash the filters to remove any unbound substrate.
-
Quantify the amount of substrate trapped inside the vesicles using a plate reader or scintillation counter.
-
Calculate the percentage of inhibition by comparing the transport in the presence of this compound to the vehicle control.
Protocol 2: Live-Cell Imaging for Monitoring Mitotic Arrest
This protocol allows for the real-time visualization and quantification of mitotic arrest in cultured cells treated with this compound.
Principle: Cells are monitored over time using an automated live-cell imaging system (e.g., Incucyte®). The system captures phase-contrast and/or fluorescence images at regular intervals, allowing for the analysis of cell proliferation, morphology, and the number of mitotic cells.
Materials:
-
U2OS cells (or other relevant cell line), both wild-type and OGG1 knockout
-
Culture medium
-
This compound (10 µM)
-
96-well culture plates
-
Incucyte® Live-Cell Analysis System or a similar automated microscope
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing either this compound (10 µM) or a vehicle control.
-
Place the plate inside the live-cell imaging system, which is maintained at 37°C and 5% CO2.
-
Set up the imaging schedule to capture images (e.g., every 2 hours) for the desired duration of the experiment (e.g., 72 hours).
-
Analyze the captured images using the system's software to quantify cell confluence (as a measure of proliferation) and to visually inspect for an increase in rounded, mitotic cells.
-
For more detailed analysis, cells can be stained with a nuclear dye (e.g., Hoechst 33342) to visualize chromosome condensation, a hallmark of mitosis.
Visualizing the Impact of this compound Off-Target Effects
The following diagrams illustrate the key pathways and experimental considerations related to this compound's off-target activities.
References
- 1. The potential for OGG1 inhibition to be a therapeutic strategy for pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 3. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
SU0268 Technical Support Center: Troubleshooting Cytotoxicity and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SU0268 in cytotoxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1), with an IC50 of 0.059 µM.[1][2][3] It functions by binding to the catalytic pocket of OGG1, thereby preventing its interaction with DNA.[4][5] OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for excising the oxidized base 8-oxoguanine (8-oxoG) from DNA.[1][5]
Q2: What are the known off-target effects of this compound?
Recent studies have identified significant off-target effects for this compound that are independent of OGG1 inhibition. These include:
-
Inhibition of Efflux Pumps: this compound can inhibit the activity of ATP-binding cassette (ABC) transporters such as ABCB1 (MDR1) and ABCG2 (BCRP).[4][5][6] This can lead to an increased intracellular accumulation of other fluorescent dyes or cytotoxic agents.[4][5]
-
Anti-mitotic Activity: this compound has been shown to interfere with the completion of metaphase during mitosis, an effect that contributes to its overall cellular toxicity.[4][5][7]
Q3: What is the recommended solvent for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL.[2][8][9] It is insoluble in water and PBS.[2][10] For in vivo applications, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[8][9] It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[8]
Q4: How should this compound stock solutions be stored?
Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[8] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Higher than expected cytotoxicity at low concentrations | Off-target effects, particularly the inhibition of efflux pumps, may be potentiating the effects of other compounds in the media or the inherent toxicity of this compound.[4][5] | Consider the expression levels of ABC transporters like MDR1 and BCRP in your cell line. If high, the observed cytotoxicity may be influenced by efflux pump inhibition. It is crucial to include appropriate controls, such as cells with known resistance or sensitivity to drugs transported by these pumps. |
| Cell line is particularly sensitive to mitotic disruption.[4][5] | Evaluate cell cycle progression using flow cytometry to determine if cells are arresting in mitosis. | |
| Inconsistent results between experiments | Precipitation of this compound in aqueous media. | Ensure the final concentration of DMSO in the cell culture media is kept low (typically <0.5%) to maintain solubility. Visually inspect the media for any signs of precipitation after adding this compound. Sonication can aid in dissolution if precipitation occurs during stock solution preparation.[8] |
| Degradation of this compound stock solution. | Prepare fresh stock solutions and avoid multiple freeze-thaw cycles.[2] | |
| No observable effect on cell viability | The chosen cell line may be resistant to the effects of OGG1 inhibition or the off-target effects of this compound. | Use a positive control known to be sensitive to this compound. Verify the activity of your this compound stock by testing its ability to inhibit OGG1 activity in a cell-free assay or by measuring the accumulation of 8-oxoG in treated cells.[1] |
| Insufficient incubation time or concentration. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line and endpoint. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentration of this compound
| Target | IC50 | Assay Condition |
| OGG1 | 0.059 µM | Fluorogenic 8-OG excision assay[1][2] |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | IC50 / % Viability | Concentration | Incubation Time |
| MH-S (mouse alveolar macrophage) | MTT | 14.7 µM | 0.39 - 50 µM | 24 hours[11] |
| HEK293T | MTT | ~70% viability | 100 µM | 24 hours[1] |
| HeLa | MTT | ~50% viability | 100 µM | 24 hours[1] |
| A549 shGFP | Cell Viability Assay | More susceptible than shMTH1 cells | 0.1 - 10 µM | 48 hours[8] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a generalized procedure based on methodologies described in the cited literature.[1][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.2 x 10⁴ to 1.6 x 10⁴ cells per well and incubate for 16 to 30 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 10 nM to 100 µM).[1] Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Add 100 µL of stop solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Primary and off-target mechanisms of this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Inflammatory signaling pathways modulated by this compound.
References
- 1. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | OGG1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 5. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing SU0268 Concentration for Maximum Efficacy: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SU0268, a potent and specific inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1), with an IC50 of 0.059 μM.[1] It functions by directly binding to OGG1, preventing it from binding to DNA and excising the oxidized base 8-oxoguanine (8-oxoG).[2][3][4] This inhibition of OGG1 activity leads to the regulation of inflammatory responses. Specifically, this compound has been shown to inhibit the pro-inflammatory KRAS-ERK1-NF-κB signaling pathway and induce the production of type I interferons through the mitochondrial DNA-cGAS-STING-IRF3-IFN-β axis.[2][3][5][6]
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, a general starting range for in vitro studies is between 1 µM and 10 µM.[7] One study identified 2 µM as an optimal concentration for inhibiting OGG1 activity in mouse alveolar macrophages (MH-S cells) without significantly impacting cell viability.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: Is this compound toxic to cells?
A3: this compound has demonstrated low toxicity in human cell lines at concentrations up to 10 µM.[3][4][8] However, some cell types may be more sensitive. For instance, an IC50 of 14.7 µM was observed in mouse alveolar macrophage (MH-S) cells after 24 hours of treatment.[2] Therefore, it is crucial to assess cell viability, for example, with an MTT assay, when establishing the optimal this compound concentration for your experiments.
Q4: How should I prepare this compound for in vitro and in vivo experiments?
A4: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution.[9] For in vivo studies, various formulations have been reported, including a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7][10] It is recommended to prepare fresh working solutions for each experiment. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells in a cell-based assay. | Inconsistent cell seeding, pipetting errors, or edge effects.[11] | Ensure the cell suspension is thoroughly mixed before and during plating. Use calibrated pipettes and pre-wet the tips. To minimize the "edge effect," avoid using the outer wells of the microplate for experimental samples and fill them with sterile media or PBS instead.[11] |
| Low or no inhibitory effect of this compound observed. | Suboptimal this compound concentration, degraded compound, or incorrect incubation time. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Ensure this compound is stored correctly and check the expiration date. Optimize the incubation time for your specific assay.[11] |
| High background signal in fluorescence-based assays. | Autofluorescence of the compound or cells, or non-specific antibody binding. | Check for autofluorescence of this compound and your cells at the wavelengths used. Use appropriate controls and consider using a plate reader with filters to minimize background. If using antibodies, titrate the concentrations and use a suitable blocking buffer.[11][12] |
| Unexpected cell toxicity. | This compound concentration is too high for the specific cell line. | Perform a cell viability assay (e.g., MTT assay) with a range of this compound concentrations to determine the cytotoxic threshold for your cells.[2] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using an MTT Assay
This protocol outlines the steps to determine the optimal, non-toxic concentration of this compound for your cell line of interest.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a 2X stock solution of your highest desired this compound concentration in complete culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 7.5, 10 µM).[7] Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared 2X this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).[7]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.[4]
-
Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.[2]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against this compound concentration to determine the highest concentration with minimal cytotoxicity.
Protocol 2: Assessing this compound Efficacy by Measuring Cytokine Expression
This protocol provides a method to assess the efficacy of this compound by measuring the expression of pro-inflammatory cytokines.
Materials:
-
Your cell line of interest (e.g., MH-S macrophages)
-
Complete cell culture medium
-
This compound
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Reagents for RNA extraction and qPCR or ELISA kits for target cytokines (e.g., TNF-α, IL-1β, IL-6)
Procedure:
-
Cell Seeding and Treatment: Seed cells in an appropriate culture plate. Pre-treat the cells with the predetermined optimal concentration of this compound (from Protocol 1) for a specified time (e.g., 8 hours).[2] Include a vehicle control group.
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent (e.g., P. aeruginosa or LPS) for a defined period (e.g., 2 hours).[2]
-
Sample Collection:
-
For qPCR: Collect cell lysates for RNA extraction.
-
For ELISA: Collect the cell culture supernatant.
-
-
Analysis:
-
qPCR: Perform reverse transcription and quantitative PCR to measure the mRNA expression levels of target cytokines (e.g., TNF-α, IL-1β, IL-6).[2]
-
ELISA: Use a commercial ELISA kit to quantify the protein levels of the target cytokines in the supernatant, following the manufacturer's instructions.[2]
-
-
Data Interpretation: Compare the cytokine expression levels in the this compound-treated group to the vehicle control group to determine the inhibitory effect of this compound on the inflammatory response.
Quantitative Data Summary
Table 1: In Vitro Efficacy and Toxicity of this compound
| Cell Line | Concentration Range Tested | Key Findings | Reference |
| A549 shGFP and shMTH1 | 0.1 - 10 µM | shGFP cells were more susceptible to OGG1 inhibition with increasing this compound doses. | [7] |
| MH-S macrophages | 0.39 - 50 µM | IC50 was 14.7 µM after 24h. 2 µM was identified as the optimal concentration for blocking OGG1 activity without affecting cell viability. | [2] |
| HeLa and HEK293 | Up to 10 µM | No apparent toxicity observed at 10 µM. | [3][4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Key Findings | Reference |
| C57BL/6N mice | 10 mg/kg, intranasally | Increased survival rates and mitigated P. aeruginosa infection. | [7][9] |
Visualizing Key Processes
Caption: this compound's dual mechanism of action.
Caption: General workflow for optimizing this compound concentration and efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-Molecule Inhibitor of 8-Oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during Pseudomonas aeruginosa Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. bitesizebio.com [bitesizebio.com]
SU0268 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with SU0268, a potent and specific inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1).[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4][5][6] However, solubility in DMSO can be affected by its water content, as DMSO is hygroscopic. For best results, use fresh, anhydrous DMSO.[1][3] Other organic solvents like ethanol and DMF can also be used, although they may yield lower stock concentrations.[3][6] this compound is insoluble in aqueous buffers like PBS (pH 7.2).[6]
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If you observe incomplete dissolution or precipitation, the following steps can be taken:
-
Sonication: Use an ultrasonic bath to aid dissolution.[1][2][5]
-
Warming: Gently warm the solution at 37°C.[5]
-
Vortexing: Vigorous mixing can help dissolve the compound.
-
Use Fresh DMSO: DMSO readily absorbs moisture, which can significantly reduce the solubility of this compound.[1][3] Always use newly opened or properly stored anhydrous DMSO.
Q3: What are the storage conditions for this compound powder and stock solutions?
A3:
-
Powder: Store the crystalline solid at -20°C for long-term stability (up to 3 years).[2][3]
-
Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: Can I sterilize my this compound solution?
A4: If prepared in DMSO, sterilization is generally not necessary as DMSO has sterilizing properties. For aqueous solutions, filtration through a 0.22 µm filter is recommended.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | This compound has poor aqueous solubility. | For in vivo studies, use a formulation with co-solvents like PEG300, Tween-80, or SBE-β-CD.[1][2][4] For cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is low and does not affect cell viability. |
| Inconsistent experimental results | Degradation of this compound due to improper storage or repeated freeze-thaw cycles. | Aliquot stock solutions and store them at the recommended temperatures (-20°C or -80°C).[1] Use fresh aliquots for each experiment. |
| Cloudy or unclear solution for in vivo formulation | Incorrect order of solvent addition or insufficient mixing. | Add solvents sequentially and ensure the solution is clear before adding the next solvent.[1][2] Use vortexing, sonication, or gentle heating to aid dissolution at each step.[2][5] |
Quantitative Solubility Data
The reported solubility of this compound can vary between suppliers. The following table summarizes the available data.
| Solvent | Concentration (mg/mL) | Molar Equivalent | Notes |
| DMSO | 100 mg/mL[1][4][5] | 210.28 mM[1][2][4][5] | Requires sonication.[1][2][4][5] Hygroscopic nature of DMSO can impact solubility.[1][3] |
| 95 mg/mL[3] | 199.76 mM[3] | Use fresh DMSO.[3] | |
| 10 mg/mL[6] | |||
| Ethanol | 15 mg/mL[6] | ||
| 2 mg/mL[3] | |||
| DMF | 10 mg/mL[6] | ||
| PBS (pH 7.2) | Insoluble[6] | ||
| In Vivo Formulation 1 | ≥ 2.5 mg/mL[1][4] | ≥ 5.26 mM[1][4] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][4] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL[1][4] | ≥ 5.26 mM[1][4] | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1][4] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL[1][4] | ≥ 5.26 mM[1][4] | 10% DMSO, 90% Corn Oil.[1][4] |
| In Vivo Formulation 4 | 4 mg/mL[2] | 8.41 mM[2] | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.[2] |
Experimental Protocols
Preparation of a 100 mg/mL Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL (210.28 mM).
-
Vortex the tube vigorously.
-
Place the tube in an ultrasonic bath until the solid is completely dissolved.[1][4][5] Gentle warming to 37°C can also be applied if necessary.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in separate tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Preparation of an In Vivo Formulation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add Tween-80 and mix again until the solution is clear.
-
Finally, add saline to reach the final desired volume and concentration, and mix until the solution is clear and homogenous.[1]
-
This formulation should be prepared fresh for immediate use.
Signaling Pathways and Workflows
This compound is a specific inhibitor of OGG1, an enzyme involved in the base excision repair pathway that removes 8-oxoguanine (8-oxoG), a common form of oxidative DNA damage.[6][7][8] Inhibition of OGG1 by this compound leads to the accumulation of 8-oxoG in DNA.[8] In the context of certain bacterial infections, this compound has been shown to induce the release of type I interferons through the mitochondrial DNA-cGAS-STING-IRF3-IFN-β axis.[1][2][5][9]
Caption: Signaling pathway of this compound-mediated OGG1 inhibition and subsequent immune response.
Caption: Experimental workflow for dissolving this compound to create a stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | OGG1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. SU 0268 | 2210228-45-6 | BS167477 | Biosynth [biosynth.com]
- 8. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Interpreting Unexpected Results with SU0268: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with the OGG1 inhibitor, SU0268.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific small-molecule inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1).[1][2] It acts as a competitive inhibitor, binding to the active site of OGG1 and preventing the recognition and excision of 8-oxoguanine (8-oxoG), a common form of oxidative DNA damage.[3][4] This inhibition leads to the accumulation of 8-oxoG in the DNA.[5][6]
Q2: What are the known off-target effects of this compound?
Recent studies have identified significant off-target effects of this compound that are independent of its OGG1 inhibitory activity. These include:
-
Inhibition of ABC Transporters: this compound can inhibit the activity of ATP-binding cassette (ABC) transporters, specifically ABCB1 (MDR1) and ABCG2 (BCRP).[3][4][7] This can lead to increased intracellular accumulation of fluorescent dyes and other drugs.[3][4][8]
-
Anti-mitotic Activity: this compound has been observed to interfere with mitotic progression, specifically metaphase completion, leading to cellular toxicity.[3][4] This effect is also independent of OGG1.[3][4]
Q3: At what concentrations are these off-target effects observed?
The off-target activities of this compound have been reported to occur at concentrations commonly used for in vivo and in vitro studies, which can complicate the interpretation of experimental results.[3][4]
Q4: How can the off-target effects of this compound influence my experimental outcomes?
The inhibition of efflux pumps can lead to an overestimation of the cytotoxic effects of co-administered drugs, as their intracellular concentration will be artificially increased.[3][4] The anti-mitotic effect can contribute to cellular toxicity that might be mistakenly attributed solely to OGG1 inhibition.[3][4]
Troubleshooting Guide
This guide addresses specific unexpected results you might encounter when using this compound.
| Observed Unexpected Result | Potential Cause (Beyond OGG1 Inhibition) | Recommended Troubleshooting Steps |
| Increased intracellular fluorescence of a reporter dye (e.g., MitoTracker, TMRE). | Inhibition of ABC transporters (MDR1, BCRP) by this compound, leading to reduced efflux of the dye.[3] | 1. Perform control experiments with known substrates of MDR1 and BCRP to confirm pump inhibition. 2. Use OGG1 knockout/knockdown cells to determine if the effect persists in the absence of the primary target.[3] 3. Consider using a structurally different OGG1 inhibitor, if available, to see if the effect is specific to this compound's chemical structure. |
| Higher than expected cytotoxicity, even in OGG1-deficient cells. | OGG1-independent anti-mitotic activity of this compound.[3][4] | 1. Analyze cell cycle progression using flow cytometry to identify mitotic arrest. 2. Perform live-cell imaging to observe mitotic spindle formation and chromosome segregation. 3. Compare the cytotoxic effects of this compound in wild-type versus OGG1 knockout cell lines.[3] |
| Enhanced efficacy of a co-administered cytotoxic drug. | Inhibition of ABC transporters by this compound, leading to increased intracellular concentration of the co-administered drug.[3][4] | 1. Measure the intracellular concentration of the co-administered drug in the presence and absence of this compound. 2. Use a known inhibitor of MDR1/BCRP (e.g., Verapamil) as a positive control to mimic the effect.[3] |
| Altered inflammatory response unrelated to the canonical OGG1 pathway. | This compound can modulate inflammatory pathways such as the KRAS-ERK1-NF-κB and the mitochondrial DNA-cGAS-STING-IRF3-IFN-β signaling axes.[9][10][11] | 1. Investigate the activation status of key proteins in these pathways (e.g., phosphorylation of ERK, nuclear translocation of NF-κB). 2. Measure the expression of type I interferons and other relevant cytokines.[9][10][11] |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on ABC Transporters
-
Cell Lines: U2OS wild-type (WT) and OGG1 knockout (KO) cells.[3]
-
Reagents: this compound (e.g., 10 µM), MitoTracker Green, TMRE, Hoechst 33342.[3]
-
Procedure:
-
Seed U2OS WT and OGG1 KO cells in a 96-well plate.
-
Treat cells with this compound (10 µM) or vehicle control (e.g., 0.1% DMSO) for a specified time.
-
Add fluorescent dyes (MitoTracker Green and TMRE) to the media according to the manufacturer's instructions.
-
Incubate for the recommended time, then wash the cells.
-
Acquire fluorescence intensity using a plate reader.
-
Normalize the fluorescence intensity of treated cells to that of control cells.[3]
-
Protocol 2: Evaluating OGG1-Independent Cytotoxicity
-
Cell Lines: U2OS WT and OGG1 KO cells.[3]
-
Reagents: this compound, Etoposide (as a positive control for DNA damage), antibody against γH2AX.[3]
-
Procedure:
-
Treat U2OS WT and OGG1 KO cells with Etoposide alone or in combination with this compound (e.g., 10 µM).[3]
-
Fix the cells immediately after exposure.
-
Perform immunofluorescence staining for γH2AX to visualize DNA double-strand breaks.
-
Stain nuclei with Hoechst 33342.
-
Quantify the number of γH2AX foci per cell using an automated imaging system.[3]
-
Visualizing the Pathways
Diagram 1: Intended and Unintended Effects of this compound
Caption: On-target vs. off-target effects of this compound.
Diagram 2: this compound's Influence on Inflammatory Signaling
Caption: this compound's modulation of inflammatory pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | OGG1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 4. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
SU0268 Technical Support Center: Stability and Handling Guide
For researchers, scientists, and drug development professionals utilizing SU0268, this guide provides essential information on its stability and handling in various experimental conditions. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintain the stability of this compound. For long-term storage, it is recommended to store the compound as a solid powder. In solvent, stock solutions should be stored at low temperatures and for shorter durations.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in several organic solvents and can be prepared in specific formulations for in vivo studies.[1][2] It is crucial to use high-quality, anhydrous solvents to avoid degradation.
Q3: Is this compound stable in aqueous solutions?
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and specific inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1).[2] OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for removing the oxidatively damaged base 8-oxoguanine (8-oxoG) from DNA. By inhibiting OGG1, this compound leads to the accumulation of 8-oxoG in DNA. This inhibition has been shown to modulate inflammatory responses. In the context of certain bacterial infections, this compound can induce the release of mitochondrial DNA (mtDNA), which in turn activates the cGAS-STING-IRF3 signaling pathway, leading to the production of type I interferons (IFN-β).
Troubleshooting Guide
Issue 1: Precipitation of this compound in Experimental Setup
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the experimental buffer or medium.
-
Troubleshooting Steps:
-
Verify Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is within a range that is both non-toxic to the cells and sufficient to maintain solubility.
-
Sonication/Warming: Gentle sonication or warming of the solution can aid in dissolving the compound. However, prolonged exposure to heat should be avoided to prevent potential degradation.
-
Use of Pluronic F-68: For in vitro studies, adding a small amount of a non-ionic surfactant like Pluronic F-68 to the culture medium can help to increase the solubility of hydrophobic compounds.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of this compound from a stock solution for each experiment.
-
Issue 2: Inconsistent or Lack of Biological Activity
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Check Storage Conditions: Confirm that the solid compound and stock solutions have been stored at the recommended temperatures and within the suggested timeframe.
-
Use Fresh Stock: Prepare a new stock solution from the solid compound.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Protect from Light: While specific photostability data is unavailable, it is good practice to protect stock solutions from direct light exposure.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 6 months |
| In Solvent | -20°C | Up to 1 month |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | ≥ 95 mg/mL (199.76 mM)[2] | Use fresh, anhydrous DMSO as it is hygroscopic.[2] |
| Ethanol | 2 mg/mL[2] | |
| Water | Insoluble[2] |
Table 3: In Vivo Formulation Examples
| Formulation Components | Concentration of this compound |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.26 mM)[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.26 mM)[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.26 mM)[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 4.76 mg of this compound powder (Molecular Weight: 475.56 g/mol ).
-
Dissolving: Add 1 mL of anhydrous, high-purity DMSO to the powder.
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -80°C for up to 6 months.
Visualizations
References
How to minimize SU0268 off-target effects on ABC transporters.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the known off-target effects of SU0268, a potent inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1), on ATP-binding cassette (ABC) transporters. This compound has been shown to interact with and inhibit the function of key ABC transporters, which can lead to confounding experimental results. This guide offers troubleshooting advice and detailed protocols to help researchers account for and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound?
A1: this compound has been documented to have significant off-target effects on several ABC transporters, primarily ABCB1 (also known as MDR1 or P-glycoprotein) and ABCG2 (also known as BCRP).[1][2][3] It also exhibits a milder inhibitory effect on ABCC1 (MRP1).[1] These transporters are crucial for cellular efflux, and their inhibition can lead to the intracellular accumulation of various substrates, including fluorescent dyes and chemotherapeutic agents.[1][2] Additionally, this compound has been reported to have an anti-mitotic activity that is independent of its OGG1 inhibition.[2]
Q2: Why are the off-target effects on ABC transporters a concern for my experiments?
A2: The inhibition of ABC transporters by this compound can lead to several experimental complications:
-
Altered Pharmacokinetics: In cell-based assays, the inhibition of efflux pumps can increase the intracellular concentration of other compounds, potentially enhancing their cytotoxic or biological effects. This can be mistakenly attributed to the on-target activity of this compound.[1][2]
-
Confounding Results: If you are using fluorescent probes that are substrates of ABCB1 or ABCG2, their accumulation will be increased in the presence of this compound, leading to inaccurate measurements of cellular processes.[1]
-
Misinterpretation of Synergy: When this compound is used in combination with other drugs, an observed synergistic effect might be due to the increased intracellular concentration of the partner drug (due to ABC transporter inhibition) rather than a true synergistic interaction with the OGG1 pathway.[1]
Q3: At what concentrations are the off-target effects of this compound on ABC transporters observed?
A3: Significant inhibition of ABCB1 and ABCG2 has been observed at concentrations of this compound that are commonly used for in vitro and in vivo studies.[2] For instance, at a concentration of 10 µM, this compound has been shown to inhibit both ABCB1 and ABCG2 activity by 76%.[1]
Troubleshooting Guide
Issue: I am observing enhanced cytotoxicity or unexpected phenotypic effects when using this compound in combination with another compound.
| Possible Cause | Troubleshooting Steps |
| Off-target inhibition of ABC transporters by this compound is increasing the intracellular concentration of the co-administered compound. | 1. Check if the co-administered compound is a known substrate of ABCB1 or ABCG2. 2. Perform a substrate accumulation assay (see Experimental Protocols) with your co-administered compound in the presence and absence of this compound to directly measure changes in intracellular concentration.3. Use a lower concentration of this compound if possible, while still achieving the desired level of OGG1 inhibition.4. Consider using a structurally different OGG1 inhibitor with a potentially different off-target profile, if available. |
| The observed effect is due to the anti-mitotic activity of this compound. | 1. Perform cell cycle analysis (e.g., by flow cytometry with propidium iodide staining) to determine if this compound is causing a mitotic arrest in your cell line at the concentrations used. |
Issue: My fluorescent reporter assay is showing unexpected results in the presence of this compound.
| Possible Cause | Troubleshooting Steps |
| The fluorescent probe is a substrate for ABCB1 or ABCG2, and its efflux is being inhibited by this compound. | 1. Verify if your fluorescent probe is a known substrate for ABCB1 or ABCG2. 2. Validate your assay using a known inhibitor of the specific ABC transporter (e.g., Verapamil for ABCB1, Ko143 for ABCG2) to see if it phenocopies the effect of this compound.3. Switch to a fluorescent probe that is not a substrate of these transporters. |
Quantitative Data on this compound Off-Target Effects
The following table summarizes the known quantitative data on the inhibition of ABC transporters by this compound. Note that specific IC50 values have not been reported in the reviewed literature.
| Transporter | Alias | This compound Concentration | % Inhibition | Reference |
| ABCB1 | MDR1, P-gp | 10 µM | 76% | [1] |
| ABCG2 | BCRP | 10 µM | 76% | [1] |
| ABCC1 | MRP1 | 10 µM | 15% | [1] |
Experimental Protocols
To quantitatively assess and account for the off-target effects of this compound on ABC transporters in your experimental system, the following detailed methodologies are recommended.
Vesicular Transport Assay to Determine IC50
This assay directly measures the ability of this compound to inhibit the transport of a known substrate into inside-out membrane vesicles expressing a specific ABC transporter.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for ABCB1 and ABCG2.
Methodology:
-
Vesicle Preparation: Prepare inside-out membrane vesicles from cells overexpressing either human ABCB1 or ABCG2 (e.g., Sf9 or HEK293 cells).
-
Substrate Selection: Choose a radiolabeled or fluorescent substrate specific for the transporter being assayed (e.g., [³H]-N-methyl-quinidine for ABCB1 or [³H]-estrone-3-sulfate for ABCG2).
-
Assay Buffer: Prepare a transport buffer (e.g., 50 mM MOPS-Tris, 70 mM KCl, 7.5 mM MgCl₂, pH 7.0).
-
Reaction Mixture: In a 96-well plate, combine the membrane vesicles (5-10 µg of protein), the chosen substrate, and varying concentrations of this compound (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO).
-
Initiation of Transport: Start the transport reaction by adding ATP (typically 4 mM). For negative controls, add AMP or a non-hydrolyzable ATP analog.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined optimal time (e.g., 5-10 minutes).
-
Termination of Transport: Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a filter plate to trap the vesicles.
-
Quantification: Wash the filters to remove untransported substrate. Quantify the amount of substrate inside the vesicles using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Substrate Accumulation Assay
This assay measures the effect of this compound on the intracellular accumulation of a fluorescent substrate of ABCB1 or ABCG2 in intact cells.
Objective: To confirm the inhibitory effect of this compound on ABC transporter function in a cellular context.
Methodology:
-
Cell Lines: Use a cell line that overexpresses the ABC transporter of interest (e.g., MDCKII-MDR1 or HEK293-BCRP) and its parental cell line as a control.
-
Fluorescent Substrate: Select a fluorescent substrate appropriate for the transporter (e.g., Rhodamine 123 for ABCB1, Hoechst 33342 for ABCG2).
-
Cell Treatment: Seed the cells in a 96-well plate. Pre-incubate the cells with various concentrations of this compound or a known inhibitor (positive control) for 30-60 minutes.
-
Substrate Loading: Add the fluorescent substrate to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular substrate.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Compare the fluorescence intensity in this compound-treated cells to that in vehicle-treated cells. A significant increase in fluorescence indicates inhibition of the efflux pump.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the cellular processes involved, the following diagrams illustrate key signaling pathways affected by this compound and a general workflow for investigating its off-target effects.
Caption: Workflow for troubleshooting unexpected results with this compound.
Caption: this compound's role in the KRAS-ERK1-NF-κB signaling pathway.
Caption: this compound's induction of the mtDNA-cGAS-STING-IRF3-IFN-β pathway.
References
- 1. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 2. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
SU0268 In Vivo Experiments: A Technical Support Troubleshooting Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SU0268 in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges and ensure robust experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and specific small-molecule inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1).[1][2] OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising the oxidized DNA lesion 8-oxo-7,8-dihydroguanine (8-oxoG).[3][4] By competitively binding to the active site of OGG1, this compound prevents the enzyme from binding to its DNA substrate, leading to an accumulation of 8-oxoG lesions within the DNA.[3][5] Beyond its role in DNA repair, OGG1 is also involved in transcriptional regulation.[3]
2. My in vivo results are inconsistent or show unexpected toxicity. What could be the cause?
Inconsistent results or unexpected toxicity with this compound can stem from its recently identified off-target effects, which are independent of OGG1 inhibition.[3][6] It is crucial to consider these non-specific effects when interpreting your data.[3][6]
Key off-target activities include:
-
Inhibition of Efflux Pumps: this compound can inhibit members of the ATP Binding Cassette (ABC) transporter family, specifically ABCB1 (MDR1) and ABCG2 (BCRP).[3][6][7] This can lead to increased intracellular accumulation of this compound itself or co-administered drugs, potentially enhancing cytotoxicity.[3][6]
-
Anti-mitotic Activity: this compound has been shown to interfere with mitotic progression, specifically metaphase completion, which can result in significant cellular toxicity.[3][6]
These off-target effects have been observed at concentrations typically used for in vivo studies.[3][6]
3. I am observing a stronger effect of my co-administered chemotherapeutic agent than expected when combined with this compound. Why might this be?
The enhanced effect of a co-administered chemotherapeutic agent is likely due to the off-target inhibition of efflux pumps MDR1 and BCRP by this compound.[3][6][7] These pumps are often responsible for multidrug resistance in cancer cells by actively transporting cytotoxic agents out of the cell. By inhibiting these pumps, this compound can increase the intracellular concentration and retention of the chemotherapeutic drug, leading to a synergistic or enhanced cytotoxic effect that is independent of OGG1 inhibition.[3][6]
4. How should I prepare this compound for in vivo administration?
Proper solubilization of this compound is critical for consistent in vivo results. Due to its low water solubility, a multi-component solvent system is often required.[8] Here are some recommended formulations:
| Component | Formulation 1[1] | Formulation 2[9] |
| This compound | Target Concentration | Target Concentration |
| DMSO | 10% | 10% |
| PEG300 | 40% | 40% |
| Tween-80 | 5% | 5% |
| Saline | 45% | 45% |
Note: It is recommended to prepare the working solution fresh on the day of use.[1] Dissolution may be aided by heating and/or sonication.[9]
5. What is a typical dosage and route of administration for this compound in mice?
A commonly cited dosage for in vivo studies in mice is 10 mg/kg , administered intranasally.[1][9][10] However, the optimal dosage and route of administration will depend on the specific animal model and experimental goals. It is advisable to perform dose-response studies to determine the most effective and non-toxic concentration for your specific application.
Signaling Pathways and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for in vivo experiments.
Caption: this compound's on-target and off-target cellular effects.
Caption: A generalized workflow for this compound in vivo studies.
Detailed Experimental Protocols
1. Protocol for In Vivo Formulation of this compound
This protocol is based on formulations used in published studies.[1][9]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, conical tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add the required volume of DMSO to dissolve the this compound powder. Vortex thoroughly until the powder is completely dissolved.
-
Add the required volume of PEG300 to the solution. Vortex until the solution is homogeneous.
-
Add the required volume of Tween-80. Vortex again to ensure complete mixing.
-
Finally, add the required volume of sterile saline to reach the final desired concentration. Vortex thoroughly.
-
If any precipitation is observed, gently warm the solution and/or place it in a sonicator bath until it becomes clear.
-
This working solution should be prepared fresh before each administration.
2. Protocol for Assessing Off-Target Effects on Efflux Pumps
To determine if this compound is affecting efflux pump activity in your in vivo model, you can measure the intratumoral concentration of a co-administered drug known to be a substrate of MDR1 or BCRP.
Materials:
-
Tumor-bearing mice treated with vehicle, this compound, the chemotherapeutic agent, or a combination.
-
Homogenizer
-
LC-MS/MS system
-
Appropriate solvents for drug extraction
Procedure:
-
At a predetermined time point after the final treatment, euthanize the mice and excise the tumors.
-
Weigh the tumors and snap-freeze them in liquid nitrogen.
-
Homogenize the tumor tissue in a suitable buffer.
-
Perform a liquid-liquid or solid-phase extraction to isolate the chemotherapeutic agent from the tumor homogenate.
-
Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of the chemotherapeutic agent.
-
Compare the intratumoral drug concentrations between the group treated with the chemotherapeutic agent alone and the group treated with the combination of the chemotherapeutic agent and this compound. A significantly higher concentration in the combination group would suggest inhibition of efflux pumps by this compound.
By understanding both the on-target and off-target effects of this compound, researchers can better design their experiments, troubleshoot unexpected results, and accurately interpret their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | OGG1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. glpbio.com [glpbio.com]
SU0268 Technical Support Center: Impact on Mitotic Progression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SU0268 in their experiments, with a specific focus on its impact on mitotic progression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1), an enzyme involved in the base excision repair pathway that removes oxidized guanine lesions from DNA.[1][2]
Q2: What is the observed impact of this compound on mitotic progression?
Recent studies have revealed a significant off-target effect of this compound on mitotic progression. It induces a cell cycle arrest in prophase, preventing cells from advancing to metaphase, anaphase, and telophase.[3][4][5] This anti-mitotic activity is independent of its OGG1 inhibitory function.[3][4][5]
Q3: Is the mitotic arrest induced by this compound comparable to other known mitotic inhibitors?
Yes, the mitotic arrest phenotype caused by this compound is similar to that of Nocodazole, a well-known agent that disrupts microtubule polymerization.[3][4]
Q4: In which cell lines has the anti-mitotic effect of this compound been observed?
The mitotic progression impairment by this compound has been documented in several human cancer cell lines, including U2OS (osteosarcoma), HMLE (mammary epithelial), A549 (lung carcinoma), and T47D (breast cancer).[1]
Q5: What is the typical concentration of this compound used to induce mitotic arrest?
A concentration of 10 µM this compound has been shown to effectively induce mitotic arrest in various cell lines.[3][5] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No significant increase in mitotic index observed after this compound treatment. | Suboptimal concentration of this compound: The effective concentration can be cell-line dependent. | Perform a dose-response experiment (e.g., 1, 5, 10, 20 µM) to determine the optimal concentration for your cell line. |
| Insufficient incubation time: The mitotic arrest may take several hours to become apparent. | Conduct a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal treatment duration. | |
| Low cell proliferation rate: If the cells are not actively dividing, the effect on mitosis will be minimal. | Ensure that cells are in the exponential growth phase before treatment. | |
| Incorrect cell counting method: Manual counting of mitotic cells can be subjective. | Use a reliable marker for mitosis, such as phospho-histone H3 (Ser10) staining, and quantify using immunofluorescence microscopy or flow cytometry. | |
| High levels of cell death observed after this compound treatment. | This compound toxicity at high concentrations or prolonged exposure: Off-target effects can lead to cytotoxicity. | Reduce the concentration of this compound or shorten the incubation time. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess toxicity. |
| Cell line sensitivity: Some cell lines may be more sensitive to the cytotoxic effects of this compound. | Consider using a different cell line that has been reported to be responsive to this compound's anti-mitotic effects. | |
| Variability in results between experiments. | Inconsistent this compound preparation: this compound may not be fully dissolved or may degrade over time. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in aliquots at -20°C or -80°C. Ensure complete dissolution before use. |
| Inconsistent cell culture conditions: Variations in cell density, passage number, or media can affect experimental outcomes. | Standardize your cell culture protocols, including seeding density and passage number. |
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| Effective Concentration for Mitotic Arrest | 10 µM | U2OS, OGG1 KO U2OS | [3][5] |
| Incubation Time for Mitotic Arrest | 6 hours | U2OS | [3][5] |
| OGG1 Inhibition IC50 | 0.059 µM | in vitro assay | [2] |
Experimental Protocols
Protocol 1: Induction of Mitotic Arrest with this compound
-
Cell Seeding: Plate your cells of interest (e.g., U2OS) on appropriate culture vessels (e.g., 6-well plates or coverslips for microscopy) at a density that will result in 50-60% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 10 µM).
-
Treatment: Remove the existing medium from the cells and add the medium containing this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated samples.
-
Incubation: Incubate the cells for the desired duration (e.g., 6 hours).
-
Analysis: Proceed with downstream analysis, such as immunofluorescence staining for mitotic markers or cell cycle analysis by flow cytometry.
Protocol 2: Immunofluorescence Staining for Phospho-Histone H3 (Ser10)
-
Cell Preparation: Grow cells on coverslips and treat with this compound as described in Protocol 1.
-
Fixation: Wash the cells once with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phospho-histone H3 (Ser10) diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST and incubate with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBST and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells three times with PBST and mount the coverslips on microscope slides with an anti-fade mounting medium. Image the cells using a fluorescence microscope.
Mandatory Visualizations
Caption: Impact of this compound on Mitotic Progression.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 2. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression | Semantic Scholar [semanticscholar.org]
- 3. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of SU0268.
Welcome to the SU0268 Technical Support Center. This resource is designed to help you troubleshoot issues related to batch-to-batch variability and ensure the consistency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action for this compound?
This compound is a potent and selective small-molecule inhibitor of the Tyrosine Kinase "Receptor X" (RTK-X). Upon binding of its ligand, "Ligand-Y," RTK-X dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation and survival through the MEK/ERK pathway. This compound competitively binds to the ATP-binding site of the RTK-X kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.
Q2: We are observing different IC50 values with new batches of this compound. Why is this happening?
Variability in IC50 values between different lots of a small molecule inhibitor is a common issue that can arise from several factors.[1][2] These can be broadly categorized into issues with the compound itself, and variations in experimental conditions.[1]
Potential Causes Related to the Compound:
-
Purity and Impurities: Different synthesis batches may have slight variations in purity or contain minor impurities that could interfere with the assay.[3][4]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) which can affect its solubility and bioavailability.[5]
-
Degradation: Improper storage or handling can lead to degradation of the compound.[6][7]
Potential Causes Related to Experimental Protocol:
-
Cell Health and Passage Number: Using cells at a high passage number or in a poor state of health can significantly alter their sensitivity to inhibitors.[1][8]
-
Inconsistent Seeding Density: Variation in the number of cells seeded per well is a frequent source of inconsistent results.[1][8]
-
Solvent and Dilution: The final concentration of the solvent (e.g., DMSO) can affect cell viability, and improper serial dilutions can lead to inaccurate compound concentrations.[6][8]
The following workflow can help you systematically troubleshoot the source of the variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quality control of small molecules - Kymos [kymos.com]
- 4. nuvisan.com [nuvisan.com]
- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
SU0268 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of SU0268, a potent and specific inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments, with a focus on preventing compound degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
For long-term storage, this compound as a solid powder should be stored at -20°C, where it can remain stable for up to three years.[1] For shorter periods, storage at 4°C is acceptable for up to six months.[1]
Q2: What is the recommended procedure for preparing this compound stock solutions?
It is recommended to dissolve this compound in a suitable solvent such as DMSO.[2][3] To ensure complete dissolution, sonication may be necessary.[2] For instance, a stock solution of 10 mM in DMSO is commonly used.[1]
Q3: How should I store the this compound stock solution?
Stock solutions of this compound in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[4] For long-term storage, it is recommended to keep the aliquots at -80°C, where they are stable for up to one year.[3] For shorter-term storage, -20°C is suitable for up to one month.[3][4]
Q4: How often should I prepare fresh working solutions?
It is highly recommended to prepare working solutions fresh for each experiment from a frozen stock solution.[4] This practice minimizes the risk of degradation and ensures the compound's potency.
Q5: Can I sterilize this compound solutions?
If this compound is dissolved in DMSO, sterilization is generally not required as DMSO has inherent sterilizing properties.[2] If an aqueous-based solvent is used, the solution can be sterilized by filtering through a 0.22 μm filter membrane.[2] High-temperature sterilization is not recommended as it may affect the compound's structure.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | Compound degradation due to improper storage. | Ensure this compound powder is stored at -20°C and stock solutions at -80°C.[1][3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4] |
| Compound degradation in working solution. | Prepare working solutions fresh before each experiment.[4] | |
| Incomplete dissolution of the compound. | Use sonication to ensure the compound is fully dissolved in the solvent.[2] Visually inspect the solution for any precipitate before use. | |
| Precipitation observed in the working solution | Poor solubility in the aqueous buffer or cell culture medium. | While this compound is soluble in DMSO, it is insoluble in water.[3] When diluting the DMSO stock solution into an aqueous medium, ensure the final DMSO concentration is compatible with your experimental system and does not cause precipitation. It may be necessary to optimize the final solvent composition. |
| The concentration of this compound exceeds its solubility limit in the final medium. | Review the solubility information provided by the supplier. For in vivo formulations, co-solvents like PEG300 and Tween-80 can be used to improve solubility.[2] | |
| Unexpected off-target effects | This compound has been reported to have off-target effects independent of OGG1 inhibition. | Be aware that this compound can inhibit efflux pumps like ABCB1 (MDR1) and ABCG2 (BCRP), and at higher concentrations, it can interfere with mitotic progression.[5][6] Consider these potential off-target effects when interpreting your data. |
| Variability between experimental replicates | Inconsistent this compound concentration due to improper mixing or storage. | Ensure thorough mixing when preparing stock and working solutions. Use freshly prepared working solutions for each replicate if possible. |
| Degradation of the compound over the course of a long experiment. | For long-term experiments, consider the stability of this compound under your specific experimental conditions (e.g., temperature, light exposure). It may be necessary to replenish the compound during the experiment. |
Data Summary
This compound Storage and Stability
| Form | Storage Temperature | Storage Duration | Source |
| Solid Powder | -20°C | 3 years | [1] |
| 4°C | 6 months | [1] | |
| Stock Solution (in Solvent) | -80°C | 1 year | [3] |
| -20°C | 1 month | [3][4] |
This compound Solubility
| Solvent | Solubility | Source |
| DMSO | ~95 - 100 mg/mL | [2][3] |
| Ethanol | ~2 mg/mL | [3] |
| Water | Insoluble | [3] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.
Protocol for Assessing this compound Activity (OGG1 Inhibition Assay)
This protocol is a general guideline for measuring the inhibitory effect of this compound on OGG1 activity in cell lysates.
-
Cell Lysate Preparation:
-
Culture cells (e.g., HeLa) to confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
OGG1 Activity Assay:
-
Prepare a reaction mixture containing a fluorescently labeled DNA oligonucleotide probe with an 8-oxo-guanine lesion, the cell lysate, and the appropriate reaction buffer.
-
To test the inhibitory effect of this compound, pre-incubate the cell lysate with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time before adding the DNA probe.
-
Incubate the reaction at 37°C to allow for OGG1 to excise the 8-oxo-guanine.
-
Stop the reaction and measure the fluorescence signal. The increase in fluorescence corresponds to the cleavage of the probe and is proportional to OGG1 activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Visualizations
Caption: Signaling pathway showing this compound inhibition of OGG1.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. This compound | OGG1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | OGG1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 6. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of OGG1 Inhibitors: SU0268 vs. TH5487
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent 8-oxoguanine DNA glycosylase 1 (OGG1) inhibitors, SU0268 and TH5487. This analysis is supported by experimental data to inform strategic decisions in research and development.
The DNA repair enzyme OGG1 is a key player in the base excision repair (BER) pathway, responsible for identifying and removing the oxidative DNA lesion 8-oxoguanine (8-oxoG). Beyond its canonical role in maintaining genome integrity, OGG1 has emerged as a critical regulator of inflammatory gene expression. Inhibition of OGG1 has shown promise in mitigating inflammation in various preclinical models, making it an attractive therapeutic target. This guide focuses on two of the most well-characterized OGG1 inhibitors, this compound and TH5487.
Quantitative Efficacy: A Comparative Overview
A critical aspect of inhibitor selection is its potency. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of efficacy. Based on available data, this compound demonstrates significantly higher potency in inhibiting OGG1 activity in biochemical assays.
| Inhibitor | IC50 (in vitro) | Cell-Based Assay Cytotoxicity (IC50) |
| This compound | 59 nM[1][2][3] | 14.7 µM (in MH-S cells)[1] |
| TH5487 | 342 nM[4][5] | Not explicitly reported, but well-tolerated at concentrations used in studies[6] |
Mechanism of Action: Competitive Inhibition
Both this compound and TH5487 act as competitive inhibitors, binding to the active site of OGG1 and thereby preventing its interaction with the 8-oxoG lesion within the DNA.[7] This mode of action effectively blocks the initiation of the BER pathway and also impedes the role of OGG1 in recruiting transcription factors to the promoters of pro-inflammatory genes.
Preclinical Efficacy in Attenuating Inflammation
Both inhibitors have demonstrated significant anti-inflammatory effects in various preclinical models.
This compound has been shown to regulate inflammatory responses during Pseudomonas aeruginosa infection.[8] It effectively suppresses pro-inflammatory cytokine production in mouse alveolar macrophages and improves survival rates in mouse models of bacterial infection.[1][9]
TH5487 has also been extensively studied in the context of inflammation. It has been shown to suppress pro-inflammatory gene expression and lung inflammation in mice challenged with TNFα or LPS.[6][10] Furthermore, TH5487 has demonstrated efficacy in alleviating allergic airway inflammation in mouse models.[11]
Off-Target Effects and Considerations
A crucial aspect of drug development is understanding the potential for off-target effects. Recent studies have revealed that both this compound and TH5487 can inhibit the activity of efflux pumps, specifically P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP).[7][12][13] This can lead to increased intracellular concentrations of other compounds and may contribute to synergistic effects when combined with other drugs.
Importantly, this compound has been reported to have an OGG1-independent anti-mitotic activity, which could contribute to its cellular toxicity at higher concentrations.[12][13] These off-target activities should be carefully considered when interpreting experimental results and for the future clinical development of these inhibitors.
Experimental Protocols
OGG1 Inhibition Assay (Fluorogenic 8-OG Excision Assay)
This assay is commonly used to determine the IC50 of OGG1 inhibitors.
-
Reagents and Materials: Recombinant human OGG1 (hOGG1), a fluorogenic DNA probe containing an 8-oxoG lesion (e.g., OGR1 probe), assay buffer (e.g., NEBuffer 4 with BSA), 96-well plates, and a fluorescence plate reader.
-
Procedure:
-
Incubate varying concentrations of the inhibitor (this compound or TH5487) with hOGG1 in the assay buffer at 37°C for a specified pre-incubation period (e.g., 15 minutes).[2]
-
Initiate the reaction by adding the fluorogenic 8-oxoG probe to the mixture.
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., λex = 355 nm, λem = 460 nm).[2] The cleavage of the probe by OGG1 results in a fluorescent signal.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
In Vivo Mouse Model of Lung Inflammation
This protocol provides a general framework for evaluating the anti-inflammatory efficacy of OGG1 inhibitors in vivo.
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Inflammation: Administer an inflammatory stimulus, such as intranasal lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNFα), to induce lung inflammation.
-
Inhibitor Administration: Administer this compound or TH5487 to the mice via an appropriate route (e.g., intraperitoneal injection or intranasal instillation) at a specified dose and time relative to the inflammatory challenge. For example, this compound has been administered intranasally at 10 mg/kg,[14] while TH5487 has been given via intraperitoneal injection at doses ranging from 8-30 mg/kg.[4]
-
Assessment of Inflammation: At a designated time point after the challenge, collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
BALF Analysis: Perform total and differential cell counts to quantify the influx of inflammatory cells (e.g., neutrophils, macrophages). Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF using ELISA or multiplex assays.
-
Lung Tissue Analysis: Process lung tissue for histological analysis to assess the degree of inflammation and tissue damage. Homogenize lung tissue to measure cytokine levels and perform gene expression analysis (e.g., qPCR) for inflammatory markers.
-
Signaling Pathways and Experimental Workflow
OGG1-Mediated Pro-inflammatory Signaling
The following diagram illustrates the central role of OGG1 in activating the NF-κB signaling pathway, a key driver of inflammation. Inhibition of OGG1 by this compound or TH5487 disrupts this process.
Caption: OGG1-NF-κB inflammatory signaling pathway and point of inhibition.
OGG1 Inhibition and the cGAS-STING Pathway
Interestingly, inhibition of OGG1 by this compound has been shown to activate the cGAS-STING pathway, leading to the production of type I interferons, which can contribute to antibacterial responses.[9][15]
Caption: this compound-mediated activation of the cGAS-STING pathway.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for comparing the efficacy of this compound and TH5487 in a cell-based assay.
Caption: Workflow for comparing OGG1 inhibitors in a cell-based assay.
Conclusion
Both this compound and TH5487 are potent and valuable tool compounds for studying the roles of OGG1 in DNA repair and inflammation. This compound exhibits greater potency in biochemical assays, while both inhibitors have demonstrated significant anti-inflammatory efficacy in preclinical models. The choice between these inhibitors may depend on the specific experimental context, desired potency, and consideration of their respective off-target profiles. Further research is warranted to fully elucidate their therapeutic potential and to develop next-generation OGG1 inhibitors with improved specificity and efficacy.
References
- 1. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | OGG1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TH5487 | OGG1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
- 9. Small-Molecule Inhibitor of 8-Oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during Pseudomonas aeruginosa Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Compound Inhibits Inflammation-Triggering Enzyme | Sci.News [sci.news]
- 11. biorxiv.org [biorxiv.org]
- 12. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
SU0268's Specificity for OGG1: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SU0268, a known inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1), with other alternative inhibitors. The following sections detail quantitative data, experimental protocols, and visual diagrams to support the validation of this compound's specificity.
Comparative Analysis of OGG1 Inhibitors
This compound has been identified as a potent inhibitor of OGG1, an enzyme crucial for the repair of oxidative DNA damage.[1][2][3][4] However, recent studies have raised concerns about its specificity, highlighting significant off-target effects.[5][6] This guide compares this compound with two other OGG1 inhibitors, TH5487 and O8, to provide a comprehensive overview of their performance.
| Inhibitor | Target | Mechanism of Action | IC50 (OGG1) | Selectivity & Off-Target Effects |
| This compound | OGG1 | Competitive inhibitor, binds to the active site of OGG1, preventing its interaction with 8-oxoguanine in DNA.[5][7] | 59 nM[3][4] | Off-target effects: Inhibits efflux pumps MDR1 (ABCB1) and BCRP (ABCG2).[5][6] It also demonstrates OGG1-independent anti-mitotic activity, which can lead to cellular toxicity.[5] Was shown to be selective against multiple other DNA repair enzymes.[8] |
| TH5487 | OGG1 | Competitive inhibitor that binds to the active site of OGG1, preventing its binding to DNA.[7][9] | 342 nM[1][3][10] | Off-target effects: Similar to this compound, it inhibits the efflux pumps MDR1 and BCRP.[5][6] It is reported to be selective over other DNA glycosylases. |
| O8 | OGG1 | Inhibits the Schiff base formation during the OGG1 catalytic cycle, specifically affecting the lyase activity without preventing DNA binding.[10] | 200 nM (gel-based assay)[11] | Reported to have a >200-fold selectivity for OGG1 over other DNA glycosylases like NEIL1 and NTH1.[11] Its distinct mechanism may lead to a different off-target profile compared to competitive inhibitors. |
Experimental Protocols for Specificity Validation
To thoroughly assess the specificity of an OGG1 inhibitor like this compound, a combination of biochemical and cellular assays is essential.
In Vitro OGG1 Inhibition Assay (Fluorescence-Based)
This assay directly measures the enzymatic activity of OGG1 and its inhibition.
-
Principle: A fluorogenic probe containing an 8-oxoguanine (8-oxoG) lesion is used. Upon cleavage of the 8-oxoG by OGG1, a fluorescent signal is produced. The rate of fluorescence increase is proportional to OGG1 activity.
-
Protocol Outline:
-
Recombinant human OGG1 protein is incubated with the test inhibitor (e.g., this compound) at various concentrations in an appropriate reaction buffer.
-
A fluorogenic DNA probe containing an 8-oxoG lesion is added to initiate the reaction.
-
The fluorescence intensity is measured over time using a plate reader.
-
The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value.
-
To assess selectivity, the same assay is performed with other DNA glycosylases (e.g., NTH1, NEIL1) to determine their inhibition by the compound.[11]
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique to quantify the binding affinity between the inhibitor and the target protein.
-
Principle: OGG1 protein is immobilized on a sensor chip. The test inhibitor is flowed over the chip surface. The binding of the inhibitor to OGG1 causes a change in the refractive index at the surface, which is detected as a response signal.
-
Protocol Outline:
-
Recombinant OGG1 is immobilized on a sensor chip.
-
A series of concentrations of the inhibitor are injected over the sensor surface.
-
The association and dissociation rates are monitored in real-time.
-
The equilibrium dissociation constant (Kd) is calculated from the kinetic data to determine the binding affinity. This can be performed in the presence and absence of DNA to understand the inhibitor's binding mechanism.[8]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA confirms that the inhibitor binds to OGG1 within a cellular context.
-
Principle: The binding of a ligand (inhibitor) can stabilize its target protein, leading to an increase in the protein's melting temperature.
-
Protocol Outline:
-
Intact cells are treated with the inhibitor or a vehicle control.
-
The cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction of OGG1 is quantified by Western blotting or other protein detection methods.
-
A melting curve is generated by plotting the amount of soluble OGG1 against the temperature. A shift in the melting curve for the inhibitor-treated cells compared to the control indicates target engagement.
-
Quantification of 8-oxoguanine (8-oxoG) in Cellular DNA
This assay evaluates the functional consequence of OGG1 inhibition in cells.
-
Principle: Inhibition of OGG1 should lead to an accumulation of its substrate, 8-oxoG, in the genomic DNA, especially after inducing oxidative stress.
-
Protocol Outline:
-
Cells are treated with the OGG1 inhibitor.
-
Oxidative stress is induced using an agent like potassium bromate (KBrO3) or hydrogen peroxide (H2O2).
-
Genomic DNA is isolated from the cells.
-
The levels of 8-oxoG are quantified using methods such as:
-
ELISA: Utilizes a specific antibody against 8-oxoG for detection.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): A highly sensitive method for the direct measurement of 8-oxoG.
-
Immunofluorescence: In situ detection of 8-oxoG in cells using a specific antibody and microscopy.[12]
-
-
An increase in 8-oxoG levels in inhibitor-treated cells compared to controls indicates effective OGG1 inhibition.
-
Off-Target Profiling
-
Efflux Pump Inhibition Assay: The effect of the inhibitor on the activity of efflux pumps like MDR1 and BCRP can be assessed using commercially available vesicle transport assays or by measuring the intracellular accumulation of known fluorescent substrates of these pumps.[5]
-
Cell Proliferation and Mitotic Progression Assays: To investigate OGG1-independent effects on cell division, cell proliferation assays (e.g., MTT or confluence measurements) and high-content imaging of mitotic markers (e.g., phospho-histone H3) can be performed in both wild-type and OGG1 knockout cells.[5]
Visualizing the Pathways and Processes
To further clarify the context of OGG1 inhibition and the methods for its validation, the following diagrams are provided.
Caption: OGG1's dual role in DNA repair and signaling, and the inhibitory action of this compound.
Caption: A stepwise approach to validate the specificity of OGG1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. path.ox.ac.uk [path.ox.ac.uk]
- 8. Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CAS RN 350997-39-6 | Fisher Scientific [fishersci.com]
- 10. TH5487 | OGG1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. rndsystems.com [rndsystems.com]
- 12. Quantitative analysis of oxidized guanine, 8-oxoguanine, in mitochondrial DNA by immunofluorescence method - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of SU0268's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 8-oxoguanine DNA glycosylase 1 (OGG1) inhibitor, SU0268, with alternative compounds. The information presented is supported by experimental data from various studies to assist researchers in evaluating its suitability for their specific applications.
Introduction to this compound and OGG1 Inhibition
This compound is a potent and specific small molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for excising the oxidative DNA lesion 8-oxoguanine (8-oxoG).[1][2][3] By inhibiting OGG1, this compound prevents the repair of this mutagenic lesion, leading to its accumulation in DNA. This mechanism has implications for various cellular processes, including inflammation and cancer cell proliferation. This guide compares this compound with other known OGG1 inhibitors, TH5487 and O8, to provide a comprehensive overview of their respective activities.
Comparative Efficacy and Cytotoxicity
The following tables summarize the available quantitative data for this compound and its alternatives. Direct side-by-side comparisons in the same cell lines are limited in the current literature; therefore, data from different studies are presented.
Table 1: Enzymatic Inhibition of OGG1
| Compound | Target | IC50 (Enzymatic Assay) | Mechanism of Action | Key Findings |
| This compound | OGG1 | 0.059 µM | Binds to OGG1, inhibiting both its DNA binding and base excision activity.[4] | Potent and specific inhibitor of OGG1.[1] |
| TH5487 | OGG1 | 342 nM | Active-site inhibitor of OGG1.[5] | Impairs OGG1's chromatin binding and incision activity.[6] |
| O8 | OGG1 | Not specified | Inhibits the lyase activity of OGG1 without affecting its substrate binding.[4][7] | Does not prevent OGG1 from binding to DNA.[4] |
Table 2: Cellular Effects and Cytotoxicity
| Compound | Cell Line(s) | Observed Effect(s) | Cytotoxicity (IC50) | Notes |
| This compound | MH-S | Inhibition of pro-inflammatory cytokine production. | 14.7 µM | Toxicity was observed to be higher than in HEK293 and HeLa cells.[4] |
| A549 | Increased susceptibility to OGG1 inhibition in MTH1-depleted cells.[8] | Not specified | --- | |
| HeLa, HEK293T | Low to no cytotoxicity observed at 10 µM.[2] | > 10 µM | --- | |
| U2OS | OGG1-independent anti-mitotic activity, inhibition of efflux pumps (MDR1 and BCRP).[3][9][10] | Not specified | Off-target effects observed. | |
| TH5487 | U2OS | Accumulation of genomic 8-oxoG, reduced OGG1 chromatin binding.[6] | Not specified | --- |
| Various Cancer Cell Lines | Selective toxicity to cancer cells over non-transformed cells.[11] | Not specified | --- | |
| U2OS | Inhibition of efflux pumps (MDR1 and BCRP).[10] | Not specified | Off-target effects observed. | |
| O8 | Various | No effect on IFN gene expression, in contrast to this compound and TH5487.[7] | Not specified | Different mechanism of action may lead to different downstream effects. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by OGG1 inhibition and a typical experimental workflow for assessing inhibitor activity.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the inhibitors on different cell lines.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound, TH5487, O8 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The following day, treat the cells with a range of concentrations of this compound or the alternative inhibitors. Include a vehicle control (DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at 37°C for at least 4 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for OGG1 Pathway Proteins
This protocol is used to analyze the expression levels of proteins in the OGG1 signaling pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-OGG1, anti-phospho-ERK1/2, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with the inhibitors and a vehicle control.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin or GAPDH.
Cell-Based OGG1 Activity Assay
This protocol measures the ability of the inhibitors to block OGG1's enzymatic activity within cells.
Materials:
-
Cells treated with inhibitors
-
Nuclear or mitochondrial protein extraction kit
-
Fluorescent OGG1 activity assay kit (or a custom assay using a fluorescently labeled oligonucleotide substrate containing an 8-oxoG lesion)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Treat cells with various concentrations of the OGG1 inhibitors or a vehicle control.
-
Isolate nuclear or mitochondrial extracts from the treated cells, as OGG1 is present in both compartments.
-
Measure the protein concentration of the extracts.
-
Perform the OGG1 activity assay according to the manufacturer's instructions. This typically involves incubating the cell extract with a specific substrate that fluoresces upon cleavage by OGG1.
-
Measure the fluorescence intensity over time using a fluorometer.
-
Calculate the OGG1 activity in the inhibitor-treated samples relative to the vehicle control to determine the extent of inhibition.
Conclusion
This compound is a potent inhibitor of OGG1 with demonstrated effects on inflammatory signaling and cell viability. When compared to alternatives like TH5487 and O8, it exhibits a distinct profile. While both this compound and TH5487 have shown off-target effects on efflux pumps, their primary mechanism of inhibiting OGG1's interaction with DNA differs from O8, which targets the enzyme's lyase activity. The choice of inhibitor will depend on the specific research question and the cellular context being investigated. The provided protocols offer a starting point for researchers to cross-validate the effects of these compounds in their own experimental systems. Further head-to-head comparative studies are needed to fully elucidate the relative potency and selectivity of these inhibitors across a broader range of cell lines and biological endpoints.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Independent Verification of SU0268's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of SU0268, a selective inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), against other established anti-inflammatory agents. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic candidate.
Introduction to this compound and its Mechanism of Action
This compound is a potent and specific small molecule inhibitor of the DNA repair enzyme 8-oxoguanine DNA glycosylase 1 (OGG1).[1][2][3] Beyond its role in DNA repair, OGG1 has been identified as a key player in mediating inflammatory responses. This compound exerts its anti-inflammatory effects through a dual mechanism:
-
Inhibition of the KRAS-ERK1-NF-κB Signaling Pathway: By inhibiting OGG1, this compound suppresses the activation of the pro-inflammatory KRAS-ERK1-NF-κB signaling cascade.[1][2][3] This pathway is crucial for the transcription of various pro-inflammatory cytokines.
-
Induction of Type I Interferon Response: this compound promotes the release of mitochondrial DNA (mtDNA), which in turn activates the cGAS-STING-IRF3 signaling pathway, leading to the production of type I interferons (IFN-β).[1][2][3] This response can help to resolve inflammation and combat infection.
These mechanisms are visually represented in the following signaling pathway diagram.
Comparative Performance Analysis
This section compares the anti-inflammatory efficacy of this compound with another OGG1 inhibitor, TH5487, and three established anti-inflammatory drugs from different classes: Diclofenac (NSAID), Dexamethasone (Glucocorticoid), and Tofacitinib (JAK inhibitor).
In Vitro Inhibition of Pro-inflammatory Cytokines
The following table summarizes the available data on the inhibition of key pro-inflammatory cytokines by this compound and its comparators.
| Compound | Target | Assay System | Cytokine | Concentration | % Inhibition / IC50 | Reference |
| This compound | OGG1 | P. aeruginosa-infected MH-S cells | TNF-α, IL-1β, IL-6 | 2 µM | Significant Reduction (qualitative) | [1] |
| TH5487 | OGG1 | TNF-α-stimulated cells | CXCL1 | 5 µM | Not specified | [4] |
| Diclofenac | COX-1/COX-2 | IL-1α-induced human synovial cells | PGE2 | - | IC50: 1.6 ± 0.02 nM | [5] |
| Dexamethasone | Glucocorticoid Receptor | TNF-α-induced retinal pericytes | IL-6 | - | >80% inhibition (IC50: 2-6 nM) | [6] |
| Tofacitinib | JAK1/JAK3 | Activated PBMCs & synoviocytes | IFNγ, IL-17A | 0.1-100 µM | Dose-dependent inhibition | [7] |
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model is a standard preclinical assay to evaluate the acute anti-inflammatory potential of novel compounds.
| Compound | Target | Animal Model | Dose | Route | % Inhibition of Edema | Reference |
| This compound | OGG1 | Not Reported | - | - | Data not available | - |
| TH5487 | OGG1 | Not Reported | - | - | Data not available | - |
| Diclofenac | COX-1/COX-2 | Rat | 5 mg/kg | i.p. | Significant inhibition | [8] |
| Indomethacin (NSAID) | COX-1/COX-2 | Rat | 5 mg/kg | i.p. | Significant inhibition | [8] |
Note: While in vivo data for this compound in a bacterial infection model shows increased survival rates, specific data from a standardized acute inflammation model like paw edema is not available in the reviewed literature.[9]
Experimental Protocols
In Vitro Cytokine Measurement by ELISA
This protocol describes the general steps for quantifying the effect of this compound on pro-inflammatory cytokine production in macrophages.
References
- 1. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-Molecule Inhibitor of 8-Oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during Pseudomonas aeruginosa Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Understanding Cardiovascular Events With JAK Inhibitors: Tofacitinib Reduces Synovial and Vascular Inflammation but not the Prothrombotic Effects of Inflammatory Cytokines on Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of OGG1 Inhibition: SU0268 vs. siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the nuances of targeting the 8-oxoguanine DNA glycosylase 1 (OGG1) is critical for advancing studies in inflammation, oxidative stress, and cancer. This guide provides a detailed comparison of two primary methods for reducing OGG1 activity: the small molecule inhibitor SU0268 and siRNA-mediated gene knockdown.
OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and removing the mutagenic lesion 8-oxoguanine (8-oxoG) from DNA. Beyond its canonical role in DNA repair, OGG1 is increasingly recognized as a modulator of gene expression, particularly in inflammatory and fibrotic pathways.[1][2] This dual functionality makes it an attractive therapeutic target. Here, we objectively compare the pharmacological inhibition of OGG1 by this compound with the genetic approach of siRNA knockdown, providing experimental data and detailed protocols to inform your research decisions.
Quantitative Comparison of this compound and OGG1 siRNA
The following tables summarize the key characteristics and performance metrics of this compound and OGG1 siRNA based on available experimental data.
Table 1: Mechanism and Specificity
| Feature | This compound | OGG1 siRNA |
| Mechanism of Action | Potent and specific small molecule inhibitor that binds to the OGG1 catalytic pocket, preventing its interaction with DNA.[3][4] | Synthetic small interfering RNA that induces degradation of OGG1 mRNA through the RNA interference (RNAi) pathway, leading to reduced protein expression.[5] |
| Target | OGG1 protein activity (DNA binding and base excision).[6][7] | OGG1 messenger RNA (mRNA).[8] |
| Specificity | Highly selective for OGG1 over other DNA repair enzymes.[7] However, off-target effects on efflux pumps (MDR1, BCRP) and mitotic progression have been reported at higher concentrations.[4][9] | Generally specific to the OGG1 mRNA sequence. However, off-target effects due to partial complementarity with other mRNAs can occur and are sequence-dependent.[5][10] |
| Reversibility | Reversible inhibition; activity can be restored upon removal of the compound. | Transient knockdown; OGG1 expression recovers as the siRNA is degraded. For sustained knockdown, repeated transfection or stable shRNA expression is required. |
| Onset of Action | Rapid, directly inhibiting the existing pool of OGG1 protein. | Slower, requires time for mRNA degradation and subsequent protein turnover. |
Table 2: Efficacy and Cellular Effects
| Feature | This compound | OGG1 siRNA |
| Inhibition of OGG1 Activity | Potently inhibits OGG1 activity with an IC50 of approximately 0.059 µM in biochemical assays.[11] Effectively inhibits OGG1 in cell lysates and intact cells, leading to the accumulation of 8-oxoG in DNA.[7] | Effectively reduces OGG1 protein levels, with knockdown efficiency typically verified by Western blotting and qPCR.[8][11] This leads to a functional decrease in OGG1-mediated DNA repair. |
| Modulation of Inflammatory Gene Expression | Suppresses the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting the OGG1-mediated recruitment of transcription factors like NF-κB.[6][12] | Downregulates NF-κB-dependent gene expression profiles, consistent with the role of OGG1 in facilitating transcription factor binding.[1][11] |
| Anti-fibrotic Effects | Mitigates bleomycin-induced pulmonary fibrosis in animal models.[13] | Reduces the expression of fibrotic markers and mitigates bleomycin-induced pulmonary fibrosis.[7] |
| Cellular Phenotypes | Can induce replication stress and proliferation arrest in cancer cells.[14] At higher concentrations, may cause mitotic arrest independent of OGG1.[4][9] | Knockdown can lead to increased apoptosis, decreased proliferation, and cell cycle arrest in specific contexts.[6][9] |
| In Vivo Application | Has been used in murine models to study inflammation and fibrosis, administered intranasally or intraperitoneally.[3][7] | Has been administered in vivo, often via localized delivery (e.g., intratracheally) to target specific tissues and mitigate systemic off-target effects.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments involving this compound and OGG1 siRNA.
OGG1 Inhibition with this compound in Cell Culture
-
Cell Seeding: Plate cells (e.g., HEK293, A549, or primary cells) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[11] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).
-
Cell Treatment: Remove the existing culture medium and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24 to 72 hours), depending on the experimental endpoint.
-
Downstream Analysis: Harvest the cells for subsequent analysis, such as Western blotting to assess protein levels, qPCR for gene expression, or functional assays to measure OGG1 activity or cellular phenotypes.
OGG1 Knockdown using siRNA
-
siRNA Design and Preparation: Obtain validated siRNA sequences targeting OGG1 and a non-targeting control siRNA. Resuspend the lyophilized siRNAs in RNase-free buffer to the desired stock concentration.
-
Cell Seeding: Plate cells in antibiotic-free medium to a confluency of 30-50% at the time of transfection.
-
Transfection:
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells in a drop-wise manner.
-
-
Incubation: Incubate the cells with the transfection complexes for 24 to 72 hours. The optimal time will depend on the cell type and the turnover rate of the OGG1 protein.
-
Validation of Knockdown: Harvest the cells and assess the efficiency of OGG1 knockdown by qPCR (to measure mRNA levels) and Western blotting (to measure protein levels).
-
Functional Assays: Once knockdown is confirmed, proceed with functional experiments to assess the phenotypic consequences.
Visualization of Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by OGG1 modulation and a typical experimental workflow for comparing this compound and siRNA.
Caption: OGG1 signaling and points of intervention.
Caption: Workflow for comparing this compound and OGG1 siRNA.
Concluding Remarks
Both this compound and siRNA-mediated knockdown are powerful tools for investigating the roles of OGG1. The choice between these two methodologies will depend on the specific experimental goals, the desired timeline of inhibition, and the biological system under investigation.
-
This compound offers a rapid and reversible means of inhibiting OGG1's enzymatic function and its non-canonical scaffolding roles. It is particularly well-suited for acute studies and for exploring the therapeutic potential of OGG1 inhibition. However, researchers must be mindful of potential off-target effects, especially at higher concentrations, and should include appropriate controls to validate their findings.[4][9]
-
OGG1 siRNA provides a highly specific method for reducing the total cellular pool of the OGG1 protein. It is ideal for studies where a sustained reduction in OGG1 levels is required to observe a phenotype. The transient nature of siRNA requires careful optimization of transfection conditions and timing. The potential for off-target gene silencing necessitates the use of validated siRNA sequences and appropriate negative controls.[5][10]
For a comprehensive understanding of OGG1's function, a combinatorial approach employing both this compound and OGG1 siRNA is often the most rigorous strategy. This allows for the dissection of enzymatic versus non-enzymatic functions and helps to confirm that the observed phenotypes are indeed due to the specific modulation of OGG1. As research into OGG1's multifaceted roles continues to expand, the informed application of these powerful inhibitory tools will be paramount to uncovering new biological insights and therapeutic opportunities.
References
- 1. Roles of OGG1 in Transcriptional Regulation and Maintenance of Metabolic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. The 8-oxoguanine DNA glycosylase 1 (ogg1) decreases the vulnerability of the developing brain to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule-mediated OGG1 inhibition attenuates pulmonary inflammation and lung fibrosis in a murine lung fibrosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. 8-Oxoguanine DNA glycosylase protects cells from senescence via the p53-p21 pathway: OGG1 inhibits cell senescence through p53-p21 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 11. 8-Oxoguanine DNA glycosylase 1 selectively modulates ROS-responsive NF-κB targets through recruitment of MSK1 and phosphorylation of RelA/p65 at Ser276 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 13. Substrate-specific binding of 8-oxoguanine DNA glycosylase 1 (OGG1) reprograms mucosal adaptations to chronic airway injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting OGG1 arrests cancer cell proliferation by inducing replication stress - PMC [pmc.ncbi.nlm.nih.gov]
SU0268: A Tale of Two Targets - OGG1-Dependent and Independent Effects on Cancer Cells
A Comparative Analysis of SU0268's Performance in OGG1 Wild-Type versus Knockout Cellular Models
For Immediate Release
This compound, initially identified as a potent and selective inhibitor of 8-oxoguanine DNA glycosylase (OGG1), has garnered significant interest within the research and drug development communities. OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for removing the mutagenic lesion 8-oxoguanine (8-oxoG) from DNA. The inhibition of OGG1 has been explored as a potential therapeutic strategy in oncology and inflammatory diseases. However, recent studies have unveiled a more complex pharmacological profile for this compound, demonstrating significant off-target effects that are independent of its OGG1 inhibitory activity. This guide provides a comprehensive comparison of this compound's performance in OGG1 wild-type (WT) and knockout (KO) cells, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in interpreting their findings and designing future studies.
Unveiling the Dichotomy: OGG1-Dependent vs. Independent Actions
While this compound effectively inhibits the enzymatic activity of OGG1, leading to an accumulation of 8-oxoG in cellular DNA, a substantial portion of its cellular phenotype, particularly its anti-proliferative and cytotoxic effects, is mediated through OGG1-independent mechanisms.[1] This has been conclusively demonstrated through comparative studies in cell lines with and without OGG1 expression.
The primary off-target activities of this compound include the inhibition of ATP-binding cassette (ABC) transporters, specifically multidrug resistance protein 1 (MDR1/ABCB1) and breast cancer resistance protein (BCRP/ABCG2), and the disruption of mitotic progression.[1] These findings are critical for the interpretation of experimental results and the future clinical development of this compound and its analogues.
Quantitative Comparison of this compound's Effects
The following tables summarize the key quantitative data from comparative studies of this compound in OGG1 WT and KO cell lines.
Table 1: Effect of this compound on Cell Proliferation
| Cell Line | Treatment (10 µM this compound) | Observation | OGG1 Dependence | Reference |
| U2OS WT | Chronic Treatment | Dramatic proliferation arrest | Independent | [1] |
| U2OS OGG1 KO | Chronic Treatment | Dramatic proliferation arrest | Independent | [1] |
Table 2: Induction of Mitotic Arrest by this compound
| Cell Line | Treatment (10 µM this compound, 6 hours) | Percentage of Mitotic Cells (Phospho-H3 Positive) | OGG1 Dependence | Reference |
| U2OS WT | Control (DMSO) | ~2% | N/A | [1] |
| U2OS WT | This compound | ~16% | Independent | [1] |
| U2OS OGG1 KO | Control (DMSO) | ~2% | N/A | [1] |
| U2OS OGG1 KO | This compound | ~16% | Independent | [1] |
Visualizing the Mechanisms of Action
To elucidate the distinct pathways affected by this compound, the following diagrams illustrate its intended on-target effect and its significant off-target activity.
Figure 1. On-Target Effect of this compound on the OGG1-Mediated DNA Repair Pathway.
Figure 2. OGG1-Independent Off-Target Effect of this compound on Mitotic Progression.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Proliferation Assay (IncuCyte®)
Objective: To monitor the real-time effect of this compound on the proliferation of OGG1 WT and KO cells.
Materials:
-
U2OS OGG1 WT and OGG1 KO cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (10 mM stock in DMSO)
-
96-well flat-bottom tissue culture plates
-
IncuCyte® Live-Cell Analysis System
Procedure:
-
Seed U2OS OGG1 WT and OGG1 KO cells into a 96-well plate at a density that allows for exponential growth over the course of the experiment (e.g., 2,000 cells/well).
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
The following day, treat the cells with 10 µM this compound or a vehicle control (DMSO).
-
Place the plate inside the IncuCyte® system.
-
Acquire phase-contrast images every 2-4 hours for a period of one week.
-
Analyze the data using the IncuCyte® software to generate cell confluence versus time curves.
Mitotic Arrest Analysis (Immunofluorescence and Flow Cytometry)
Objective: To quantify the percentage of cells arrested in mitosis following this compound treatment.
Materials:
-
U2OS OGG1 WT and OGG1 KO cells
-
Complete culture medium
-
This compound (10 mM stock in DMSO)
-
Hoechst 33342 staining solution
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Flow cytometer
Procedure:
-
Seed U2OS OGG1 WT and OGG1 KO cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with 10 µM this compound or vehicle control for 6 hours.
-
For Immunofluorescence Imaging:
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with Hoechst 33342.
-
Image the cells using a fluorescence microscope to observe mitotic figures (rounded cells with condensed chromatin).
-
-
For Flow Cytometry:
-
Harvest the cells by trypsinization and fix them in ice-cold 70% ethanol.
-
Wash the cells and permeabilize them.
-
Incubate with the anti-phospho-Histone H3 (Ser10) antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Resuspend the cells in a DNA staining solution (e.g., propidium iodide with RNase A).
-
Analyze the samples using a flow cytometer to quantify the percentage of phospho-H3 positive cells.
-
Conclusion and Future Directions
The dual activity of this compound as both an OGG1 inhibitor and a mitotic disrupter presents both challenges and opportunities. For researchers investigating the specific roles of OGG1, the off-target effects of this compound must be carefully considered, and the use of OGG1 knockout or knockdown models as controls is imperative for accurate data interpretation.[1] Conversely, the potent OGG1-independent anti-mitotic activity of this compound suggests its potential as an anticancer agent through a mechanism distinct from its intended target. The observation that this compound's effect on mitosis is similar to that of agents disrupting microtubule dynamics opens new avenues for research into its precise molecular interactions within the cell.[1] Future studies should aim to dissect the structure-activity relationships of this compound to potentially separate its on-target and off-target effects, leading to the development of more specific OGG1 inhibitors or novel anti-mitotic drugs.
References
Evaluating the Selectivity of SU0268 Against Other Glycosylases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
SU0268 has emerged as a potent and selective inhibitor of 8-Oxoguanine DNA Glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for excising the oxidized base 8-oxoguanine (8-OG) from DNA.[1][2] The activity of OGG1 is linked to mutagenesis, cancer, and inflammation, making its selective inhibition a topic of significant interest for therapeutic development.[1][3] This guide provides an objective comparison of this compound's selectivity against other glycosylases and DNA repair enzymes, supported by available experimental data.
Quantitative Analysis of this compound Selectivity
This compound demonstrates high potency for OGG1 with a reported half-maximal inhibitory concentration (IC50) of 59 nM.[4] Its selectivity has been evaluated against a panel of other DNA repair enzymes. The compound shows negligible inhibition of other glycosylases and related enzymes at concentrations significantly higher than its OGG1 IC50, underscoring its specificity.[4][5]
| Enzyme Target | This compound Concentration | % Inhibition | Reference |
| OGG1 | 0.059 µM (IC50) | 50% | [4][5] |
| MTH1 | 20 µM | Low/Negligible | [4][5] |
| dUTPase | 20 µM | Low/Negligible | [4][5] |
| NUDT16 | 20 µM | Low/Negligible | [4][5] |
| hABH2 | 20 µM | Low/Negligible | [4][5] |
| hABH3 | 20 µM | Low/Negligible | [4][5] |
| SMUG1 | 20 µM | Low/Negligible | [5] |
Table 1: Selectivity Profile of this compound. The table summarizes the inhibitory activity of this compound against its primary target, OGG1, and several other DNA repair enzymes. The data highlights the high selectivity of this compound for OGG1.
Comparison with Other OGG1 Inhibitors
This compound is one of several small-molecule inhibitors developed to target OGG1. Other notable inhibitors include TH5487 and various hydrazine and hydrazone derivatives like O8.[3] Both this compound and TH5487 act as competitive inhibitors that occupy the 8-oxoG active site of the enzyme.[6][7] While both compounds show anti-inflammatory effects, they are structurally different.[3] this compound is noted for its ability to inhibit OGG1 both in the presence and absence of DNA, a feature confirmed by surface plasmon resonance studies.[1][6] This distinguishes it from some earlier inhibitors that only inhibited the enzyme's DNA lyase activity but not its DNA binding.[8]
However, it is important to note that some studies have reported potential off-target effects for both this compound and TH5487 at concentrations commonly used for in vivo studies, including interference with mitotic progression.[7] These findings highlight the need for careful dose-response studies and consideration of potential non-specific effects in experimental designs.[7]
Mechanism of Action and Cellular Effects
This compound functions as a noncovalent inhibitor of OGG1.[4] By binding to the enzyme, it prevents the recognition and excision of 8-OG lesions in DNA.[1][7] This leads to an accumulation of 8-OG in the DNA of treated cells.[1][9] The inhibitor is cell-permeable and has demonstrated activity in inhibiting OGG1 in human cell lines such as HeLa and HEK293T with low cytotoxicity at active concentrations.[4][6][10]
The inhibition of OGG1 by this compound has been shown to modulate inflammatory responses. Studies have demonstrated that this compound can suppress pro-inflammatory responses during Pseudomonas aeruginosa infection, mediated through the KRAS–ERK1–NF-kB signaling pathway.[10][11] Furthermore, this compound can induce the release of type I interferon via the mitochondrial DNA-cGAS-STING-IRF3-IFN-β axis, which helps in reducing bacterial loads and mitigating disease progression.[10][11][12]
Experimental Protocols
OGG1 Inhibition Assay (Fluorogenic)
This protocol outlines a general method for determining the inhibitory activity of compounds like this compound against OGG1 using a fluorogenic assay, as described in the development of these inhibitors.[1][2]
-
Reagents and Materials:
-
Purified human OGG1 enzyme.
-
Fluorogenic DNA probe containing an 8-OG lesion.
-
Assay buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 1 mM DTT).
-
This compound and other test compounds dissolved in DMSO.
-
384-well plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of the fluorogenic DNA probe to each well of the 384-well plate.
-
Add the diluted this compound or control (DMSO vehicle) to the wells.
-
Initiate the reaction by adding a fixed concentration of purified OGG1 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the increase in fluorescence at appropriate excitation/emission wavelengths. The cleavage of the 8-OG base by OGG1 leads to a conformational change in the probe, resulting in increased fluorescence.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
-
Cell-Based OGG1 Inhibition Assay
This protocol describes a method to confirm the activity of this compound in a cellular context by measuring the accumulation of 8-OG lesions.[1]
-
Cell Culture and Treatment:
-
Culture human cell lines (e.g., HeLa, MCF-7) in appropriate media.[1]
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).[12]
-
Optionally, co-treat with an agent that induces oxidative stress to increase the baseline level of 8-OG.
-
-
Genomic DNA Extraction and Analysis:
-
Harvest the cells and extract genomic DNA using a standard kit.
-
Quantify the amount of 8-OG in the genomic DNA using methods such as:
-
ELISA-based assays with an antibody specific for 8-OG.
-
LC-MS/MS (Liquid Chromatography-Mass Spectrometry) for direct and sensitive quantification.
-
-
Compare the levels of 8-OG in this compound-treated cells to control-treated cells to determine the extent of OGG1 inhibition.
-
Visualizations
Caption: Workflow for determining OGG1 inhibition using a fluorogenic assay.
Caption: Simplified signaling pathway showing OGG1's role in inflammation and its inhibition by this compound.
References
- 1. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | OGG1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 8. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Guide to SU0268 and Other OGG1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 8-oxoguanine DNA glycosylase 1 (OGG1) inhibitor SU0268 with its alternatives. The information is supported by experimental data to assist in the selection of the most appropriate compound for research and therapeutic development.
This compound is a potent and specific small-molecule inhibitor of OGG1, a key enzyme in the base excision repair (BER) pathway responsible for excising the oxidative DNA lesion 8-oxoguanine (8-oxoG).[1][2] By inhibiting OGG1, this compound has been shown to modulate inflammatory responses and has potential applications in various disease models.[3] This guide compares this compound with other known OGG1 inhibitors, focusing on their mechanisms of action, reported efficacy, and potential off-target effects.
Comparison of OGG1 Inhibitors
The selection of an OGG1 inhibitor for a particular study should consider not only its potency but also its mechanism of action and potential for off-target effects. This compound and TH5487 act as competitive inhibitors, preventing OGG1 from binding to its DNA substrate.[1][2] In contrast, O8 inhibits a later step in the catalytic process without affecting the enzyme's ability to bind to DNA.[4][5] Recent studies have highlighted important off-target effects for both this compound and TH5487, which researchers should be aware of when interpreting experimental results.[1][6]
| Inhibitor | Mechanism of Action | IC50 (OGG1) | Key Features | Potential Off-Target Effects |
| This compound | Competitive inhibitor; prevents OGG1 binding to DNA.[1][2] | 0.059 µM | Potent and specific OGG1 inhibitor.[7] Modulates inflammatory responses in bacterial infection models.[3] | Inhibition of efflux pumps (MDR1 and BCRP).[1][6] Anti-mitotic activity.[1][8] |
| TH5487 | Competitive inhibitor; prevents OGG1 binding to DNA.[1][2] | Not specified in results | Reduces pro-inflammatory cytokine and chemokine levels.[5] | Inhibition of efflux pumps (MDR1 and BCRP).[1][6] |
| O8 | Inhibits Schiff base formation during OGG1-mediated catalysis; does not affect DNA binding.[4][5] | Not specified in results | Different mechanism of action compared to this compound and TH5487.[4] | Not specified in results |
Signaling Pathways Modulated by this compound
This compound has been shown to influence key signaling pathways involved in inflammation. Understanding these pathways is crucial for designing experiments and interpreting the effects of the inhibitor.
During Pseudomonas aeruginosa infection, this compound inhibits pro-inflammatory responses mediated by the KRAS-ERK1-NF-κB signaling pathway.[3]
Figure 1: this compound inhibits the KRAS-ERK1-NF-κB pathway.
Furthermore, this compound induces the release of type I interferon (IFN) through the mitochondrial DNA-cGAS-STING-IRF3-IFN-β axis, which helps to decrease bacterial loads.[3][9]
Figure 2: this compound promotes the mtDNA-cGAS-STING pathway.
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental protocols are essential. Below are methodologies for key assays used to characterize this compound and its alternatives.
OGG1 Activity Assay (Fluorescence-Based)
This assay measures the enzymatic activity of OGG1 by detecting the excision of a fluorescently labeled 8-oxoG analog from a DNA probe.[10][11]
Materials:
-
Recombinant human OGG1 protein
-
Fluorogenic OGG1 probe (e.g., OGR1)
-
OGG1 reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 100 µg/mL BSA)
-
Test inhibitors (this compound, TH5487, O8) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in OGG1 reaction buffer.
-
In a 96-well plate, add the diluted inhibitors to the wells.
-
Add recombinant OGG1 protein to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic OGG1 probe to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 60 minutes) at 37°C.
-
Calculate the initial reaction rates from the linear phase of the fluorescence increase.
-
Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Figure 3: Workflow for the fluorescent OGG1 activity assay.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[12][13][14][15]
Materials:
-
Cells of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the OGG1 inhibitors for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vivo Administration of this compound in a Mouse Model
This protocol provides a general guideline for the intranasal administration of this compound in a mouse model of Pseudomonas aeruginosa lung infection.[7][9]
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
C57BL/6N mice
-
Pseudomonas aeruginosa (PA14) bacterial culture
-
Anesthetic
Procedure:
-
Prepare the this compound formulation by dissolving it in the vehicle solution to the desired concentration (e.g., 10 mg/kg).
-
Anesthetize the mice according to approved animal care protocols.
-
Administer this compound or the vehicle control intranasally to the mice.
-
After a specified pretreatment time, challenge the mice with an intranasal inoculation of P. aeruginosa.
-
Monitor the mice for survival rates and assess inflammatory markers (e.g., cytokine levels in bronchoalveolar lavage fluid) at different time points post-infection.
This guide provides a starting point for researchers working with this compound and other OGG1 inhibitors. It is crucial to consult the original publications for more detailed information and to optimize protocols for specific experimental setups. The discovery of off-target effects for some of these inhibitors underscores the importance of careful experimental design and data interpretation.
References
- 1. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 2. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitor of 8-Oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during Pseudomonas aeruginosa Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | TargetMol [targetmol.com]
- 10. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Fluorogenic Real-time Assay of the Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
SU0268: A Comparative Analysis of Monotherapy versus Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of SU0268 as a monotherapy versus its use in combination with chemotherapy. This compound is a potent and specific inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for excising oxidized DNA lesions.[1][2] While initially investigated for its role in modulating inflammatory responses, recent studies have explored its potential in cancer therapy, particularly in sensitizing cancer cells to cytotoxic agents.[3][4][5]
This document summarizes key experimental findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes the underlying molecular mechanisms.
I. Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound alone and in combination with the chemotherapeutic agent etoposide.
Table 1: Effect of this compound on the Cytotoxicity of Etoposide in U2OS Osteosarcoma Cells [3]
| Treatment Group | Cell Line | Relative Cell Survival (%) |
| Etoposide (monotherapy) | U2OS WT | 55 |
| Etoposide + this compound (10 µM) | U2OS WT | 35 |
| Etoposide (monotherapy) | U2OS OGG1 KO | 58 |
| Etoposide + this compound (10 µM) | U2OS OGG1 KO | 38 |
Table 2: Effect of this compound on Etoposide-Induced DNA Damage (γH2AX Foci) in U2OS Cells [3]
| Treatment Group | Cell Line | Normalized Number of γH2AX Foci per Nucleus |
| Etoposide (monotherapy) | U2OS WT | 1.0 |
| Etoposide + this compound (10 µM) | U2OS WT | 1.8 |
| Etoposide (monotherapy) | U2OS OGG1 KO | 1.0 |
| Etoposide + this compound (10 µM) | U2OS OGG1 KO | 2.0 |
II. Mechanism of Action: Monotherapy vs. Combination Therapy
This compound was designed as a competitive inhibitor of OGG1, binding to its active site and preventing the recognition and excision of 8-oxoguanine (8-oxoG), a common oxidative DNA lesion.[1] As a monotherapy in cancer, the rationale is that inhibiting OGG1 could lead to the accumulation of DNA damage, particularly in cancer cells with high levels of reactive oxygen species (ROS), potentially inducing cell death.[6] However, studies have shown that this compound alone exhibits minimal cytotoxicity at concentrations effective for OGG1 inhibition.[2]
The primary therapeutic potential of this compound in oncology appears to be in combination with chemotherapy.[7][8] Research has revealed that this compound possesses significant off-target effects that are independent of its OGG1 inhibitory activity. These off-target activities are central to its synergistic effect with cytotoxic agents.[7]
Two key OGG1-independent mechanisms have been identified:
-
Inhibition of ABC Transporters: this compound inhibits the function of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[7] These transporters are efflux pumps that actively remove a wide range of chemotherapeutic drugs from cancer cells, a major mechanism of multidrug resistance. By inhibiting these pumps, this compound increases the intracellular concentration and retention of co-administered chemotherapy drugs, thereby enhancing their cytotoxic effects.
-
Impairment of Mitotic Progression: this compound has been observed to interfere with the completion of metaphase during mitosis.[7] This anti-mitotic activity can lead to cell cycle arrest and ultimately, apoptosis, contributing to its synergistic cytotoxicity when combined with DNA-damaging chemotherapy.
These off-target effects explain why the combination of this compound and etoposide results in increased DNA damage and decreased cell survival even in cells lacking OGG1 (OGG1 KO).[3]
III. Visualizing the Mechanisms
The following diagrams illustrate the proposed signaling pathways and mechanisms of action for this compound as a monotherapy and in combination with chemotherapy.
Caption: Intended mechanism of this compound monotherapy via OGG1 inhibition.
Caption: OGG1-independent off-target mechanisms of this compound in combination therapy.
IV. Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Survival Assay (MTT Assay)
This protocol is a standard procedure for assessing cell viability and proliferation.
-
Cell Seeding: U2OS wild-type (WT) and OGG1 knockout (KO) cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells were treated with etoposide at various concentrations, either alone or in combination with 10 µM this compound. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell survival was calculated as a percentage of the absorbance of treated cells relative to the vehicle-treated control cells.
DNA Damage (γH2AX Foci) Immunofluorescence Assay
This assay quantifies DNA double-strand breaks.
-
Cell Culture and Treatment: U2OS WT and OGG1 KO cells were grown on coverslips in 6-well plates. Cells were treated with etoposide alone or in combination with 10 µM this compound for 24 hours.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific binding was blocked by incubating the cells in 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Cells were incubated with a primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBST, cells were incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Staining and Mounting: Nuclei were counterstained with DAPI (4',6-diamidino-2-phenylindole). The coverslips were then mounted onto microscope slides.
-
Image Acquisition and Analysis: Images were captured using a fluorescence microscope. The number of γH2AX foci per nucleus was quantified using image analysis software. The data was normalized to the etoposide-only treated group.
V. Conclusion
The available preclinical data suggests that this compound as a monotherapy has limited cytotoxic effects on cancer cells. However, when used in combination with chemotherapeutic agents such as etoposide, this compound demonstrates significant potential to enhance anti-cancer efficacy. This synergistic effect is primarily attributed to its OGG1-independent, off-target activities, namely the inhibition of ABC drug efflux pumps and the impairment of mitotic progression. These findings highlight a promising strategy for overcoming multidrug resistance and improving the therapeutic window of existing chemotherapy drugs. Further research is warranted to explore the efficacy of this compound in combination with a broader range of chemotherapeutic agents and to evaluate its potential in various cancer models.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. graphviz.org [graphviz.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of SU0268 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of SU0268, a potent and specific inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1), with other known OGG1 inhibitors. The objective is to critically assess its translational potential by presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental applications.
Executive Summary
This compound has emerged as a valuable tool for investigating the role of OGG1 in various pathological processes, particularly inflammation. Its high potency and specificity make it a compelling candidate for further preclinical and potentially clinical development. This guide consolidates the available preclinical data for this compound and compares it with another well-characterized OGG1 inhibitor, TH5487, to provide a clear perspective on its relative strengths and weaknesses. The data presented herein is collated from publicly available research.
Data Presentation
Table 1: In Vitro Potency and Cellular Activity of OGG1 Inhibitors
| Parameter | This compound | TH5487 | O8 | Reference(s) |
| Target | 8-Oxoguanine DNA glycosylase 1 (OGG1) | OGG1 | OGG1 | [1] |
| Mechanism of Action | Competitor of 8-oxoG binding to the active site | Competitor of 8-oxoG binding to the active site | Inhibits β-lyase activity, does not block substrate binding | [2] |
| IC50 (in vitro) | 59 nM | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources | [3] |
| Cellular IC50 (MH-S cells) | 14.7 µM | Not Available | Not Available | [3] |
| Observed Off-Target Effects | Inhibition of MDR1 and BCRP1 efflux pumps; impairment of mitotic progression | Inhibition of MDR1 and BCRP1 efflux pumps | Not explicitly stated in reviewed sources | [4][5] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Preclinical Model | Species | Dosing Regimen | Key Findings | Reference(s) |
| Pseudomonas aeruginosa lung infection | C57BL/6N Mice | 10 mg/kg, intranasally | Increased survival rates, significantly inhibited inflammatory responses, mitigated bacterial infection, and decreased bacterial loads. | [3][6] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Mouse alveolar macrophage (MH-S) cells were seeded in a 96-well plate.
-
Compound Treatment: A concentration gradient of this compound (ranging from 0.39 µM to 50 µM) was added to the cells and incubated at 37°C in a 5% CO2 environment for 24 hours.[3]
-
MTT Addition: 20 µl of MTT solution (5 mg/ml) was added to each well, and the plate was incubated for an additional 4 hours.[3]
-
Formazan Solubilization: A stop solution was added to dissolve the formazan crystals.
-
Absorbance Measurement: Cell viability was quantified by measuring the absorbance at 560 nm using a spectrometric plate reader.[3]
In Vivo Murine Model of Pseudomonas aeruginosa Lung Infection
-
Animal Model: Anesthetized C57BL/6N mice were used for the study.[6]
-
Compound Administration: this compound was administered intranasally at a dosage of 10 mg/kg.[6]
-
Infection: Following treatment with this compound, mice were infected with Pseudomonas aeruginosa (PA14).
-
Outcome Measures: Survival rates were monitored over time. Bacterial burden in the lungs, blood, and bronchoalveolar lavage fluid (BALF) was quantified by colony-forming unit (CFU) counts. Lung tissue damage was assessed by immunohistochemistry.[3]
Mandatory Visualization
Caption: this compound inhibits OGG1, leading to modulation of inflammatory and antiviral pathways.
Caption: Workflow for in vivo evaluation of this compound in a murine lung infection model.
Caption: Comparative overview of this compound and TH5487 properties.
Discussion and Conclusion
This compound is a highly potent inhibitor of OGG1 that has demonstrated significant therapeutic potential in preclinical models of bacterial infection and inflammation.[3][6] Its ability to modulate both pro-inflammatory and anti-bacterial signaling pathways highlights a dual mechanism of action that could be advantageous in treating complex infectious diseases.[5][7]
When compared to TH5487, another OGG1 inhibitor, both compounds share off-target effects on efflux pumps, which warrants consideration in future studies, particularly in the context of combination therapies.[4][5] However, this compound has also been reported to have a distinct off-target effect on mitotic progression, a factor that requires further investigation to understand its full implications.[5]
The preclinical in vivo data for this compound is promising, showing clear efficacy in a relevant disease model.[3][6] The provided experimental protocols offer a foundation for researchers to replicate and build upon these findings. The continued investigation of this compound, with a focus on elucidating its off-target profile and exploring its efficacy in a broader range of disease models, is crucial for determining its ultimate translational potential. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potential for OGG1 inhibition to be a therapeutic strategy for pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
SU0268: Comprehensive Guidelines for Safe Handling and Disposal
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of SU0268, a potent and selective inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Weight | 475.56 g/mol |
| Molecular Formula | C26H25N3O4S |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (≥ 95 mg/mL) and Ethanol (≈ 2 mg/mL). Insoluble in water.[1] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years.[2] |
| Storage (in Solvent) | -80°C for up to 1 year; -20°C for up to 1 month.[1] |
Proper Disposal Procedures
This compound must be disposed of as hazardous chemical waste. Do not dispose of down the drain or in regular trash. The following step-by-step procedure ensures safe and compliant disposal:
-
Waste Collection:
-
Collect all this compound waste, including unused product, solutions, and contaminated consumables (e.g., pipette tips, vials, gloves), in a designated, clearly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical properties of this compound and any solvents used.
-
-
Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture (e.g., DMSO).
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow all institutional and local regulations for the storage of hazardous chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS or contractor with a complete and accurate description of the waste.
-
-
Documentation:
-
Maintain a record of the waste generated, including the amount, date of generation, and date of disposal.
-
Signaling Pathway and Experimental Workflow
To provide further context for the use of this compound, the following diagrams illustrate its role in inhibiting the OGG1 signaling pathway and a typical experimental workflow.
Caption: Inhibition of the OGG1-mediated base excision repair pathway by this compound.
Caption: A representative workflow for studying the effect of this compound on 8-oxoG levels in cultured cells.
Experimental Protocol Example: Inhibition of OGG1 in Cell Culture
The following is a representative protocol for assessing the inhibitory effect of this compound on OGG1 activity in a cell-based assay.
-
Cell Seeding: Seed human cells (e.g., HeLa or A549) in appropriate culture vessels and grow to a desired confluency (e.g., 80-90%).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only).
-
Induction of Oxidative Damage (Optional): To enhance the measurement of OGG1 inhibition, cells can be co-treated with an agent that induces oxidative DNA damage, such as hydrogen peroxide (H₂O₂).
-
Incubation: Incubate the cells for a specific period (e.g., 24 to 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Lysis and DNA Isolation: Following incubation, harvest the cells and perform lysis to release the cellular contents. Isolate genomic DNA using a commercially available kit, following the manufacturer's instructions.
-
Quantification of 8-oxoguanine: Measure the levels of 8-oxoguanine in the isolated DNA. This can be accomplished using various techniques, such as an enzyme-linked immunosorbent assay (ELISA) specific for 8-oxoG or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for more precise quantification. An increase in 8-oxoG levels in this compound-treated cells compared to the control indicates inhibition of OGG1.
References
Essential Safety and Logistical Information for Handling SU0268
For researchers, scientists, and drug development professionals working with SU0268, a potent and specific inhibitor of 8-Oxoguanine DNA glycosylase 1 (OGG1), this guide provides essential safety protocols, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following PPE should be worn at all times in the laboratory:
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: If working with the powdered form or creating aerosols, a properly fitted respirator is necessary.
Standard laboratory hygiene practices should be strictly followed. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₆H₂₅N₃O₄S |
| Molecular Weight | 475.56 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Toxicity Data
This compound has been shown to have some level of toxicity, which varies between cell lines. The following table summarizes the available toxicity data.
| Cell Line | Concentration | Effect |
| MH-S (mouse alveolar macrophage) | 14.7 µM | IC50 (Intrinsic cytotoxicity)[1] |
| HEK293 (human embryonic kidney) | 10 µM | Low toxicity observed[1][2] |
| HeLa (human cervical cancer) | 10 µM | Low toxicity observed[1][2] |
Storage and Handling
Proper storage of this compound is crucial to maintain its stability and efficacy.
| Condition | Storage Duration |
| Powder at -20°C | Up to 2 years |
| In solvent at -80°C | Up to 6 months |
When preparing solutions, it is recommended to use fresh DMSO. For in vivo experiments, the working solution should be prepared fresh on the day of use.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation of Stock Solution:
-
Bring the vial of this compound powder to room temperature before opening.
-
Under a chemical fume hood, carefully weigh the desired amount of this compound.
-
Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration.
-
Gently vortex or sonicate the vial to ensure the compound is fully dissolved.
-
-
Preparation of Working Dilutions:
-
Using the stock solution, perform serial dilutions with the appropriate cell culture medium or buffer to achieve the desired final concentrations for your experiment.
-
-
Use in Experiments:
-
When adding this compound to cell cultures or animal models, do so in a controlled manner, ensuring accurate and consistent dosing.
-
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., unused solutions, cell culture media) in a clearly labeled, sealed, and appropriate hazardous waste container.
-
-
Solid Waste:
-
Dispose of all contaminated solid waste (e.g., pipette tips, gloves, vials) in a designated hazardous waste container.
-
-
Decontamination:
-
Decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Experimental Protocols
OGG1 Inhibition Assay
This protocol outlines the general steps for assessing the inhibitory effect of this compound on OGG1 activity.
-
Incubation: Incubate recombinant human OGG1 enzyme with varying concentrations of this compound in an appropriate reaction buffer.
-
Substrate Addition: Add a fluorogenic OGG1 substrate to initiate the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to OGG1 activity.
-
Data Analysis: Calculate the percent inhibition of OGG1 activity at each concentration of this compound to determine the IC50 value.
Cytotoxicity (MTT) Assay
This protocol is used to evaluate the cytotoxic effects of this compound on different cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control to determine the IC50 value.
Signaling Pathway of this compound in Inflammatory Response
This compound has been shown to regulate inflammatory responses through the KRAS-ERK1-NF-κB signaling pathway. It also induces the release of type I interferon via the mtDNA-cGAS-STING-IRF3-IFNβ axis.[1]
Caption: this compound signaling pathways in inflammation and interferon response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
